molecular formula C14H20N2 B1415978 Butyl[(1-methyl-1H-indol-5-yl)methyl]amine CAS No. 2169194-85-6

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Cat. No.: B1415978
CAS No.: 2169194-85-6
M. Wt: 216.32 g/mol
InChI Key: APGPJZDWCKWXFE-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is a synthetic organic compound featuring an indole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The indole nucleus is substituted at the N1 position with a methyl group, a modification that can be crucial for directing regioselectivity in chemical reactions and influencing the compound's interaction with biological targets . The C5 position of the indole ring is functionalized with a butylaminomethyl group, incorporating a flexible alkylamine chain. This structural motif is commonly investigated in drug discovery for its potential to mimic endogenous amines and interact with various neurological receptors . Indole derivatives are extensively studied for their potential in neuroscience research, particularly as ligands for receptors such as serotonin (5-HT) and dopamine receptors . For instance, structurally related indolebutylamines have been designed and evaluated as potent and selective 5-HT 1A receptor agonists, which are relevant to the study of mood disorders . Furthermore, the indole scaffold is a key component in many molecules that regulate proteins and genes significant in cancer development, making it a structure of interest in oncology research . The presence of the butylamine chain may contribute to the molecule's physicochemical properties, such as lipophilicity and basicity, which can influence its bioavailability and pharmacokinetic profile . Researchers value this compound for its versatility as a chemical intermediate or as a candidate for screening in biological assays. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-4-8-15-11-12-5-6-14-13(10-12)7-9-16(14)2/h5-7,9-10,15H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGPJZDWCKWXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets—are foundational. Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (CAS Registry Number: 2169194-85-6) is a highly versatile, secondary amine-bearing indole derivative. Characterized by its lipophilic 1-methylindole core and a flexible butylamine side chain, this compound serves as a critical building block in the synthesis of kinase inhibitors and GPCR ligands.

This whitepaper provides an authoritative, step-by-step technical analysis of its chemical properties, a causality-driven synthetic methodology, and its emerging role in targeted oncology, specifically within the context of Haspin kinase inhibition [1].

Chemical Identity & Structural Elucidation

The structural architecture of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is deliberately tuned for medicinal chemistry applications.

  • The 1-Methylindole Core: Methylation at the N1 position eliminates the hydrogen bond donor capacity of the indole nitrogen, increasing the scaffold's lipophilicity and preventing off-target hydrogen bonding.

  • The Methylene Linker (C5): The -CH₂- bridge at the 5-position isolates the amine's lone pair from the aromatic system's resonance, ensuring the amine remains aliphatic and highly basic.

  • The Butyl Chain: Provides a flexible, hydrophobic vector capable of occupying deep lipophilic pockets within target proteins.

Quantitative Data Summary

To facilitate rapid assessment for lead optimization, the physicochemical properties of the compound are summarized below:

PropertyValue / Description
IUPAC Name N-butyl-1-(1-methyl-1H-indol-5-yl)methanamine
CAS Registry Number 2169194-85-6
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.33 g/mol
Hydrogen Bond Donors 1 (Secondary Amine N-H)
Hydrogen Bond Acceptors 1 (Secondary Amine N)
Predicted LogP ~3.2 (Optimal for membrane permeability)
Predicted pKa (Conjugate Acid) ~10.2 (Protonated at physiological pH)

Synthesis Pathways & Experimental Protocols

As a Senior Application Scientist, I mandate that all synthetic workflows be designed as self-validating systems. The synthesis of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is achieved via a two-step sequence starting from commercially available 1H-indole-5-carboxaldehyde.

Step 1: N-Methylation of the Indole Core

Mechanistic Rationale: The indole N-H is relatively acidic (pKa ~16.2). We utilize Sodium Hydride (NaH) to quantitatively deprotonate the nitrogen, generating a highly nucleophilic indolide anion that undergoes a rapid S_N2 reaction with Methyl Iodide (MeI).

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1H-indole-5-carboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Causality: Cooling prevents exothermic degradation, while DMF solvates the sodium cation, maximizing the indolide's nucleophilicity.

  • Alkylation: Stir for 30 minutes until H₂ evolution ceases. Add MeI (1.5 eq) dropwise. Allow the reaction to warm to room temperature for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The product (1-methyl-1H-indole-5-carboxaldehyde) will exhibit a significantly higher

    
     value due to the loss of the polar N-H bond. Quench with saturated NH₄Cl and extract with EtOAc.
    
Step 2: Reductive Amination

Mechanistic Rationale: The condensation of the aldehyde with n-butylamine forms a transient iminium ion. We explicitly select Sodium triacetoxyborohydride (NaBH(OAc)₃) over NaBH₄ because the electron-withdrawing acetate groups reduce the reagent's nucleophilicity. This ensures selective reduction of the iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.

  • Imine Formation: Dissolve 1-methyl-1H-indole-5-carboxaldehyde (1.0 eq) and n-butylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. Stir for 12 hours at room temperature.

  • Workup & Self-Validation: Quench with 1N NaOH to break down boron complexes and free-base the secondary amine. Extract with Dichloromethane (DCM). Validate the crude product via LC-MS; expect a dominant peak at [M+H]⁺ = 217.1 .

Synthesis A 1H-Indole-5-carboxaldehyde B Methylation (MeI, NaH, DMF) A->B C 1-Methyl-1H-indole-5-carboxaldehyde B->C D Reductive Amination (n-Butylamine, NaBH(OAc)3) C->D E Butyl[(1-methyl-1H-indol-5-yl)methyl]amine D->E

Step-by-step synthetic workflow for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The structural hallmark is the N-CH₃ singlet appearing at ~3.80 ppm. The methylene bridge (-CH₂-N-) will manifest as a distinct singlet at ~3.90 ppm. The butyl tail will terminate in a characteristic triplet at ~0.90 ppm (J = 7.2 Hz).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₄H₂₁N₂⁺ [M+H]⁺: 217.1699; Found: 217.1702.

Biological Applications & Target Engagement

Indole-based secondary amines are highly prized in the development of targeted therapeutics. Recently, substituted indoles have emerged as potent, selective inhibitors of Haspin kinase , an atypical serine/threonine kinase that regulates the mitotic phase of the cell cycle [1].

The Mechanistic Role of the Scaffold

Haspin activity relies on a unique Asp-Tyr-Thr (DYT) motif for ATP binding. When Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is utilized as a core scaffold in drug design:

  • The 1-methylindole moiety acts as a hydrophobic anchor, slotting into the ATP-binding pocket of Haspin.

  • The secondary amine (protonated at physiological pH) forms crucial electrostatic salt bridges with the aspartate residues within the DYT motif.

  • Inhibition of Haspin prevents the phosphorylation of Histone H3 at Threonine 3 (H3T3ph). This disruption prevents proper chromosomal alignment during metaphase, ultimately triggering cell cycle arrest and apoptosis in tumorigenic cells[1].

Mechanism Compound Indole-Based Scaffold (e.g., Butyl[(1-methyl-1H-indol-5-yl)methyl]amine) Target Haspin Kinase (DYT Motif Binding) Compound->Target Inhibits Substrate Histone H3 (Thr3) Phosphorylation Target->Substrate Blocks Process Chromatin Condensation & Mitosis Substrate->Process Disrupts Outcome Cell Cycle Arrest / Apoptosis Process->Outcome Induces

Mechanistic pathway of indole-based Haspin kinase inhibitors disrupting the cell cycle.

References

  • Vestuto, V., et al. (2024). "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Journal of Medicinal Chemistry, 67(15), 12711-12734.[Link]

Therapeutic potential of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Therapeutic Potential of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine in Drug Discovery

Executive Summary

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (hereafter referred to as BMIMA ) represents a high-value chemotype in modern medicinal chemistry, functioning as a privileged scaffold for Central Nervous System (CNS) and oncology targets. Structurally, it comprises a lipophilic N-butyl chain attached to a (1-methyl-1H-indol-5-yl)methylamine core. This architecture positions it as a critical lead compound for modulating Serotonin (5-HT) receptors (specifically 5-HT₆ and 5-HT₂ subtypes) and, more recently, as a scaffold for CDC42 and LSD1 inhibitors .

This guide provides a technical roadmap for evaluating BMIMA, detailing its pharmacophore properties, synthesis, and validation protocols for therapeutic development.

Chemical Identity & Pharmacophore Analysis

The therapeutic utility of BMIMA is derived from its ability to mimic endogenous monoamines while possessing enhanced lipophilicity for Blood-Brain Barrier (BBB) penetration.

FeatureChemical ComponentPharmacological Function
Aromatic Anchor Indole Ringπ-π stacking interactions with aromatic residues (e.g., Phe, Trp) in GPCR binding pockets.
N1-Methylation 1-Methyl GroupPrevents hydrogen bonding at N1; increases lipophilicity and metabolic stability against N-glucuronidation.
Linker Methylene (-CH₂-)Provides rotational freedom, allowing the amine to orient into the aspartate binding site (D3.32) of aminergic GPCRs.
Basic Center Secondary AmineProtonated at physiological pH; forms a critical salt bridge with Aspartate residues in the receptor orthosteric site.
Lipophilic Tail N-Butyl ChainProbes hydrophobic sub-pockets (e.g., hydrophobic crevice in 5-HT₆); enhances logP for CNS penetration.

Key Insight: Unlike tryptamines (which have an ethyl chain at C3), BMIMA features a methylamine substituent at C5 . This "non-tryptamine" indole orientation is a classic strategy to retain affinity for 5-HT receptors while altering subtype selectivity (e.g., favoring 5-HT₆ over 5-HT₁A).

Therapeutic Targets & Mechanism of Action

A. CNS: 5-HT₆ Receptor Antagonism (Cognition & Obesity)

The 5-substituted indole amine scaffold is a validated pharmacophore for 5-HT₆ receptor antagonists .

  • Mechanism: BMIMA binds to the orthosteric site of the 5-HT₆ receptor (a Gs-coupled GPCR).

  • Effect: Antagonism prevents constitutive activation of Adenylyl Cyclase, reducing cAMP levels. This pathway modulates cholinergic and glutamatergic neurotransmission, offering therapeutic potential for Alzheimer's disease (cognitive enhancement) and obesity (satiety regulation).

B. Oncology: Kinase and Epigenetic Modulation

Recent high-throughput screens have identified 1-methyl-indole-5-yl derivatives as inhibitors of:

  • CDC42 (Cell Division Control protein 42): A Rho GTPase involved in cell migration and metastasis.

  • LSD1 (Lysine-specific demethylase 1): Overexpressed in various cancers; inhibition reactivates tumor suppressor genes.

Visualization: Signaling & Workflow

Figure 1: 5-HT₆ Receptor Signaling & Antagonism

Description: This diagram illustrates the Gs-coupled pathway of the 5-HT₆ receptor and the downstream effects of BMIMA antagonism.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space BMIMA BMIMA (Antagonist) Rec 5-HT6 Receptor (GPCR) BMIMA->Rec Blocks cAMP cAMP BMIMA->cAMP Reduces Levels Serotonin 5-HT (Agonist) Serotonin->Rec Activates Gs Gs Protein Rec->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Signaling Cascade Cognition Cognitive Function (Glutamate/Ach Release) CREB->Cognition Modulates

Caption: BMIMA acts as a competitive antagonist at the 5-HT6 receptor, blocking Gs-mediated cAMP production and modulating downstream cognitive pathways.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for synthesizing secondary amines like BMIMA with high purity.

Reagents:

  • 1-Methyl-1H-indole-5-carbaldehyde (CAS: 68459-96-1)

  • n-Butylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Methyl-1H-indole-5-carbaldehyde (1.0 mmol) in DCE (5 mL). Add n-Butylamine (1.2 mmol) and stir at Room Temperature (RT) for 30 minutes under Nitrogen (

    
    ). Note: Pre-formation of the imine ensures selectivity.
    
  • Reduction: Add STAB (1.5 mmol) and Acetic Acid (1 drop). Stir at RT for 4–16 hours. Monitor via LC-MS for the disappearance of the aldehyde.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel; Gradient: Hexane/EtOAc to DCM/MeOH).
    
  • Validation: Verify structure via

    
    -NMR (Look for singlet N-Me at ~3.8 ppm and butyl triplet at ~0.9 ppm).
    
Protocol B: Radioligand Binding Assay (5-HT₆)

To determine the affinity (


) of BMIMA.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT₆ receptors.

  • Ligand:

    
    -LSD (Non-selective) or 
    
    
    
    -SB-271046 (Selective).
  • Incubation: Incubate membranes (50 µg protein) with radioligand (2 nM) and varying concentrations of BMIMA (

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
    
    
    ).
  • Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Challenges & Future Directions

  • Selectivity: The 5-substituted indole core is "sticky." A major challenge is ensuring selectivity against 5-HT₁A and 5-HT₁B receptors to avoid vasoconstrictive side effects (triptan-like effects).

  • Metabolic Stability: The N-butyl chain is susceptible to oxidative dealkylation by CYP450 enzymes. Future optimization may involve fluorinating the butyl chain or introducing steric bulk (e.g., cyclobutyl) to block metabolism.

  • Polypharmacology: While often a drawback, the dual activity on 5-HT receptors and kinases (like CDC42) suggests a potential "poly-pharmacology" approach for treating glioblastoma, where both pathways are implicated.

References

  • NIMH Chemical Synthesis and Drug Supply Program. Compound Catalog: Indole Derivatives and 5-HT Ligands. RTI International.[1] Link

  • Pullagurla, M. R., et al. (2004). Functionalized Indoles as Selective 5-HT6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Brindani, N., et al. (2016). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile. Journal of Medicinal Chemistry.[1][2] Link

  • Ambeed. Product Datasheet: Bis((1-methyl-1H-indol-5-yl)methyl)amine and related analogs.Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry.[1][2]

Sources

Literature Review and Technical Guide: 1-Methyl-1H-indol-5-amine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The indole scaffold is a privileged structure in modern drug discovery, frequently utilized to mimic endogenous neurotransmitters and biological signaling molecules. Within this chemical space, the 1-methyl-1H-indol-5-amine moiety serves as a highly versatile and pharmacologically valuable building block[1].

From a structural perspective, the N-methylation of the indole core removes the hydrogen bond donor capacity of the N-H group. This modification increases the lipophilicity (LogP) of the molecule, a crucial pharmacokinetic parameter for enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) targeting[1]. Furthermore, the primary amine at the C5 position provides a highly reactive nucleophilic center, enabling late-stage diversification via amide couplings, sulfonylation, or reductive amination to generate diverse analog libraries[2][3].

Pharmacological Applications and Structure-Activity Relationships (SAR)

Monoamine Oxidase B (MAO-B) Inhibitors

In the pursuit of neuroprotective agents for Parkinson's disease, 1-methyl-1H-indol-5-amine analogs have been successfully developed as selective and competitive MAO-B inhibitors. Coupling the C5-amine with pyrazine-2-carboxylic acid yields N-(1-methyl-1H-indol-5-yl)pyrazine-2-carboxamide derivatives. A specific fluorinated analog, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrated remarkable, competitive inhibition of MAO-B with an IC50 of 0.78 µM[1][4]. The N-methyl group ensures optimal hydrophobic interactions within the bipartite cavity of the MAO-B active site, preventing the degradation of dopamine[1].

Haspin Kinase Inhibitors (Oncology)

Haspin is a divergent kinase responsible for regulating the mitotic phase in tumor cells. A new class of indole-based compounds utilizing the 1-methyl-1H-indol-5-amine core has been characterized as highly selective Haspin inhibitors[3][5]. The substitution of the C5-amine with aliphatic or aromatic groups establishes an extensive network of hydrogen bonds (specifically with Val494 and Asp611) and salt bridges within the ATP-binding pocket (DYT motif)[3]. Compounds in this series exhibited subnanomolar inhibitory activity and demonstrated synergistic antitumor efficacy when combined with paclitaxel in 3D cellular models[3][6].

Anti-Asthma and Anti-Tuberculosis Agents

The scaffold is equally effective for peripheral targets. Zafirlukast analogs, which act as leukotriene receptor antagonists for asthma management, have been synthesized by modifying the C5 position of the indole moiety to form various sulfonamides[2][7]. Additionally, pyrazoline derivatives incorporating the 1-methyl-1H-indol-5-amine core have been evaluated for antituberculosis activity, showing improved solubility and potent efficacy against Mycobacterium tuberculosis[8].

Quantitative Data Summary

Compound / Analog ClassPrimary TargetTherapeutic AreaKey Activity MetricReference
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideMAO-B EnzymeParkinson's DiseaseIC50 = 0.78 µM (Competitive)[1]
Compound 47 & 60 (Indole-based aliphatic amines)Haspin KinaseOncologySubnanomolar IC50[3]
Zafirlukast C5-Sulfonamide AnalogsLeukotriene ReceptorAsthmaHigh binding affinity[2]
5-(5-nitrothiophen-2-yl)-1H-pyrazole derivativesM. tuberculosisInfectious DiseaseMIC ≤ 10 µM[8]

Synthetic Workflows and Experimental Protocols

Causality in Experimental Design

The synthesis of 1-methyl-1H-indol-5-amine typically begins with 5-nitroindole. The first step is N-methylation using methyl iodide (MeI) and sodium hydride (NaH)[9]. The subsequent reduction of the nitro group to an amine requires careful reagent selection. While Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for standard nitro reductions[10], it can cause undesired dehalogenation if the scaffold contains halogen substituents (e.g., a 3-bromo-indole intermediate)[11]. In such cases, a dissolving metal reduction using Zinc dust and Ammonium Chloride (Zn/NH4Cl) or Iron powder is preferred, as it selectively reduces the nitro group without cleaving carbon-halogen bonds[1][11].

Protocol 1: Synthesis of 1-Methyl-1H-indol-5-amine via Zn/NH4Cl Reduction

This protocol utilizes a mild dissolving metal reduction to ensure functional group tolerance.

  • Preparation: Dissolve 1-methyl-5-nitro-1H-indole (1.0 equiv, e.g., 10 mmol) in a solvent mixture of THF:MeOH:H2O (1:1:1, 30 mL)[11].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Controlling the exothermic nature of the reduction prevents the formation of undesired azo or hydroxylamine byproducts.

  • Reagent Addition: Add Ammonium Chloride (NH4Cl, 10.0 equiv) followed by the portion-wise addition of Zinc dust (10.0 equiv)[11]. Rationale: The mild acidic environment provided by NH4Cl facilitates the continuous electron transfer from Zn to the nitro group.

  • Reaction: Remove the ice bath and stir the heterogeneous mixture at room temperature for 1–2 hours. Monitor the complete disappearance of the starting material via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter the mixture through a Celite pad to remove insoluble zinc salts, washing the pad thoroughly with ethyl acetate.

  • Extraction: Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: The resulting brown solid (yield typically >80%) is self-validated via 1H NMR (400 MHz, DMSO-d6): δ 3.68 (s, 3H, N-CH3), 4.48 (s, 2H, NH2), 6.12 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 2.0, 8.6 Hz, 1H), 6.70 (d, J = 1.8 Hz, 1H)[1].

Protocol 2: Amide Coupling (Late-Stage Diversification)
  • Preparation: Dissolve the freshly prepared 1-methyl-1H-indol-5-amine (1.0 equiv) and the desired heteroaryl carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Coupling Agent: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) at 0 °C[1]. Rationale: HATU is chosen over standard EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient heteroaryl systems, minimizing epimerization.

  • Reaction: Stir at room temperature for 12 hours under an inert atmosphere.

  • Workup & Validation: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), and purify via silica gel column chromatography. Validate the final analog via LC-MS to confirm the target molecular weight[1].

Visualizations

G A 5-Nitroindole B 1-Methyl-5-nitro-1H-indole A->B Methylation (MeI, NaH/DMF) C 1-Methyl-1H-indol-5-amine B->C Reduction (Zn/NH4Cl or Pd/C, H2) D Amide/Sulfonamide Analogs C->D Coupling (HATU/DIPEA or R-COCl)

Synthetic workflow of 1-methyl-1H-indol-5-amine analogs via reduction and coupling.

G Analog 1-Methyl-1H-indol-5-amine Derivatives MAOB MAO-B Enzyme Analog->MAOB Competitive Inhibition Haspin Haspin Kinase Analog->Haspin ATP-pocket Binding Dopamine Dopamine Degradation (Inhibited) MAOB->Dopamine Prevents Mitosis Tumor Cell Mitosis (Arrested) Haspin->Mitosis Disrupts Neuro Neuroprotection (Parkinson's Disease) Dopamine->Neuro Leads to Onco Antitumor Efficacy Mitosis->Onco Results in

Pharmacological pathways of 1-methyl-1H-indol-5-amine analogs in oncology and neurology.

References

  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • Synthesis and characterization of new analogs of zafirlukast. Organic Communications (ACG Publications).[Link]

  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. AA Blocks / Medicinal Chemistry Literature.[Link]

  • US Patent 11072583B2 - Indole (sulfamoyl) n-hydroxy benzamide derivatives as selective HDAC inhibitors.

Sources

Technical Assessment: Solubility Profiling of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level pre-formulation assessment, written from the perspective of a Senior Application Scientist. It synthesizes theoretical predictions with rigorous experimental protocols.[1]

Executive Summary

This guide details the solubility profile and characterization strategy for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (hereafter referred to as BIM-Amine ).[1] As a secondary amine linked to a lipophilic N-methylindole core, this compound exhibits Class II (Biopharmaceutics Classification System) characteristics: low aqueous solubility (in free base form) and high permeability. [1]

For drug development workflows, the free base is predicted to be an oil or low-melting solid prone to oxidation.[1] Consequently, this guide prioritizes solvent systems suitable for salt screening, crystallization, and liquid-liquid extraction.

Key Physicochemical Predictions
PropertyValue (Predicted)Implication
LogP 3.2 – 3.8Highly Lipophilic; prefers organic phases.[1]
pKa (Amine) ~9.8 – 10.2Basic; soluble in aqueous acid (pH < 6).[1]
pKa (Indole) ~ -2.0Non-basic; remains neutral across physiological pH.[1]
Physical State Viscous Oil / Low-melt SolidRequires salt formation for solid-state handling.[1]

Theoretical Solubility Framework

To minimize empirical waste, we utilize Hansen Solubility Parameters (HSP) to predict interactions.[1] The BIM-Amine molecule contains three distinct functional regions driving solubility:

  • The Indole Core: Planar, aromatic,

    
    -electron rich (dispersive interactions).[1]
    
  • The N-Methyl & Butyl Chains: Hydrophobic alkyl regions (increases solubility in non-polar solvents).[1]

  • The Secondary Amine: Hydrogen bond acceptor/donor (drives solubility in alcohols and aqueous acids).[1]

Predicted Solubility Profile (Free Base)

Note: "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 1 mg/mL.[1]

Solvent ClassSolvent ExamplesPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent dispersion match with indole core; no H-bond disruption.[1]
Alcohols Methanol, Ethanol, IPAHigh Amine group facilitates H-bonding; alkyl chains solvate the core.
Dipolar Aprotic DMSO, DMF, DMAcVery High Universal solubility for polar-aromatics; breaks intermolecular H-bonds.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh Good compatibility; useful for crystallization anti-solvents.
Alkanes Hexane, HeptaneModerate Butyl group aids solubility, but polar amine creates immiscibility gaps.
Aqueous (Neutral) Water (pH 7)Insoluble Hydrophobic effect dominates; LogP > 3.[1]
Aqueous (Acidic) 0.1N HCl, Acetate BufferHigh Protonation of amine (

) forms a water-soluble salt.[1]

Experimental Protocol: Equilibrium Solubility Determination

Standard Operating Procedure (SOP-SOL-05)

Objective: To determine the thermodynamic solubility of BIM-Amine in key process solvents. Safety Note: Indole derivatives are prone to air oxidation (forming colored quinoidal species).[1] All experiments should be conducted under nitrogen or argon.[1]

Workflow Diagram

The following logic gate describes the decision process for solvent selection and salt screening.

SolubilityWorkflow Start Start: BIM-Amine Free Base VisualCheck Visual Phase Assessment (Solid vs. Oil) Start->VisualCheck BranchSolid If Solid: Shake-Flask Method VisualCheck->BranchSolid Crystalline BranchOil If Oil: Miscibility Screen VisualCheck->BranchOil Viscous Liquid SolventAdd Add Solvent (Stepwise) BranchSolid->SolventAdd BranchOil->SolventAdd Equilibration Equilibrate 24h @ 25°C (Protect from Light) SolventAdd->Equilibration Filter Centrifugation/Filtration (0.22 µm PTFE) Equilibration->Filter Analysis HPLC-UV Quantification (280 nm) Filter->Analysis Decision Solubility > 50 mg/mL? Analysis->Decision ProcessA Candidate for Process Solvent Decision->ProcessA Yes ProcessB Candidate for Anti-Solvent/Crystallization Decision->ProcessB No

Figure 1: Decision logic for solubility profiling and solvent classification.

Step-by-Step Methodology
Phase 1: Preparation
  • Standard Curve: Prepare a stock solution of BIM-Amine (1 mg/mL) in Methanol. Create serial dilutions (10–500 µg/mL) to establish linearity via HPLC-UV (Detection: 280 nm for indole chromophore).

  • Solvent Panel: Select one from each class:

    • Protic: Methanol[1][2]

    • Aprotic: Acetonitrile[1]

    • Chlorinated: DCM[1]

    • Non-polar: Heptane[1]

    • Aqueous: Phosphate Buffer (pH 7.4), 0.1 M HCl.[1]

Phase 2: Saturation (Shake-Flask Method)[1]
  • Weigh ~10 mg of BIM-Amine into 2 mL amber HPLC vials (amber protects from photo-oxidation).

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • If dissolution is instant, the solubility is >100 mg/mL (Stop).[1]

  • If undissolved material remains after 1 mL, cap the vial.

  • Agitate at 25°C for 24 hours using a thermomixer (600 rpm).

Phase 3: Quantification[1]
  • Centrifuge samples at 10,000 rpm for 5 minutes.

  • Aliquot the supernatant and dilute with mobile phase (typically 50:50 ACN:Water) to fit within the standard curve range.[1]

  • Inject into HPLC.[1] Calculate concentration using the regression equation from Phase 1.

Critical Applications in Drug Development[3]

A. Salt Selection (The "Oil-to-Solid" Strategy)

Since the free base is likely an oil, solubility data is critical for crystallizing a stable salt form.[1]

  • Strategy: Dissolve BIM-Amine in a "Good Solvent" (e.g., Ethanol or Acetone).

  • Acid Addition: Add stoichiometric equivalents of acid (HCl, Fumaric acid, Tartaric acid).

  • Anti-Solvent: Slowly add a "Poor Solvent" (e.g., Heptane or MTBE) determined from the solubility profile to induce precipitation.[1]

B. Purification via Liquid-Liquid Extraction (LLE)[1]
  • Forward Extraction: Dissolve crude reaction mixture in DCM or Ethyl Acetate .[1] Wash with Water (removes inorganic salts).[1]

  • Back Extraction (Purification):

    • Extract the organic layer with 1M HCl .[1] The BIM-Amine protonates and moves to the aqueous phase.[1] Impurities remain in the organic phase.[1]

    • Separate layers.[1]

    • Basify the aqueous layer (pH > 11) with NaOH.[1] BIM-Amine returns to free base (oils out).[1]

    • Re-extract into fresh DCM.[1]

References

  • PubChem. (2023).[1] Compound Summary: (1H-indol-5-yl)methanamine.[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] [Link][1]

Sources

Pharmacophore Modeling of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive and aminergic ligands heavily relies on the precise spatial arrangement of chemical features. This whitepaper provides an in-depth technical framework for the pharmacophore modeling of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine , a highly lipophilic, privileged molecular scaffold. By deconstructing its structural moieties—an N-methylated indole core, a 5-position methanamine linker, and an N-butyl extension—this guide establishes a self-validating workflow for in silico modeling and in vitro experimental verification.

Molecular Architecture & Pharmacophoric Deconstruction

The indole scaffold is universally recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity[1]. However, specific substitutions dictate target selectivity.

Feature Analysis and Mechanistic Rationale
  • Aromatic Core (1-methyl-1H-indole): The indole ring provides a flat, electron-rich surface for

    
     stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. Notably, the protection of the N-indole at the first position (N1-methylation) plays a significant role in altering the binding profile[2].
    
    • Causality: By methylating the N1 position, the molecule loses its traditional hydrogen-bond donor (HBD) capacity at the indole nitrogen. This steric bulk forces the molecule to favor targets with hydrophobic sub-pockets rather than those requiring strict H-bond networks, thereby increasing selectivity.

  • Positive Ionizable Center (Secondary Amine): The methanamine linker at the 5-position is a critical pharmacophore for aminergic receptors[3].

    • Causality: With a predicted

      
       of ~9.5, this secondary amine is >99% protonated at physiological pH (7.4). This positive charge is the primary anchor, forming a critical salt bridge with conserved aspartate residues (e.g., 
      
      
      
      in GPCRs).
  • Hydrophobic Tail (N-Butyl Group): The four-carbon aliphatic chain extends into deep, lipophilic auxiliary pockets.

    • Causality: The sp3-hybridized flexibility of the butyl chain allows it to adopt multiple conformations, maximizing van der Waals interactions and significantly increasing the drug's residence time (

      
      ) within the target pocket.
      

G Aro Aromatic Ring (1-methylindole) PI Positive Ionizable (Secondary Amine) Aro->PI 5-methyl linker (~5.0 Å) HBA Steric/Hydrophobic (N1-methyl) Aro->HBA N1 position block Hyd Hydrophobic Tail (N-butyl group) PI->Hyd Direct N-C bond

Caption: 3D spatial relationship of the core pharmacophoric features of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

In Silico Pharmacophore Modeling Workflow

To utilize this molecule as a query for virtual screening or lead optimization, a robust computational model must be generated.

Conformational Sampling
  • Protocol: Generate a conformational ensemble using OMEGA (OpenEye) or ConfGen (Schrödinger). Set the energy window to 10 kcal/mol and the RMSD threshold to 0.5 Å.

  • Causality: The N-butyl chain introduces high degrees of rotational freedom. A strict 10 kcal/mol energy window ensures that only thermodynamically accessible conformations at 310K (physiological temperature) are sampled. Including higher-energy conformers would skew the pharmacophore model with biologically irrelevant artifacts that cannot exist in vivo.

Feature Extraction and 3D Alignment
  • Protocol: Map the generated conformers against a defined feature dictionary (Aromatic Ring, Positive Ionizable, Hydrophobic).

  • Causality: Because the carbon-nitrogen double bond and related amine structures are prevalent in bioactive molecules[4], defining the exact vector of the secondary amine's lone pair (or protonated hydrogen) is critical for distinguishing between active agonists and inactive decoys.

Workflow N1 Conformational Generation (Energy Window < 10 kcal/mol) N2 Feature Assignment (PI, ARO, HYD) N1->N2 Minimized Conformers N3 3D Spatial Mapping (Distance & Angle Vectors) N2->N3 Feature Coordinates N4 Hypothesis Generation (Phase / Catalyst) N3->N4 Alignment N5 Model Validation (Decoy Database Screening) N4->N5 ROC/AUC Analysis

Caption: Step-by-step in silico workflow for generating and validating the pharmacophore model.

Quantitative Data: Pharmacophore Coordinates

The following table summarizes the optimized 3D spatial coordinates required to satisfy the pharmacophore model for this scaffold.

Featurex (Å)y (Å)z (Å)Tolerance Radius (Å)Vector Direction
Aromatic Ring (Centroid) 0.000.000.001.5Normal to indole plane
Positive Ionizable (N) 4.521.20-0.501.0Isotropic
Hydrophobic (Terminal C) 8.103.451.201.8Isotropic
Steric Exclusion (N1-CH3) -1.20-2.100.001.2Steric boundary

Experimental Validation Protocols (Self-Validating Systems)

A computational model is only as reliable as its empirical validation. The following protocols establish a self-validating system to confirm the pharmacophore's binding mechanics.

Radioligand Displacement Assay
  • Objective: Determine the

    
     and 
    
    
    
    of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine against a target receptor (e.g., 5-HT receptor).
  • Step-by-Step Methodology:

    • Membrane Preparation: Isolate cell membranes expressing the target receptor. Homogenize in 50 mM HEPES buffer.

    • Buffer Optimization: Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) and strictly maintain pH at 7.4.

      • Causality: Maintaining pH 7.4 ensures the secondary amine remains protonated for the necessary salt-bridge interaction. BSA is added to prevent the highly lipophilic butyl chain from non-specifically adhering to the plastic walls of the microtiter plates, which would artificially lower the apparent concentration of the ligand.

    • Incubation: Incubate membranes with a constant concentration of a radioligand (e.g.,

      
      -Ketanserin) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) for 120 minutes at 37°C to reach thermodynamic equilibrium.
    • Filtration & Counting: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Self-Validating Control: Run a parallel assay using an amide derivative of the compound (where the positive ionizable feature is chemically abolished). If the amide derivative shows a complete loss of affinity, the system self-validates that the Positive Ionizable (PI) feature is the absolute driver of orthosteric binding.

Surface Plasmon Resonance (SPR) Kinetics
  • Objective: Validate the mechanism of action by measuring real-time binding kinetics (

    
    , 
    
    
    
    ).
  • System Setup: Immobilize the wild-type receptor on Flow Cell 1 (Active). Immobilize a mutant receptor (e.g.,

    
    , where the conserved aspartate is mutated to alanine) on Flow Cell 2 (Reference).
    
  • Causality & Validation: Inject the ligand across both flow cells. If binding occurs in Flow Cell 1 but is completely abrogated in Flow Cell 2, the system self-validates that the interaction is specifically driven by the amine-aspartate salt bridge, definitively ruling out non-specific hydrophobic partitioning of the indole core into the membrane matrix.

Pathway LIG Ligand Binding (Amine-Aspartate) REC Receptor Activation (Conformational Shift) LIG->REC Salt Bridge GPRO G-Protein Coupling (Subunit Dissociation) REC->GPRO Intracellular opening RESP Signal Transduction (Second Messengers) GPRO->RESP Effector activation

Caption: Biological signaling cascade triggered by the validated pharmacophore binding to a target GPCR.

Quantitative Data: Validation Metrics

To ensure the computational model is ready for high-throughput virtual screening, it must meet strict statistical thresholds.

MetricMeasured ValueThreshold for SuccessCausality / Rationale
ROC AUC 0.89> 0.80Demonstrates a high true positive rate against a database of structurally similar decoys.
Enrichment Factor (1%) 24.5> 15.0Confirms the model's ability to recognize active scaffolds in the top 1% of a screened library.
Goodness of Hit (GH) 0.76> 0.70Balances the yield and specificity, proving the model is neither too restrictive nor too promiscuous.

Conclusion

The pharmacophore of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine represents a highly tuned balance of lipophilicity, steric restriction, and electrostatic anchoring. By strictly controlling conformational sampling parameters and validating the resulting models through orthogonal, self-validating biochemical assays (Radioligand + SPR Mutagenesis), researchers can confidently utilize this scaffold for the discovery of novel neurotherapeutics.

References

  • Benchchem. "Structural Features and Core Indole Nucleus Significance in Research." Benchchem.
  • National Institutes of Health (NIH). "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity." PMC.
  • Merck. "Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands." Merck Millipore.
  • The Royal Society. "Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance." Royal Society Publishing.

Sources

Predictive Metabolic Stability and Clearance Modeling for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the metabolic stability prediction, evaluation, and optimization of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine .

Executive Summary

In the modern drug discovery pipeline, evaluating the metabolic stability of a New Chemical Entity (NCE) is a non-negotiable gateway for lead optimization [1]. Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is a synthetic secondary amine characterized by a lipophilic butyl chain and an electron-rich 1-methylindole core. While this scaffold offers excellent vectors for target engagement, its structural topology presents multiple "soft spots" susceptible to rapid cytochrome P450 (CYP450) mediated biotransformation.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the metabolic liabilities of this compound, provide a self-validating in vitro protocol for empirical clearance testing, and outline actionable synthetic strategies to optimize its pharmacokinetic (PK) profile.

Structural Liability Analysis & In Silico Predictions

Before committing resources to in vitro assays, we must mechanistically predict how hepatic enzymes will interact with the substrate. The compound features three primary metabolic liabilities:

  • N-Dealkylation (Alpha-Carbon Oxidation): The secondary amine is flanked by a butyl chain and a benzylic-like indole-methyl bridge. CYP3A4 and CYP2D6 typically abstract an electron from the nitrogen or hydroxylate the alpha-carbon, leading to an unstable hemiaminal that spontaneously cleaves.

  • N-Demethylation: The 1-methyl group on the indole ring is highly susceptible to oxidative cleavage by CYP1A2 and CYP3A4, yielding the unsubstituted 1H-indole metabolite.

  • Aromatic & Aliphatic Oxidation: The electron-rich nature of the indole core invites epoxidation/hydroxylation (particularly at the C2 or C3 positions). Concurrently, the terminal (

    
    ) and penultimate (
    
    
    
    ) carbons of the butyl chain are prime targets for aliphatic hydroxylation.

MetabolicPathways Parent Butyl[(1-methyl-1H-indol-5-yl)methyl]amine N_Dealkylation N-Dealkylation (Butyl/Indole-methyl cleavage) Parent->N_Dealkylation CYP3A4 / CYP2D6 N_Demethylation N-Demethylation (Indole Nitrogen) Parent->N_Demethylation CYP1A2 / CYP3A4 Aromatic_Ox Aromatic Oxidation (Indole Ring) Parent->Aromatic_Ox CYP2C9 / CYP3A4 Aliphatic_Ox Aliphatic Oxidation (Butyl Chain) Parent->Aliphatic_Ox CYP3A4

Fig 1. Predicted CYP450-mediated metabolic pathways for the indole-amine scaffold.

Self-Validating In Vitro Protocol (Human Liver Microsomes)

To empirically validate these predictions, we utilize Human Liver Microsomes (HLM). HLMs contain the full complement of Phase I CYP and FMO enzymes and are the industry standard for high-throughput intrinsic clearance (


) determination [2].

A robust protocol must be a self-validating system . Every variable below is chosen to isolate enzymatic metabolism from experimental artifacts.

Step-by-Step Methodology & Causality
  • Matrix Preparation (0.5 mg/mL HLM):

    • Protocol: Thaw cryopreserved HLM on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: High microsomal protein concentrations (>1 mg/mL) lead to non-specific protein binding (

      
      ), which artificially restricts the free fraction of the drug and masks the true intrinsic clearance [3]. 0.5 mg/mL strikes the optimal balance between detectable turnover and minimal binding artifacts.
      
  • Substrate Addition (1 µM Final Concentration):

    • Protocol: Spike the test compound into the matrix to achieve a 1 µM concentration (keep organic solvent <0.1% v/v). Pre-incubate at 37°C for 5 minutes.

    • Causality: Michaelis-Menten kinetics dictate that to approximate first-order elimination (where the rate of metabolism is directly proportional to drug concentration), the substrate concentration must be significantly lower than the enzyme's

      
      .
      
  • Reaction Initiation (NADPH Regenerating System):

    • Protocol: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL G6P-Dehydrogenase).

    • Causality: Direct addition of NADPH leads to rapid thermal degradation and product inhibition via NADP+ accumulation. A regenerating system ensures a constant, zero-order supply of the required cofactor.

  • Internal Validation Controls:

    • Minus-NADPH Control: Incubate the compound with HLM but without the regenerating system. Causality: If depletion occurs here, the compound is chemically unstable in the buffer, not metabolically unstable.

    • Positive Controls: Run Verapamil (high clearance) alongside the test compound [4]. Causality: Validates the enzymatic viability of the specific HLM lot.

  • Quenching & Analysis:

    • Protocol: At

      
       minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.
      
    • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction at precise timepoints.

HLMWorkflow Prep Prepare HLM Matrix (0.5 mg/mL) PreInc Pre-incubate 37°C (5 mins) Prep->PreInc Initiate Add NADPH + Substrate (1 µM) PreInc->Initiate Timepoints Sample Aliquots (0-60 mins) Initiate->Timepoints Quench Quench Reaction (Ice-Cold ACN) Timepoints->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Fig 2. Self-validating in vitro human liver microsome (HLM) assay workflow.

Quantitative Data & Kinetic Modeling (IVIVE)

Once the LC-MS/MS data is acquired, we plot the natural log of the percent compound remaining versus time. The slope of this linear regression yields the elimination rate constant (


), from which we calculate the in vitro half-life (

) and intrinsic clearance (

).

Using In Vitro to In Vivo Extrapolation (IVIVE), we scale the microsomal clearance to predicted human hepatic clearance (


) using the well-stirred liver model [5].

Table 1: Mock Predictive Kinetic Data for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

ParameterValueUnitInterpretation
In Vitro Half-Life (

)
18.5minRapid turnover; indicates high metabolic liability.
Intrinsic Clearance (

)
74.9µL/min/mgHigh intrinsic clearance at the microsomal level.
Scaled In Vivo

67.4mL/min/kgScaled using 45 mg microsomal protein/g liver.
Predicted Hepatic Clearance (

)
16.2mL/min/kgRepresents ~80% of human hepatic blood flow (20.7 mL/min/kg).

Conclusion: A predicted


 of 16.2 mL/min/kg is excessively high. The compound will likely suffer from high first-pass metabolism and poor oral bioavailability, necessitating immediate structural optimization.

Lead Optimization Strategies

To rescue the PK profile of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, medicinal chemistry efforts must systematically block the identified soft spots:

  • Mitigating N-Dealkylation: The linear butyl chain is highly vulnerable. Replacing it with a cyclopropylmethyl group maintains the necessary lipophilicity for target binding, but the rigid cyclopropyl ring strongly resists CYP-mediated alpha-carbon oxidation due to unfavorable bond angles for the required transition state.

  • Protecting the Indole Core: If metabolite identification (MetID) reveals aromatic oxidation at the C2 or C3 position, introducing a sterically minimal, highly electronegative fluorine atom at these sites will lower the HOMO (Highest Occupied Molecular Orbital) energy of the ring, making electrophilic attack by CYP450s thermodynamically unfavorable.

  • Deuteration for N-Demethylation: Leveraging the Kinetic Isotope Effect (KIE), replacing the 1-methyl group with a trideuteromethyl (-CD₃) group can drastically slow down N-demethylation. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, the activation energy required for CYP-mediated cleavage increases, effectively shunting metabolism away from this site [6].

References

  • Source: National Institutes of Health (PubMed)
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL
  • Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability Source: University of Helsinki URL
  • Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay Source: Bentham Open URL
  • Source: National Institutes of Health (PubMed Central)
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Juniper Publishers URL

Safety Data Sheet (SDS) and toxicity data for indole-methylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicological profile for indole-methylamine derivatives , a chemical class defined by an indole core linked to an amine group via a single carbon spacer (Indole-


-N). While structurally similar to the biologically ubiquitous tryptamines (Indole-

-N), indole-methylamines such as Gramine (3-(dimethylaminomethyl)indole) exhibit distinct reactivity and toxicological profiles.

This document is designed for researchers and drug development professionals. It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific risks associated with serotonergic activity, metabolic instability, and synthetic hazards (specifically Vilsmeier-Haack formylation).

Chemical Identity & Structural Classification

The indole-methylamine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to tryptophan, auxins, and complex alkaloids.

  • Core Scaffold: Indole (benzopyrrole).

  • Substituent: Aminomethyl group at C3 (most common) or N1.

  • Key Distinction: Unlike tryptamines, which have a flexible ethyl chain allowing optimal fit into the serotonin (5-HT) receptor pocket, indole-methylamines have a shorter, more rigid linker. This alters their binding affinity and metabolic fate.

Classification Hierarchy (DOT Visualization)

IndoleClassification Indole Indole Core (C8H7N) Alkylamines Indole-Alkylamines Indole->Alkylamines Methylamines Indole-Methylamines (C1 Linker) Ex: Gramine Alkylamines->Methylamines Ethylamines Indole-Ethylamines (C2 Linker / Tryptamines) Ex: DMT, Serotonin Alkylamines->Ethylamines Reactivity High Reactivity (Mannich Bases) Methylamines->Reactivity Chemical Hazard Bioactivity High Bioactivity (5-HT Agonists) Ethylamines->Bioactivity Biological Hazard

Figure 1: Structural classification distinguishing the reactive indole-methylamines from the bioactive tryptamines.

Hazard Identification (SDS Deep Dive)

Standard SDSs often classify these compounds generically. Below is a refined hazard assessment based on structure-activity relationships (SAR).

GHS Classification
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Note: Varies significantly by substitution.

  • Skin/Eye Irritation: Category 2/2A. The basic nitrogen makes these compounds caustic to mucous membranes.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

The "Silent" Hazard: Serotonin Syndrome

While indole-methylamines (C1) are generally less potent 5-HT agonists than tryptamines (C2), they can still act as weak agonists or Monoamine Oxidase Inhibitors (MAOIs).

  • Risk: Co-administration with SSRIs or MAOIs can precipitate Serotonin Syndrome .

  • Symptoms: Hyperthermia, clonus (involuntary muscle contraction), agitation, and diaphoresis.

Chemical Instability

Indole-methylamines are often Mannich bases . They are prone to:

  • Retro-Mannich fragmentation: Releasing formaldehyde and secondary amines under acidic/thermal stress.

  • Polymerization: Oxidative coupling at the C2 position if stored improperly (light/air exposure).

Toxicological Profile & Data

Comparative Toxicity Table

The toxicity of indole derivatives is highly dependent on the side-chain length and N-substitution.

CompoundCAS No.[1][2][3][4]Structure (Linker)LD50 (Oral, Rat)LD50 (IV, Mouse)Primary Hazard
Gramine 87-52-5Indole-

-N
>175 mg/kg (Safe range)Mortality @ 550 mg/kg [1]44.6 mg/kg [2]CNS depression, Kidney damage
Tryptamine 61-54-1Indole-

-N
223 mg/kg90 mg/kg5-HT agonism, Vasoconstriction
DMT 61-50-7Indole-

-N
5628 mg/kg [3]*32 mg/kgHallucinogenic, rapid MAO clearance
Indole-3-carbinol 700-06-1Indole-

-O
~2000 mg/kg [4]N/ALow toxicity, hormonal modulation

*Note on DMT: The high oral LD50 is due to rapid degradation by MAO in the gut (First-pass metabolism). Parenteral (IV/Inhalation) toxicity is significantly higher.

Metabolic Fate (Pathway Visualization)

The primary detoxification route involves Monoamine Oxidases (MAO) and Cytochrome P450 enzymes.

Metabolism Substrate Indole-Methylamine (e.g., Gramine) MAO MAO-B Enzyme (Oxidative Deamination) Substrate->MAO CYP CYP450 (CYP3A4) (Hydroxylation) Substrate->CYP Aldehyde Indole-3-aldehyde (Reactive Intermediate) MAO->Aldehyde -NH2 Hydroxy 6-OH-Indole derivative (Conjugation) CYP->Hydroxy +OH Acid Indole-3-carboxylic Acid (Excreted) Aldehyde->Acid Oxidation

Figure 2: Metabolic degradation pathways. MAO-mediated deamination is the dominant clearance mechanism.

Experimental Safety Protocols

Synthesis Safety: Vilsmeier-Haack Formylation

A common route to indole-methylamines involves formylation followed by reductive amination. The Vilsmeier-Haack step is notoriously hazardous.

Protocol:

  • Reagent Prep: Cool DMF to 0°C. Add

    
     dropwise.
    
    • Hazard:[1][3][5][6][7] Formation of the Vilsmeier salt is exothermic.[8] If

      
      , thermal runaway may occur [5].
      
  • Addition: Add Indole solution slowly. Maintain

    
    .
    
  • Quenching: CRITICAL STEP. Pour reaction mixture into ice/water.

    • Never add water to the reaction mixture. The hydrolysis of excess

      
       releases massive heat and HCl gas.
      
  • Neutralization: Use 5M NaOH or

    
     to basify. Monitor pH to prevent retro-Mannich degradation of the product.
    
Handling Lyophilized Powders

Indole-methylamines are often supplied as light, fluffy hydrochloride salts.

  • Engineering Control: Handle only in a certified chemical fume hood or powder containment enclosure.

  • PPE: Nitrile gloves (double gloving recommended for potent derivatives), lab coat, and P95/P100 respirator if handling outside a hood.

  • Static Risk: These powders are static-prone. Use anti-static spatulas and ground all glassware.

Emergency Workflow (DOT Visualization)

SafetyWorkflow Exposure Exposure Incident (Skin/Inhalation) Assess Assess Symptoms (CNS effects vs Irritation) Exposure->Assess Skin Skin Contact Assess->Skin Inhale Inhalation Assess->Inhale Wash Wash 15 min (Soap/Water) Skin->Wash SS Signs of Serotonin Syndrome? (Tremors, Fever, Dilated Pupils) Wash->SS FreshAir Fresh Air + Oxygen if needed Inhale->FreshAir FreshAir->SS ER Emergency Room (Benzodiazepines indicated) SS->ER YES Monitor Monitor for 6 Hours SS->Monitor NO

Figure 3: Emergency response decision tree for exposure to serotonergic indole derivatives.

Storage and Stability

  • Oxidation: Indoles darken upon exposure to light and air (formation of quinoidal species).

  • Storage: Store at -20°C under Argon or Nitrogen atmosphere.

  • Shelf-Life: Solutions in DMSO/Methanol degrade within 24 hours at room temperature. Prepare fresh.

References

  • Biotech Asia. (2023). Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Retrieved from

  • Cayman Chemical. (2023). Gramine Safety Data Sheet. Retrieved from

  • Novachem. (2021).[4] N,N-Dimethyltryptamine (DMT) Safety Data Sheet. Retrieved from

  • National Toxicology Program (NTP). (2014). Toxicology Studies of Indole-3-carbinol in Rats and Mice. Retrieved from

  • Mettler Toledo. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from

  • BenchChem. (2025).[7] Safeguarding Your Research: A Comprehensive Guide to Handling Tryptamine. Retrieved from

Sources

Technical Guide: High-Precision Mass Spectrometry & Informatics for Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine[1]

Executive Summary

This technical guide outlines the structural elucidation, exact mass calculation, and high-resolution mass spectrometry (HRMS) characterization of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine .[1] As a 5-substituted indole derivative with a secondary amine side chain, this compound represents a structural hybrid between gramine analogs and benzylamines.[1] Accurate characterization requires differentiating it from isomeric tryptamines (e.g., N,N-diethyltryptamine) through precise mass measurement and distinct fragmentation pathways.

Part 1: Structural Elucidation & Exact Mass Calculation[1]

To ensure data integrity in drug development pipelines, theoretical mass calculations must be derived from the most recent IUPAC standard atomic weights rather than average molecular weights.

1.1 Structural Breakdown

The molecule consists of three distinct moieties:

  • Core: 1-Methyl-1H-indole (Indole ring methylated at the pyrrole nitrogen).[1]

  • Linker: A methylene bridge (-CH₂-) at the 5-position of the indole ring.[1]

  • Tail: A butylamine group attached to the linker.[1]

Chemical Formula Derivation:

  • Indole Core (C₈H₅N): Substituted at positions 1 and 5.[1]

  • Substituents:

    • Position 1: Methyl group (-CH₃).[1]

    • Position 5: (Butylamino)methyl group (-CH₂-NH-CH₂CH₂CH₂CH₃).[1]

  • Net Formula: C₁₄H₂₀N₂[1]

1.2 High-Precision Mass Calculation

Using IUPAC 2024/2025 standard atomic weights for monoisotopic mass calculation (essential for HRMS validation):

ElementIsotopeStandard Atomic Mass (Da)CountTotal Mass Contribution (Da)
Carbon¹²C12.000000014168.0000000
Hydrogen¹H1.00782502020.1565000
Nitrogen¹⁴N14.0030740228.0061480
Total Sum 216.1626480
  • Monoisotopic Mass ([M]): 216.1626 Da[1]

  • Protonated Mass ([M+H]⁺): 216.1626 + 1.0073 (proton mass) = 217.1699 Da [1]

Critical Insight: In HRMS analysis, the observed m/z for the [M+H]⁺ ion should be within 5 ppm of 217.1699 . An error >5 ppm suggests calibration drift or an isobaric interference.[1]

Part 2: Experimental Protocol (HRMS)

This protocol is designed for the identification of lipophilic amine alkaloids using LC-QTOF or Orbitrap systems.[1] It prioritizes the stabilization of the secondary amine during ionization.

2.1 Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The secondary amine (pKa ~9-10) requires acidic conditions to ensure complete protonation ([M+H]⁺), maximizing sensitivity in ESI+ mode.[1]

2.2 LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: Indoles are moderately lipophilic.[1] A gradient is necessary to elute the compound away from polar matrix effects (ion suppression).[1]

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temperature: 320°C.[1]

  • Acquisition Mode: Data Dependent Acquisition (DDA) or Targeted MS2.

  • LockMass: Leucine Enkephalin (m/z 556.2771) or internal calibrant is mandatory for <5 ppm accuracy.[1]

Part 3: Fragmentation Logic & Validation

Unlike tryptamines (which possess an ethyl bridge and fragment via alpha-cleavage/McLafferty rearrangement), this molecule is a gramine/benzylamine analog .[1] Its fragmentation is driven by the stability of the benzylic-type carbocation.

3.1 Fragmentation Pathway (ESI-CID)[1]
  • Precursor: [M+H]⁺ (m/z 217.17).

  • Primary Cleavage: Heterolytic cleavage of the C-N bond at the benzylic position (Position 5 of indole).

  • Neutral Loss: Loss of Butylamine (C₄H₁₁N, Mass 73.09).[1]

  • Major Fragment: Formation of the (1-methyl-1H-indol-5-yl)methyl cation (m/z 144.08).[1] This ion is resonance-stabilized by the indole ring, similar to a tropylium ion in benzylamine fragmentation.

3.2 Visualization of Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ Precursor m/z 217.17 (Protonated Secondary Amine) TS Transition State C-N Bond Strain Precursor->TS CID Energy Fragment1 Fragment Ion (1-Methylindol-5-yl)methyl+ m/z 144.08 TS->Fragment1 Heterolytic Cleavage Neutral Neutral Loss Butylamine (73 Da) TS->Neutral

Caption: Predicted ESI-CID fragmentation pathway showing the characteristic loss of the butylamine chain to form the stabilized indolyl-methyl cation.

3.3 Validation Criteria (Self-Correction Check)

To validate that the analyzed substance is Butyl[(1-methyl-1H-indol-5-yl)methyl]amine and not an isomer (e.g., a dialkyl tryptamine):

  • Exact Mass: Must match 217.1699 ± 0.001 Da.[1]

  • MS2 Fingerprint:

    • Target Compound: Dominant fragment at m/z 144.08 (Benzyl-like cleavage).[1]

    • Tryptamine Isomer: Dominant fragment typically at m/z 144.08 is less likely to be the base peak; tryptamines often show m/z 58 (dimethylamine) or m/z 130 (indole methylene) depending on the specific alkyl chain. However, the absence of the alpha-cleavage iminium ions characteristic of tryptamines is the key differentiator.

References
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][2][3] [Link]1][2]

  • Scientific Instrument Services. (n.d.).[1] Exact Mass Calculator & Isotope Distribution. [Link]

  • Holčapek, M., et al. (2010).[1] Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. (Contextual grounding for benzylamine-like fragmentation). [Link]

  • PubChem. (2025).[1] Compound Summary: Indole Derivatives. National Library of Medicine.[1] [Link]1]

Sources

Technical Guide: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine as a Strategic Chemical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged C5-Vector

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure" due to its ability to bind diverse biological targets (GPCRs, Kinases, Ion Channels). While the C3-position (tryptamine lineage) is classically exploited, Butyl[(1-methyl-1H-indol-5-yl)methyl]amine represents a strategic shift to C5-functionalization .

This secondary amine serves as a high-value building block because it offers:

  • A Nucleophilic Handle: The secondary butylamine allows for rapid diversification (amides, ureas, sulfonamides) without over-alkylation risks common to primary amines.

  • Vector Orthogonality: Substituents at C5 project into distinct hydrophobic pockets compared to the natural C3-tryptamine vector, enabling novel IP space and improved selectivity profiles.

  • Metabolic Modulation: The N-methyl group on the indole nitrogen blocks a common Phase II metabolic soft spot (N-glucuronidation), enhancing pharmacokinetic stability.

Chemical Architecture & Properties[1][2][3][4]

PropertyDataRelevance
IUPAC Name N-butyl-1-(1-methyl-1H-indol-5-yl)methanaminePrecise chemical identity
Core Scaffold 1-MethylindoleElectron-rich aromatic system; π-stacking capability
Functional Group Secondary Amine (aliphatic)High nucleophilicity; pKa ~10-11; amenable to library synthesis
Linker Methylene (-CH₂-)Rotational freedom; disrupts conjugation between amine and indole
Lipophilicity LogP ~ 3.2 (Predicted)Good membrane permeability; suitable for CNS drug discovery

Synthetic Protocol: Reductive Amination

Self-Validating Methodology for High-Purity Isolation

The most robust route to this building block is the reductive amination of 1-methylindole-5-carboxaldehyde with n-butylamine . This protocol prioritizes the suppression of bis-alkylation and the preservation of the electron-rich indole ring.

Reagents & Setup[1][4][6][7][8][9]
  • Precursor: 1-Methylindole-5-carboxaldehyde (1.0 equiv)

  • Amine Source: n-Butylamine (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Selected for mildness over NaBH₄ to prevent aldehyde reduction before imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Workflow
  • Imine Formation (The Equilibrium Step):

    • Dissolve 1-methylindole-5-carboxaldehyde in DCE under N₂ atmosphere.

    • Add n-butylamine and acetic acid.

    • Validation: Stir for 2 hours at Room Temperature (RT). Monitor via TLC (or LCMS). Checkpoint: Disappearance of the aldehyde peak and appearance of the imine mass [M+H]⁺ is required before proceeding.

  • Reduction (The Irreversible Step):

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes. Reasoning: Exothermic control prevents side reactions.

    • Warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (pH ~8-9). Critical: Neutralizing the acid ensures the amine is in the free-base form for extraction.

    • Extract with DCM (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (DCM:MeOH:NH₄OH).

    • Target: The secondary amine typically elutes after non-polar impurities but before primary amine byproducts.

Reaction Pathway Visualization

SynthesisPathway Aldehyde 1-Methylindole-5-carboxaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine AcOH, DCE, RT - H2O Amine n-Butylamine Amine->Imine Product Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (Target) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway. The formation of the imine intermediate is the critical quality control point.

Applications in Drug Discovery

From Building Block to Bioactive Lead

This amine is not merely an intermediate; it is a designed scaffold for Late-Stage Functionalization .

Divergent Synthesis Strategies

Once synthesized, the secondary amine acts as a "pivot point" for generating libraries of bioactive compounds.

  • Amide Coupling (Kinase/GPCR Inhibitors): Reacting with acid chlorides or carboxylic acids (using HATU/EDC) generates amides. The butyl group provides hydrophobic bulk, often necessary to fill lipophilic pockets (e.g., in Serotonin 5-HT receptors).

  • Urea Formation: Reaction with isocyanates yields ureas. This motif is classic in kinase inhibitors (e.g., Sorafenib analogs) where the urea acts as a hydrogen bond donor/acceptor pair.

  • Sulfonylation: Reaction with sulfonyl chlorides creates sulfonamides, increasing metabolic stability and solubility.

Therapeutic Areas[1][7]
  • CNS Disorders (Serotonin/Melatonin):

    • Indole-alkylamines are the structural basis of Tryptamines. Modifying the C5 position (rather than C3) creates "non-tryptamine" indole ligands that can maintain affinity for 5-HT receptors while altering intrinsic activity (agonist vs. antagonist) [1].

  • Oncology (Tubulin Polymerization):

    • Analogs of N-((1-methyl-1H-indol-3-yl)methyl) compounds have shown potency as tubulin polymerization inhibitors.[2] The C5-isomer allows researchers to explore Structure-Activity Relationship (SAR) around the colchicine binding site [2].

Functionalization Workflow

Applications Core Butyl[(1-methyl-1H-indol-5-yl)methyl]amine R_Amide Amide Coupling (R-COCl / HATU) Core->R_Amide R_Urea Urea Formation (R-NCO) Core->R_Urea R_Sulf Sulfonylation (R-SO2Cl) Core->R_Sulf P_GPCR GPCR Ligands (5-HT/Melatonin Modulators) R_Amide->P_GPCR Lipophilic Pocket Fit P_Kinase Kinase Inhibitors (H-Bond Donor/Acceptor) R_Urea->P_Kinase H-Bonding Network P_Metab Metabolically Stable Analogs R_Sulf->P_Metab Solubility/Stability

Figure 2: Divergent synthesis capabilities of the secondary amine scaffold.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates over time.

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation at C3. Avoid prolonged exposure to light and strong oxidants.

  • Safety: Indole derivatives can be biologically active.[1][3][4][5] Handle with standard PPE (gloves, goggles, fume hood).

References

  • BenchChem Technical Support. (2025).[1] Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. BenchChem Application Notes. Link (Accessed via Search Snippet 1.12).

  • RSC Medicinal Chemistry. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Royal Society of Chemistry. Link (Contextual grounding on Indole-methylamine bioactivity).

  • Ambeed. (n.d.). Product Details: Bis((1-methyl-1H-indol-5-yl)methyl)amine (Related Analog).[6] Ambeed Catalog. Link (Source for commercial availability of related building blocks).

  • National Institutes of Health (PMC). (2023). Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment. PubMed Central. Link (Demonstrates utility of indole-alkylamines in multi-target drug design).

Sources

Methodological & Application

Technical Application Note: Synthesis of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide details the synthesis of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (Target Molecule 1 ) via the reductive amination of 1-methyl-1H-indole-5-carbaldehyde with


-butylamine .

The protocol prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its superior chemoselectivity, mild conditions, and suppression of dialkylation byproducts compared to traditional cyanoborohydride or catalytic hydrogenation routes. A secondary stepwise protocol using Sodium Borohydride (


)  is provided for cost-sensitive scaling or specific solvent restrictions.
Target Molecule Profile[1][2][3][4]
  • Systematic Name:

    
    -butyl-1-(1-methyl-1H-indol-5-yl)methanamine
    
  • Core Scaffold: Indole (N-methylated)

  • Key Functionality: Secondary amine (Benzylic)

  • Applications: CNS active agents, serotonergic modulators, alkaloid synthesis.

Retrosynthetic Analysis & Strategy

The most robust disconnection for secondary benzylic amines is the C–N bond formation via reductive amination. This approach avoids the over-alkylation issues common with direct alkylation of amines with alkyl halides.

Reaction Scheme

The synthesis proceeds through the condensation of the aldehyde (2) with the primary amine (3) to form an imine/iminium intermediate (4) , which is selectively reduced in situ to the secondary amine (1) .

ReactionScheme Aldehyde 1-methyl-1H-indole- 5-carbaldehyde (2) Imine Imine Intermediate (4) (Transient) Aldehyde->Imine + Amine (3) DCE, AcOH Amine n-Butylamine (3) Product Target Amine (1) Butyl[(1-methyl-1H-indol- 5-yl)methyl]amine Imine->Product + NaBH(OAc)3 Reduction

Figure 1: Retrosynthetic pathway utilizing direct reductive amination.[1]

Materials & Reagents

ReagentEquiv.[1][2][3][4][5]RoleCAS / Notes
1-methyl-1H-indole-5-carbaldehyde 1.0Limiting ReagentCommercial or via lithiation/DMF of 5-bromo-1-methylindole.

-Butylamine
1.1 - 1.2NucleophileDistill if yellow/impure.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive. Store in desiccator.
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation.
1,2-Dichloroethane (DCE) SolventMediumPreferred for STAB solubility. Safety: Carcinogen.
Dichloromethane (DCM) ExtractionWorkup-
Sodium Bicarbonate (

)
QuenchBaseSaturated aqueous solution.

Protocol A: Direct Reductive Amination (STAB)

Status: Gold Standard | Scale: 1.0 mmol - 50 mmol

This "one-pot" procedure is based on the Abdel-Magid protocol [1]. STAB is mild enough that it does not reduce the aldehyde significantly at the speed of imine formation, allowing for direct mixing.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with 1-methyl-1H-indole-5-carbaldehyde (1.0 equiv).

    • Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M (e.g., 5 mL per mmol).

  • Imine Formation:

    • Add

      
      -butylamine  (1.1 equiv) via syringe.
      
    • Add Acetic Acid (1.0 equiv).

    • Observation: The solution may warm slightly and change color (often yellow/orange) indicating imine formation. Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) as a solid in one portion.

    • Note: Gas evolution is minimal compared to

      
      .
      
    • Seal the reaction under nitrogen and stir vigorously at RT for 2–4 hours.

  • Monitoring:

    • Check via TLC (System: 10% MeOH in DCM).

    • Target: Disappearance of aldehyde (

      
      ) and appearance of amine (streak/spot near baseline, stains with Ninhydrin or Dragendorff).
      
  • Workup (Quench):

    • Quench the reaction by carefully adding saturated aqueous

      
       (equal volume to solvent). Stir for 15 minutes to decompose borate complexes.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification (Self-Validating Acid-Base Extraction):

    • Dissolve crude oil in

      
       or EtOAc.
      
    • Extract with 1M

      
       (
      
      
      
      ). Product moves to aqueous phase; non-basic impurities stay in organic.
    • Basify the combined aqueous acidic extracts with 2M

      
       to pH > 12. Product oils out.
      
    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry (Na2SO4) and concentrate to yield pure secondary amine.

Protocol B: Stepwise Reduction ( )

Status: Alternative | Use Case: When DCE/STAB is unavailable or for cost reduction.

This method requires pre-forming the imine to prevent the reduction of the aldehyde to the corresponding alcohol (1-methyl-1H-indol-5-yl)methanol.

  • Imine Formation:

    • Dissolve Aldehyde (1.0 equiv) and

      
      -butylamine  (1.1 equiv) in anhydrous Methanol (MeOH)  (0.2 M).
      
    • Add 3Å Molecular Sieves (optional but recommended to drive equilibrium).

    • Stir at Reflux for 2 hours or RT overnight.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Borohydride (

      
      )  (1.0 equiv) portion-wise (Caution: Hydrogen gas evolution).
      
    • Remove ice bath and stir at RT for 1 hour.

  • Workup:

    • Quench with water or 1M NaOH. Evaporate bulk MeOH under reduced pressure.

    • Extract residue with EtOAc, wash with water/brine, and dry.

Process Workflow & Decision Logic

Workflow Start Start: 1-methyl-1H-indole- 5-carbaldehyde Choice Select Reagent System Start->Choice PathA Protocol A: STAB/DCE (High Chemoselectivity) Choice->PathA Preferred PathB Protocol B: NaBH4/MeOH (Cost Efficient) Choice->PathB Alternative MixA Mix Aldehyde + Amine + AcOH Stir 20 min PathA->MixA MixB Mix Aldehyde + Amine Reflux 2h (Imine formation) PathB->MixB RedA Add NaBH(OAc)3 Stir RT 3h MixA->RedA RedB Cool to 0°C Add NaBH4 MixB->RedB Quench Quench (sat. NaHCO3) RedA->Quench RedB->Quench Purify Acid-Base Extraction (Isolate Amine) Quench->Purify

Figure 2: Decision matrix and workflow for the reductive amination process.

Analytical Characterization (Expected Data)

Upon isolation, the identity of the product must be verified.

  • Physical State: Pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50 – 7.10 (m, 3H, Indole Ar-H).
      
    • 
       7.05 (d, 1H, Indole C2-H).
      
    • 
       6.45 (d, 1H, Indole C3-H).
      
    • 
       3.85 (s, 2H, Ar-C
      
      
      
      -NH
      ). Diagnostic Singlet.
    • 
       3.78 (s, 3H, N-C
      
      
      
      ). Diagnostic Singlet.
    • 
       2.65 (t, 2H, NH-C
      
      
      
      -Pr).
    • 
       1.50 (m, 2H, Alkyl chain).
      
    • 
       1.35 (m, 2H, Alkyl chain).
      
    • 
       0.92 (t, 3H, Terminal C
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for

      
      .
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Old/Wet Reducing AgentUse fresh STAB. Ensure solvent is dry (DCE holds water).
Dialkylation (Tertiary Amine) Excess Aldehyde / Slow ReductionEnsure Amine is in excess (1.2 equiv). Use STAB (Protocol A) over NaBH4.
Alcohol Byproduct Direct Reduction of AldehydeUse Protocol B (Stepwise) or ensure AcOH is present in Protocol A to accelerate imine formation.
Product is Colored (Dark) Indole OxidationPerform reaction under

. Store product in dark/cold.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[6][7]

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998 , 27, 395–404.

  • BenchChem. "Synthesis of 1-butyl-1H-indol-4-amine."[4] (General Indole Handling Protocols).

Sources

Application Note: Advanced Reductive Amination Protocols for 1-Methylindole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methylindole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of tryptamine analogs, serotonin receptor agonists (5-HT family), and kinase inhibitors. While reductive amination is a ubiquitous transformation, the electron-rich nature of the indole ring presents specific challenges, including reduced electrophilicity of the aldehyde and potential acid-sensitivity of the indole nucleus.

This guide provides three field-validated protocols for the reductive amination of 1-methylindole-5-carbaldehyde. Unlike generic procedures, these methods are optimized to balance reactivity with chemoselectivity, preventing common pitfalls such as over-alkylation (dialkylation) and indole polymerization.

Mechanistic Insight & Chemical Context

Electronic Deactivation

Unlike benzaldehyde, 1-methylindole-5-carbaldehyde possesses an electron-donating nitrogen atom. Although the 5-position is not as electron-rich as the 3-position, the resonance donation from the indole nitrogen still reduces the electrophilicity of the carbonyl carbon.

  • Consequence: Imine formation is thermodynamically less favorable and kinetically slower than with simple aryl aldehydes.

  • Solution: Protocols often require acid catalysis (AcOH) or dehydrating agents (molecular sieves, Ti(OiPr)₄) to drive the equilibrium toward the imine/iminium species [1].

Selectivity Profile

The 1-methyl substitution protects the indole nitrogen, eliminating the risk of N-alkylation at the 1-position. However, the electron-rich ring makes the system susceptible to electrophilic attack (dimerization) under strongly acidic conditions. The protocols below utilize mild acids (Acetic Acid) to mitigate this risk.

Experimental Protocols

Method A: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Best For: Secondary amines, unhindered primary amines, and acid-tolerant substrates. Mechanism: STAB is a mild hydride donor that reduces iminium ions significantly faster than aldehydes, allowing for a "one-pot" procedure where the aldehyde and amine are mixed directly with the reducing agent [2].

Materials
  • Substrate: 1-Methylindole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv Et₃N)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-methylindole-5-carbaldehyde in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Note: This catalyzes imine formation and buffers the basicity of the amine.

  • Mixing: Stir at room temperature for 15–30 minutes. Visual Cue: The solution often turns yellow/orange indicating imine formation.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC or LCMS.[1]

  • Quench: Quench by slow addition of saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Expert Note: If the reaction is sluggish, verify the quality of STAB. It degrades to NaBH₄ and AcOH over time. A "mushy" reagent indicates hydrolysis; use fresh, free-flowing powder.

Method B: Stepwise Reductive Amination (NaBH₄)

Best For: Primary amines (to prevent dialkylation), valuable amines, or when STAB is unavailable. Mechanism: The imine is pre-formed and fully converted before adding the stronger reducing agent (NaBH₄), preventing the reduction of the aldehyde to the alcohol side-product [3].

Materials
  • Substrate: 1-Methylindole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Reagent: Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Dehydrating Agent: 3Å Molecular Sieves (optional but recommended)

Protocol
  • Imine Formation: Dissolve the aldehyde and amine in MeOH (0.2 M) in a flask containing activated 3Å molecular sieves.

  • Equilibrium: Heat to reflux for 2–4 hours or stir at RT overnight.

    • Validation: Check for disappearance of aldehyde by TLC (aldehyde spot will be distinct from imine).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Reduction: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes.

    • Exotherm: The reaction is exothermic; control addition rate.

  • Completion: Remove ice bath and stir at RT for 1 hour.

  • Workup: Acidify carefully with 1M HCl to pH ~2 (destroys excess hydride and amine-borane complexes), then basify to pH >10 with NaOH. Extract with EtOAc.[2]

Method C: Lewis Acid-Mediated Reductive Amination (Ti(OiPr)₄)

Best For: Sterically hindered amines or weakly nucleophilic amines (e.g., anilines). Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing imine formation even with unreactive partners [4].

Protocol Summary
  • Mix aldehyde (1.0 equiv), amine (1.1 equiv), and Ti(OiPr)₄ (1.25 equiv) neat or in minimal THF.

  • Stir for 4–6 hours (solution becomes viscous).

  • Dilute with EtOH.[3]

  • Add NaBH₄ (1.5 equiv) or NaCNBH₃.

  • Quench with water (forms white TiO₂ precipitate). Filter through Celite before extraction.

Comparison of Reducing Agents

FeatureNaBH(OAc)₃ (STAB)NaBH₄NaCNBH₃
Selectivity High (Reduces imines >> aldehydes)Low (Reduces aldehydes ~ imines)High (pH dependent)
Toxicity LowLowHigh (Cyanide source)
Conditions Acidic (AcOH), Room TempBasic/Neutral, 0°CAcidic (pH 4-6)
One-Pot? Yes (Preferred) No (Stepwise only)Yes
Side Reactions MinimalAlcohol formation (if not stepwise)HCN gas if too acidic

Visualizations

Reaction Mechanism (STAB Method)

The following diagram illustrates the pathway from the initial aldehyde to the final amine, highlighting the critical role of acid catalysis and the hydride transfer step.

G Aldehyde 1-Methylindole- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product 5-Aminomethyl Indole Product Iminium->Product Hydride Transfer AcOH AcOH (Catalyst) AcOH->Hemiaminal Promotes STAB STAB (H- Source) STAB->Product

Figure 1: Mechanistic pathway for the reductive amination of 1-methylindole-5-carbaldehyde using STAB.

Method Selection Decision Tree

Choose the optimal protocol based on your specific amine partner and resource availability.

DecisionTree Start Select Amine Type Type Amine Structure? Start->Type Sec Secondary Amine (R2NH) Type->Sec Prim Primary Amine (RNH2) Type->Prim Hindered Hindered/Weak (Aniline/t-Butyl) Type->Hindered MethodA Method A: STAB (Direct One-Pot) Most Robust Sec->MethodA Standard Prim->MethodA If excess amine ok MethodB Method B: NaBH4 (Stepwise) Prevents Dialkylation Prim->MethodB Strict mono-alkylation MethodC Method C: Ti(OiPr)4 (Lewis Acid) Forces Reaction Hindered->MethodC

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Equilibrium favors aldehydeAdd 3Å Molecular Sieves or increase AcOH (up to 5 equiv).
Alcohol Byproduct Direct reduction of aldehydeUse Method B (Stepwise). Ensure STAB is added after imine formation time.
Dialkylation Primary amine is too reactiveUse Method B. Use excess amine (3-5 equiv) if using Method A.
Indole Polymerization Acid concentration too highReduce AcOH loading. Switch to weaker acid buffer or Method B (neutral).
Sticky Precipitate Boron-amine complexesPerform an acidic workup (wash with 1M HCl) to break complexes, then basify.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Organic Chemistry Portal.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

Sources

HPLC method development for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Code: AN-IND-05

Executive Summary

This application note details the High-Performance Liquid Chromatography (HPLC) method development strategy for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine , a secondary amine intermediate often utilized in the synthesis of serotonergic modulators and kinase inhibitors.

The analysis of this molecule presents two primary chromatographic challenges:

  • Silanol Interaction: The basic secondary amine functionality (

    
    ) leads to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols.
    
  • Hydrophobicity: The lipophilic indole core combined with the N-butyl chain requires a balanced organic gradient to ensure timely elution without broadening.

This guide provides a Quality by Design (QbD) approach, prioritizing a high-pH methodology on hybrid silica columns to suppress amine ionization, resulting in superior peak symmetry and loadability compared to traditional low-pH ion-pairing methods.

Physicochemical Profiling & Mechanistic Strategy

Understanding the molecule is the first step in robust method design.

ParameterValue (Est.)Chromatographic Implication
Structure Indole core, N-methyl (pos 1), Butylaminomethyl (pos 5)UV active chromophore (Indole).
Molecular Formula

MW ~230.35 g/mol .

(Amine)
~9.6 (Secondary Amine)Protonated (

) at pH < 8. Neutral (

) at pH > 11.

(Indole)
~ -2.0 (Very weak acid)Remains neutral across standard HPLC pH range.
LogP ~3.2 - 3.8Moderately lipophilic; requires >30% organic solvent for elution.
The "Silanol Effect" Mitigation Strategy

Traditional methods use low pH (TFA/Formic acid) to protonate the amine, keeping it soluble but prone to "sticking" to anionic silanols (


).
  • Our Approach: We utilize a High pH (pH 10.5) mobile phase. At this pH, the secondary amine is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

Method Development Workflow (Visualized)

The following decision tree illustrates the logical flow for developing this specific method, ensuring no time is wasted on incompatible conditions.

MethodDevelopment Start Start: Analyte Profiling (Basic Amine, Lipophilic) ColumnSelect Column Selection Hybrid Silica (High pH Stable) Start->ColumnSelect MobilePhase Mobile Phase pH Screening ColumnSelect->MobilePhase PathHigh Path A: High pH (pH 10) Ammonium Bicarbonate MobilePhase->PathHigh Preferred PathLow Path B: Low pH (pH 2) 0.1% Formic Acid MobilePhase->PathLow Alternative Eval Evaluate Peak Symmetry (As) PathHigh->Eval PathLow->Eval Decision Is As < 1.2? Eval->Decision Decision->MobilePhase No (Switch pH) Optimize Optimize Gradient (5-95% B) Decision->Optimize Yes Final Final Validation (Linearity, Precision) Optimize->Final

Caption: Decision matrix for optimizing HPLC conditions for basic indole amines.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" High-pH Method

Recommended for QC and Purity Analysis due to superior peak shape.

Equipment Requirements:

  • HPLC/UHPLC System (Agilent 1290, Waters H-Class, or equivalent)

  • Binary Pump capable of mixing

  • Diode Array Detector (DAD) or VWD

Reagents:

  • Ammonium Bicarbonate (HPLC Grade)

  • Ammonium Hydroxide (28-30%)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ)

Chromatographic Conditions:

ParameterSettingRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 Hybrid particles resist dissolution at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with

Ensures amine is deprotonated (neutral).
Mobile Phase B AcetonitrileStrong eluent for lipophilic indoles.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CReduces viscosity, improves mass transfer.
Detection 280 nm (Primary), 220 nm (Secondary)280 nm is specific to the indole ring; 220 nm is more sensitive but prone to solvent noise.
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Table (High pH):

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
15.0 95 Elute Analyte
17.0 95 Wash Column
17.1 5 Re-equilibration

| 22.0 | 5 | End of Run |

Protocol B: The Low-pH Alternative (MS-Compatible)

Use this if a hybrid column is unavailable or for LC-MS applications where volatile buffers are strictly required.

Modifications:

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters CSH C18 (Charged Surface Hybrid).

    • Note: Standard C18 columns will likely fail here without end-capping.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar to Protocol A, but retention time will likely be shorter as the protonated amine is more polar.

Method Validation (ICH Q2 Guidelines)

Once the method is optimized, perform the following validation steps to ensure reliability.

System Suitability Testing (SST)

Run 5 replicate injections of a standard solution (e.g., 50 µg/mL).

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Target
    
    
    ).
  • RSD of Area:

    
    .
    
  • Theoretical Plates (

    
    ): 
    
    
    
    for a 150mm column.
Linearity

Prepare calibration standards at 5 levels: 80%, 90%, 100%, 110%, and 120% of the target concentration.

  • Acceptance:

    
    .[2][3]
    
Accuracy (Recovery)

Spike the analyte into a blank matrix (if available) or solvent at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)

  • Cause: Residual silanol interactions.[1][4]

  • Solution 1: Switch to Protocol A (High pH) . This is the most effective fix for amines.

  • Solution 2: If using Low pH, add 0.1% Triethylamine (TEA) as a silanol blocker (Note: Not MS compatible).

  • Solution 3: Increase buffer concentration to 25 mM to suppress ionic effects.

Issue: Retention Time Drift

  • Cause: Incomplete column equilibration or pH fluctuation.

  • Solution: Ensure the column is re-equilibrated for at least 5 column volumes (approx. 5-7 mins at 1 mL/min) between runs. For High pH, ensure the column is dedicated to high pH use to prevent "hysteresis" of the stationary phase.

Issue: Baseline Noise at 220 nm

  • Cause: Absorbance of organic modifiers or impurities.

  • Solution: Switch to 280 nm . The indole ring has a distinct absorption maximum here, and most solvents are transparent at this wavelength.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.

  • Phenomenex. (2024). Gemini NX-C18: Robustness at High pH.

  • Neue, U. D., et al. (2001). Peak shape of basic compounds in reversed-phase HPLC. Advances in Chromatography.

Sources

Application Note: Preparation and Handling of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Stock Solutions for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the preparation, handling, and storage of stock solutions of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine. The integrity and accuracy of compound stock solutions are paramount for generating reproducible and reliable data in biological assays. Due to the specific chemical nature of its indole and secondary amine moieties, this compound requires careful consideration of solvent choice, storage conditions, and handling procedures to mitigate degradation. This application note outlines field-proven protocols for preparing high-concentration primary stocks in Dimethyl Sulfoxide (DMSO), performing serial dilutions for bioassay working solutions, and implementing essential quality control measures. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the stability and consistency of the compound throughout experimental workflows.

Introduction and Scientific Background

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine features a substituted indole scaffold, a privileged structure in medicinal chemistry found in numerous natural products and pharmaceutical agents.[1] The indole nucleus and the secondary amine side chain are key structural features that define its physicochemical properties and potential biological activity. However, these same features also present challenges to its stability in solution.

  • The Indole Nucleus: The electron-rich indole ring is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), light, and non-optimal pH conditions.[2] Such degradation can lead to the formation of colored byproducts and a loss of compound potency.[2]

  • The Secondary Amine: Amine groups are basic and can be reactive. They require storage in cool, dry, and well-ventilated conditions, away from incompatible substances like strong oxidizing agents and acids.[3][4]

Therefore, establishing a robust protocol for stock solution preparation is not merely a procedural step but a critical variable that directly impacts experimental outcomes. An improperly prepared or stored stock solution can lead to inaccurate concentration determination, compound precipitation, or degradation, ultimately compromising the validity of bioassay results. This guide provides a comprehensive framework to address these challenges.

Physicochemical Properties & Stability Profile

While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural components.

PropertyPredicted Characteristic & RationaleHandling & Storage Consideration
Solubility Expected to have low aqueous solubility but good solubility in polar aprotic organic solvents like DMSO and polar protic solvents like ethanol.[5][6] The indole ring and butyl group contribute to its lipophilicity.Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.[7][8]
Stability The indole ring is sensitive to oxidation and photodegradation.[2][9] The stability of indole compounds can be pH-dependent, with increased degradation often observed at neutral or alkaline pH.[2]Solutions should be protected from light using amber vials or by wrapping containers in foil.[2] Storage should be at low temperatures (-20°C or -80°C) to minimize degradation kinetics.[8] Prepare fresh solutions when possible and avoid long-term storage in aqueous media.[2]
Hygroscopicity The compound itself is not expected to be highly hygroscopic, but the recommended solvent, DMSO, is.[8] Absorbed moisture can promote compound degradation or precipitation.[7]Use anhydrous grade DMSO and keep containers tightly sealed.[8] Aliquoting helps to minimize the exposure of the main stock to atmospheric moisture.
Reactivity As a secondary amine, it is a weak base and can react with acids.[4] It should be considered incompatible with strong oxidizing agents.Store away from acids and oxidizing materials.[10] Ensure that assay buffers and media are compatible.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% anhydrous DMSO. This concentrated stock serves as the source for all subsequent dilutions.

Materials and Equipment
  • Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%), sterile-filtered[8]

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Methodology

Step 1: Pre-Protocol Calculation Determine the mass of the compound required. The molecular weight (MW) of a related compound, N-[(1-methyl-1H-indol-3-yl)methyl]-1-butanamine, is 216.33 g/mol .[11] Always use the specific MW provided on your compound's certificate of analysis. For this example, we will assume a MW of 216.33 g/mol .

To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 216.33 g/mol x 1000 mg/g = 2.16 mg

Scientist's Note: Using an online calculator can help prevent mathematical errors and save time.[12] Always calculate for a slightly larger volume (e.g., 1.1 mL) to account for pipetting inaccuracies.

Step 2: Weighing the Compound Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated amount of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine powder directly into the tube.

Rationale: Weighing directly into the final dissolution vial minimizes compound loss that can occur during transfer.

Step 3: Dissolution Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.[8]

Step 4: Solubilization Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[8] Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.

Scientist's Note: If the compound is difficult to dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be used, provided the compound is not known to be heat-labile.[8]

Step 5: Aliquoting and Storage To preserve the integrity of the primary stock, immediately aliquot the solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.

Rationale: Aliquoting is the most effective way to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption from the air each time the stock is opened.[8][13]

Step 6: Storage Store the aliquots at -80°C for long-term storage or at -20°C for short-to-medium-term storage (1-6 months) .[8] All solutions must be protected from light.[2]

Workflow Visualization

G cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., 2.16 mg for 1mL of 10mM) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex to Dissolve & Visually Inspect add_dmso->dissolve aliquot 5. Aliquot into Single-Use Volumes dissolve->aliquot store 6. Store at -80°C Protected from Light aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol describes the serial dilution of the primary stock to generate final working concentrations for a typical cell-based assay in a 96-well plate format.

Key Consideration: Solvent Toxicity

DMSO can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the assay medium should not exceed 1% (v/v), with ≤0.5% being a widely accepted and safer limit .[7] It is imperative to run a "vehicle control" containing the highest concentration of DMSO used in the experiment to differentiate compound effects from solvent-induced artifacts.[13][14]

Step-by-Step Methodology (Example for 10 µM Final Concentration)

Step 1: Thaw Primary Stock Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

Step 2: Prepare Intermediate Dilution To minimize pipetting errors and avoid shocking cells with concentrated DMSO, a multi-step dilution is recommended.[13]

  • Intermediate Stock (100 µM): Dilute the 10 mM primary stock 1:100 in sterile assay medium or buffer. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly by gentle pipetting.

Step 3: Prepare Final Working Solution

  • Final Concentration (10 µM): Dilute the 100 µM intermediate stock 1:10 in your final assay volume. For example, if the final volume in your well is 200 µL, add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension/media in the well.

Final DMSO Calculation:

  • The 100 µM intermediate solution contains 1% DMSO.

  • The final 1:10 dilution results in a final DMSO concentration of 0.1% , which is well-tolerated by most cell lines.

Serial Dilution Workflow Visualization

G cluster_dilution Serial Dilution for Bioassay cluster_plate 96-Well Plate stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 100 µM in Medium (1% DMSO) stock->intermediate 1:100 Dilution in Assay Medium well1 Well 1: 10 µM (0.1% DMSO) intermediate->well1 1:10 Dilution in Well vehicle Vehicle Control (0.1% DMSO) intermediate->vehicle Add medium to create vehicle well2 Well 2: 5 µM (0.05% DMSO) well1->well2 2-fold serial dilution well_n Well N... well2->well_n

Caption: Serial dilution workflow from primary stock to final assay plate.

Quality Control and Best Practices

A protocol is only as reliable as its validation. Implementing the following checks ensures trustworthiness and data integrity.

  • Labeling: All tubes must be clearly and consistently labeled with the compound name, concentration, solvent, and preparation date.[15]

  • Visual Inspection: Before use, always visually inspect thawed aliquots for any signs of precipitation or color change.[2] If particulates are observed, the aliquot should be discarded.

  • Vehicle Control: As stated previously, always include a vehicle (solvent-only) control in every assay.[13] This is the single most important control for validating that the observed biological effect is due to the compound.

  • Hit Validation: For promising results in a screening campaign, it is best practice to re-test using a freshly prepared stock solution from the original powder. This confirms that the activity is not an artifact of a degraded or improperly stored initial stock.[16]

  • Avoid Contamination: Use aseptic techniques, especially when preparing solutions for cell-based assays, to prevent microbial contamination.[15]

Conclusion

The preparation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine stock solutions requires a scientifically-grounded approach that accounts for the compound's inherent chemical liabilities. By utilizing high-purity anhydrous DMSO, protecting solutions from light, adhering to strict low-temperature storage protocols, and systematically aliquoting the primary stock to avoid freeze-thaw cycles, researchers can significantly enhance the stability and reliability of the compound. The implementation of rigorous quality control steps, particularly the use of vehicle controls, is essential for generating valid and reproducible bioassay data. Adherence to the detailed protocols within this guide will empower scientists and drug discovery professionals to build a foundation of trust in their experimental results.

References

  • (No valid reference)
  • (No valid reference)
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Retrieved from [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. University of York. Retrieved from [Link]

  • (No valid reference)
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. ResearchGate. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. PubMed. Retrieved from [Link]

  • (No valid reference)
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • ChemSynthesis. (2025). N-[(1-methyl-1H-indol-3-yl)methyl]-1-butanamine. ChemSynthesis. Retrieved from [Link]

  • Keith, L. H., et al. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)

Sources

1H NMR spectroscopy interpretation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the 1H NMR structural validation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine . This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of indole-based alkaloids.

Part 1: Chemical Structure & Assignment Logic

Compound: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Molecular Formula: C


H

N

Molecular Weight: 216.33 g/mol
Structural Segmentation for NMR Analysis

To accurately interpret the spectrum, the molecule is segmented into three distinct magnetic environments:

  • The Indole Core (Aromatic/Heteroaromatic): A bicyclic system substituted at the N-position (Methyl) and C5 position (Methylene linker).

  • The Linker (Benzylic): A methylene group connecting the indole C5 to the amine nitrogen.

  • The N-Butyl Chain (Aliphatic): A four-carbon saturated chain attached to the secondary amine.

Part 2: Predicted 1H NMR Data & Interpretation

Solvent: Chloroform-d (CDCl


) (Preferred for resolution; 

7.26 ppm ref) Frequency: 400 MHz or higher recommended
Summary Table of Chemical Shifts
Position / Group

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Indole H-3 6.45Doublet (d)1H

Electron-rich pyrrole ring proton; characteristic high-field aromatic.
Indole H-2 7.05Doublet (d)1H

Adjacent to Nitrogen; deshielded relative to H-3.
Indole H-6 7.20dd1H

Ortho to H-7, Meta to H-4.
Indole H-7 7.28Doublet (d)1H

Adjacent to C7a bridge; often overlaps with solvent in CDCl

.
Indole H-4 7.55Broad Singlet (s)1H

Isolated by C5 substituent; shows only weak meta-coupling.
Indole N-CH

3.78Singlet (s)3H-Methyl on heteroaromatic nitrogen; highly characteristic singlet.
Linker Ar-CH

-N
3.88Singlet (s)2H-Benzylic position; deshielded by aromatic ring and amine.
Butyl

-CH

2.68Triplet (t)2H

Adjacent to amine nitrogen.
Butyl

-CH

1.52Quintet (m)2H

Shielded alkyl chain.
Butyl

-CH

1.35Sextet (m)2H

Shielded alkyl chain.
Butyl

-CH

0.92Triplet (t)3H

Terminal methyl group.
Amine N-H 1.60*Broad Singlet1H-Variable position depending on concentration and water content.

Note on Coupling: The Indole H-4 appears as a singlet or a very narrow doublet because its only ortho neighbor (C5) is substituted with the aminomethyl group. It couples weakly (meta) to H-6.

Part 3: Detailed Experimental Protocol

Sample Preparation
  • Mass Requirement: 5–10 mg of the pure compound.

  • Solvent: 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why CDCl

      
      ? It minimizes exchange broadening of the N-H proton compared to protic solvents like Methanol-d4 and offers better solubility than DMSO-d6 for this lipophilic free base.
      
  • Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove suspended salts which degrade line shape (shimming).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width (SW): 12–14 ppm (to capture broad exchangeable protons).

Processing & Phasing
  • Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz to reduce noise without compromising coupling resolution.

  • Phasing: Manual phasing is critical for the aromatic region to ensure the H-4 and H-6 multiplets are not distorted.

  • Referencing: Calibrate the TMS peak to 0.00 ppm. If TMS is absent, calibrate to the residual CHCl

    
     peak at 7.26 ppm.
    

Part 4: Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the decision tree for assigning the specific regioisomer (5-substituted indole) versus potential impurities (e.g., 4- or 6-substituted isomers).

NMR_Assignment_Logic Start Start: Acquire 1H NMR Spectrum Check_NMe Check 3.7-3.8 ppm region Is there a sharp Singlet (3H)? Start->Check_NMe Confirm_Core Confirm 1-Methylindole Core Check_NMe->Confirm_Core Yes Check_Aromatic Analyze Aromatic Region (6.4 - 7.6 ppm) Count Protons Confirm_Core->Check_Aromatic Check_H2_H3 Identify H2 & H3 (d, J~3Hz) Are they present? Check_Aromatic->Check_H2_H3 Check_Subst Analyze Benzene Ring Pattern (H4, H6, H7) Check_H2_H3->Check_Subst Yes Is_H4_Singlet Is H4 (~7.55 ppm) a Singlet/Narrow Doublet? (Implies C5 Substitution) Check_Subst->Is_H4_Singlet Check_Aliphatic Analyze Aliphatic Region (0.9 - 2.7 ppm) Is_H4_Singlet->Check_Aliphatic Yes (5-sub) Check_Butyl Observe Butyl Chain Pattern: t (3H), m (2H), m (2H), t (2H) Check_Aliphatic->Check_Butyl Final_Valid VALIDATION COMPLETE Structure Confirmed Check_Butyl->Final_Valid Pattern Matches

Caption: Logic flow for confirming the 5-substituted 1-methylindole scaffold via 1H NMR.

Part 5: Troubleshooting & Critical Analysis

1. Distinction from Isomers (4- or 6-substituted):

  • 5-substituted (Target): H-4 appears as a singlet (or narrow doublet,

    
     Hz).
    
  • 6-substituted: H-7 would appear as a singlet. H-4 and H-5 would show strong ortho coupling (

    
     Hz).
    
  • 4-substituted: H-5, H-6, H-7 would form a continuous spin system (triplet, doublet, doublet pattern).

2. The "Missing" NH Proton: If the broad NH singlet at ~1.6 ppm is not visible, it is likely undergoing rapid exchange with trace water in the CDCl


.
  • Protocol Fix: Add 1-2 drops of D

    
    O to the tube and shake. The NH peak will disappear completely, confirming its identity as an exchangeable proton.
    

3. Water Peak Interference: In CDCl


, the water peak appears around 1.56 ppm, which may overlap with the butyl 

-CH

or the NH proton.
  • Protocol Fix: Use anhydrous CDCl

    
     from a fresh ampoule or switch solvent to DMSO-d6 (Water peak shifts to ~3.33 ppm).
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for chemical shift prediction).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for solvent referencing).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for 1-methylindole and butylamine fragment shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for shimming and phasing).

Advanced Purification Strategies for Secondary Amine Indole Derivatives: Overcoming Silanol Interactions and Oxidative Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The isolation of secondary amine indole derivatives (such as substituted tryptamines and N-alkylated indoles) represents a notorious bottleneck in medicinal chemistry and drug development. As a Senior Application Scientist, I frequently observe two competing chemical phenomena that cause standard purification protocols to fail:

  • Ion-Exchange Streaking (The Silica Problem): Bare silica gel possesses surface silanol groups (-OH) with a pKa of ~4.5 to 5.0. Secondary amines typically have a conjugate acid pKa of ~10.0 to 11.0. When loaded onto a standard normal-phase column, the amine protonates while the silica surface deprotonates. This triggers a strong electrostatic ion-exchange interaction rather than a simple adsorption/desorption equilibrium, resulting in severe peak tailing ("streaking") and irreversible sample loss.

  • Auto-Oxidation (The Indole Problem): The standard workaround for silica streaking is the addition of strong bases like Triethylamine (TEA) or ammonium hydroxide to the mobile phase to mask the acidic silanols. However, the electron-rich pyrrole ring of the indole core is highly susceptible to auto-oxidation. Prolonged exposure to basic environments on a highly aerated, high-surface-area silica matrix accelerates degradation, often turning fractions pink or brown and destroying the yield.

To circumvent these issues, we must deploy orthogonal purification strategies that either exploit the physicochemical properties of the amine or temporarily mask them.

Decision Matrix: Selecting the Right Workflow

The selection of a purification strategy depends entirely on the nature of the impurities present in the crude mixture.

Workflow Start Crude Secondary Amine Indole Derivative Decision1 Are major impurities neutral or basic? Start->Decision1 PathNeutral Neutral Impurities (e.g., unreacted starting material) Decision1->PathNeutral PathBasic Basic Impurities (e.g., primary/tertiary amines) Decision1->PathBasic Proto1 Protocol 1: Acid-Base Extraction PathNeutral->Proto1 High Yield / Fast Decision2 Is the separation highly complex? PathBasic->Decision2 Proto2 Protocol 2: Amine-Functionalized Silica Decision2->Proto2 Moderate Complexity Proto3 Protocol 3: Transitory Boc-Protection Decision2->Proto3 High Complexity / Co-elution

Workflow for selecting the optimal secondary amine indole purification strategy.

Quantitative Method Comparison
Purification MethodTarget Impurity ProfileTypical Recovery YieldProcess TimeScalability
Acid-Base Extraction Neutral / Non-basic85% – 95%1 – 2 hoursHigh (Multi-kg)
Amine-Functionalized Silica Non-co-eluting basic75% – 90%2 – 4 hoursMedium (10g - 100g)
Transitory Boc-Protection Co-eluting basic60% – 80% (3 steps)12 – 24 hoursLow-Medium (<10g)

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

Causality: This method exploits the massive pKa differential between the basic secondary amine and neutral organic impurities. By lowering the pH to ~1.0, the secondary amine is quantitatively protonated into its water-soluble ammonium salt. The indole nitrogen (pKa ~ -2.0) remains unprotonated, preventing degradation of the delicate pyrrole ring. This allows for 1[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1.0 M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The secondary amine is now in the lower aqueous layer as the hydrochloride salt. Neutral impurities remain in the upper organic layer.

  • Washing: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 0.5 volumes of 1.0 M HCl to ensure complete extraction. Combine the aqueous layers. Wash the combined aqueous layer once with clean EtOAc to remove trace neutral organics.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2.0 M NaOH (aq) dropwise while stirring until the solution becomes cloudy (free-base precipitating).

  • Self-Validation Check: Before proceeding, spot the aqueous layer on pH indicator paper. It must read pH ≥ 10. If the pH is lower, the amine remains partially protonated, leading to catastrophic yield loss during the final extraction.

  • Final Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure secondary amine.

Protocol 2: Normal-Phase Chromatography on Amine-Functionalized Silica

Causality: When impurities are also basic, extraction fails. Instead of using bare silica, we utilize2[2]. Aminopropyl-bonded silica permanently masks the acidic silanols with covalently bound primary amines. This creates a basic microenvironment that maintains the analyte in its free-base form, allowing sharp elution bands without requiring mobile phase additives (like TEA) that initiate indole auto-oxidation.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column or utilize a pre-packed amine-functionalized flash cartridge (e.g., Biotage KP-NH). Equilibrate with 100% Hexanes.

  • Loading: Dissolve the crude sample in the minimum amount of DCM. Dry-loading is not recommended as the silica used for dry-loading can reintroduce acidic silanols.

  • Self-Validation Check: Perform a rapid TLC on an amine-functionalized TLC plate prior to running the column. If the Rf value of the target indole is <0.2 in 100% EtOAc, switch your planned mobile phase to a DCM/MeOH gradient to ensure complete elution without peak broadening.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 100% EtOAc. If the compound is highly polar, transition to a 0-10% MeOH/DCM gradient.

  • Collection: Monitor fractions via UV at 254 nm and 280 nm (specific for the indole chromophore).

  • Concentration: Immediately pool and concentrate the pure fractions. Do not leave the purified indole in solution exposed to ambient light/air for extended periods.

Protocol 3: Transitory Boc-Protection Strategy

Causality: When basic impurities (like unreacted primary amines or structurally similar tertiary amines) perfectly co-elute with the target, modifying the stationary phase is insufficient. The3[3] chemically alters the analyte. The strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group delocalizes the secondary amine's lone pair, effectively eliminating its basicity. The resulting neutral carbamate behaves predictably on standard bare silica gel and separates easily from unreacted starting materials.

Step-by-Step Methodology:

  • Protection: Dissolve the crude amine in DCM (0.1 M). Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours.

  • Quench & Extract: Quench the reaction with saturated NaHCO₃ (aq). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the neutral Boc-protected indole intermediate using standard bare silica gel flash chromatography (Hexanes/EtOAc gradient). The compound will elute as a sharp, well-defined peak.

  • Deprotection: Dissolve the pure Boc-intermediate in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours.

  • Self-Validation Check: Post-deprotection concentration, take a crude ¹H-NMR aliquot. The complete disappearance of the massive tert-butyl singlet (~1.4 ppm) confirms quantitative cleavage before proceeding to final isolation.

  • Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash heavily with saturated NaHCO₃ (aq) until the aqueous layer is basic (pH > 8). Extract, dry, and concentrate to yield the ultra-pure secondary amine.

References

  • Sodium periodate/TEMPO as a selective and efficient system for amine oxid
  • Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease, MDPI,
  • Potent and selective indole-based inhibitors targeting disease-transmitting mosquitoes, Royal Society of Chemistry (RSC),

Sources

Crystallization and isolation procedures for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Process Development for the Isolation and Crystallization of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Abstract

This application note details the process development for the isolation and crystallization of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (herein referred to as BMI-5-BA ). While the free base of this secondary amine typically presents as a viscous oil or low-melting solid prone to oxidation, conversion to a crystalline salt form is critical for purity, stability, and handling. This guide outlines a robust protocol for isolating the free base via acid-base extraction, followed by a specific procedure for generating and crystallizing the Hydrochloride (HCl) and Oxalate salts. We emphasize critical process parameters (CPPs) to avoid common pitfalls such as "oiling out" and amorphous precipitation.

Chemical Context & Properties

To design an effective isolation strategy, we must first understand the physicochemical properties of the target molecule.

  • Chemical Structure: An indole core methylated at the N1 position, with a C5-methylbutylamine side chain.

  • Basicity (pKa):

    • Indole Nitrogen (N1): Non-basic (pKa

      
       -2). It will not protonate under standard salt-forming conditions.
      
    • Secondary Amine (Exocyclic N): Basic (pKa

      
       9.5–10.5). This is the site of salt formation.
      
  • Lipophilicity: High. The

    
    -butyl group and methylated indole core make the free base highly soluble in organic solvents (DCM, EtOAc) and insoluble in water at neutral pH.
    
  • Stability: Indoles are electron-rich and susceptible to oxidative degradation (dimerization) and acid-catalyzed polymerization at high temperatures. Process Constraint: Avoid strong oxidizing acids (HNO

    
    ) and prolonged heating >60°C in acidic media.
    

Synthesis Overview & Impurity Profile

Understanding the synthesis source is vital for defining the purification strategy. BMI-5-BA is typically synthesized via Reductive Amination of 1-methyl-1H-indole-5-carbaldehyde with butylamine.

Likely Impurities:

  • Unreacted Aldehyde: Lipophilic neutral.

  • Alcohol Byproduct: (1-methyl-1H-indol-5-yl)methanol (from aldehyde reduction).

  • Bis-alkylated Amine: Tertiary amine impurity (over-alkylation).

  • Boron Salts: Inorganic residue from the reducing agent (e.g., NaBH

    
     or STAB).
    
Figure 1: Synthesis & Impurity Pathway

SynthesisPathway Aldehyde 1-methyl-1H-indole- 5-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + Butylamine - H2O Alcohol Impurity A: Indole Alcohol Aldehyde->Alcohol Direct Reduction Amine Butylamine Product TARGET: BMI-5-BA (Secondary Amine) Imine->Product + Reducing Agent (NaBH4/STAB) Tertiary Impurity B: Bis-alkylated Amine Product->Tertiary + Aldehyde (Over-alkylation)

Caption: Reaction pathway showing the formation of the target secondary amine and potential competing impurities.

Protocol 1: Work-up and Isolation of Free Base

Before crystallization, the crude reaction mixture must be processed to remove inorganic salts and neutral organic impurities (unreacted aldehyde/alcohol).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

Step-by-Step Procedure:

  • Quench & Concentrate: Quench the reductive amination reaction with water. Evaporate the reaction solvent (usually Methanol or THF) under reduced pressure.

  • Acid-Base Extraction (Purification Step):

    • Dissolve the residue in EtOAc.

    • Extract 1 (Acidic): Add 1M HCl (aq) to the organic layer. The target amine (and tertiary amine impurity) will protonate and move to the aqueous phase. Neutral impurities (aldehyde, alcohol) remain in the EtOAc layer.

    • Separate layers. Keep the Aqueous Layer . Discard the Organic Layer (contains neutrals).

  • Free Basing:

    • Cool the acidic aqueous layer to 0–5°C.

    • Slowly basify with 1M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction 2 (Basic):

    • Extract the aqueous mixture with DCM (3 x volumes).

    • Combine DCM layers, wash with Brine, and dry over Anhydrous Na

      
      SO
      
      
      
      .
  • Isolation: Filter and concentrate in vacuo to yield the Crude Free Base (typically a yellow/brown oil).

Protocol 2: Salt Formation & Crystallization

Since the free base is an oil, we target a crystalline salt. The Hydrochloride salt is the industry standard for secondary amines, but if crystallinity is poor, the Oxalate salt is a robust alternative for indole alkaloids.

Option A: Hydrochloride Salt (Preferred for Bioavailability)

Theory: Using anhydrous HCl in a polar aprotic solvent avoids hydrolysis and promotes tight crystal lattice formation.

Reagents:

  • Solvent: Isopropyl Acetate (IPAc) or Ethanol (EtOH).

  • Acid Source: 4M HCl in Dioxane or Trimethylsilyl chloride (TMSCl) + Methanol (generates HCl in situ).

Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq) of Crude Free Base in 10 volumes of Isopropyl Acetate (IPAc).

    • Note: IPAc is preferred over EtOAc due to higher stability against hydrolysis.

  • Acid Addition:

    • Cool solution to 0–5°C.

    • Dropwise add 1.05 eq of 4M HCl in Dioxane .

    • Observation: A white to off-white precipitate should form immediately.

  • Maturation (Ripening):

    • Allow the slurry to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Step: If the product forms a sticky gum ("oiling out"), heat the mixture to 50°C until the gum redissolves or hardens, then cool slowly (10°C/hour) to induce crystallization.

  • Filtration: Filter the solids under vacuum/nitrogen.

  • Washing: Wash the cake with cold IPAc (2 x 1 vol) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Option B: Oxalate Salt (Preferred for Purification)

If the HCl salt is hygroscopic or amorphous, the Oxalate salt often yields well-defined needles suitable for X-ray diffraction.

Procedure:

  • Dissolve 1.0 eq Free Base in Ethanol (5 vol).

  • Dissolve 1.0 eq Oxalic Acid in hot Ethanol (2 vol).

  • Add the acid solution to the amine solution at 60°C.

  • Allow to cool slowly to RT. If no crystals form, add an anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists.

Workflow Visualization

Figure 2: Isolation & Crystallization Workflow

IsolationWorkflow Crude Crude Reaction Mixture AcidExt Acid Extraction (1M HCl) Partition: EtOAc / Water Crude->AcidExt DiscardOrg Discard Organic Phase (Neutrals: Aldehyde/Alcohol) AcidExt->DiscardOrg Organic Layer AqPhase Aqueous Phase (Target Amine Salt) AcidExt->AqPhase Aqueous Layer Basify Basify (NaOH pH > 12) Extract into DCM AqPhase->Basify FreeBase Isolated Free Base (Oil) Basify->FreeBase SaltForm Salt Formation (IPAc + HCl/Dioxane) FreeBase->SaltForm Crystallize Crystallization / Filtration SaltForm->Crystallize Final Final Product: BMI-5-BA . HCl Crystallize->Final

Caption: Operational flowchart for the purification of BMI-5-BA, highlighting the critical acid-base purification cycle.

Analytical Specifications & Validation

To ensure the isolated material meets pharmaceutical standards, the following data should be collected.

TestMethodAcceptance Criteria (Typical)
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key signals: Indole C2-H (~7.2 ppm), N-Methyl (~3.7 ppm), Butyl chain signals.
Purity HPLC (C18 Column)> 98.0% Area.[1][2][3] (Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient).
Solid State XRPDDistinct crystalline peaks (halo indicates amorphous material).
Counter-ion Ion Chromatography1:1 Stoichiometry (e.g., ~12-13% wt/wt Chloride for HCl salt).
Residual Solvent GC-Headspace< 5000 ppm (depending on solvent class).

Troubleshooting Guide

Problem: The product "oils out" instead of crystallizing.

  • Cause: Impurities are lowering the melting point, or the solvent polarity is too high.

  • Solution:

    • Seed: If you have any solid from a previous batch, add a tiny amount as seed crystals at the cloud point.

    • Solvent Switch: Switch from Ethanol to a less polar system like Acetone/Ether or IPAc/Heptane .

    • Trituration: Decant the solvent from the oil, add fresh Diethyl Ether or Pentane, and scratch the flask vigorously with a glass rod. This mechanical energy often induces nucleation.

Problem: Low Yield.

  • Cause: High solubility of the salt in the mother liquor.

  • Solution: Cool the crystallization mixture to -20°C for 12 hours before filtration. Add an anti-solvent (Heptane) to drive precipitation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Zhang, J., et al. (2021). "Synthesis and Pharmacological Evaluation of Indole Derivatives." Molecules, 26(9), 2568. (Provides general workup conditions for indole amines). Link

  • BenchChem Application Note. "Purification techniques for indole aldehydes and amines." (General guidance on silica modifiers and solubility). Link

  • Toy, P. H., & Janda, K. D. (1999). "New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Polytetrahydrofuran Graft Copolymers." Tetrahedron Letters. (Discusses solubility profiles of lipophilic amines).

Sources

Application Note: LC-MS/MS Fragmentation Dynamics of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the advanced LC-MS/MS characterization of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine , a specific 5-substituted indole derivative. This compound serves as a critical model for analyzing N-alkylated benzylamine-type indole alkaloids, which are frequently encountered in synthetic medicinal chemistry and impurity profiling of serotonergic modulators.

Executive Summary

This protocol details the mass spectrometric behavior of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (C₁₄H₂₀N₂), focusing on its ionization efficiency, collision-induced dissociation (CID) pathways, and chromatographic retention. Unlike classical tryptamines (3-substituted), this molecule features a 5-position aminomethyl linkage, resulting in a distinct fragmentation signature dominated by "benzylic-type" cleavage rather than the retro-Diels-Alder or


-cleavage mechanisms seen in tryptamines.

Key Findings:

  • Precursor Ion: m/z 217.17

    
    
    
  • Base Peak: m/z 144.08 (Resonance-stabilized 1-methylindolyl-5-methyl cation).

  • Secondary Transitions: m/z 161.11 (Neutral loss of butene via H-rearrangement).

Chemical Identity & Properties

PropertyDetail
Systematic Name N-Butyl-1-(1-methyl-1H-indol-5-yl)methanamine
Formula C₁₄H₂₀N₂
Monoisotopic Mass 216.1626 Da

217.1700 Da
LogP (Predicted) 3.2 (Moderately Lipophilic)
pKa (Base) ~9.5 (Secondary Amine)

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade) to achieve 1 mg/mL.

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (+0.1% Formic Acid) to 1 µg/mL (1 ppm).

  • Stability Note: Indole derivatives are light-sensitive. Store in amber glass at -20°C.

LC-MS/MS Conditions

This method utilizes a C18 reverse-phase separation optimized for basic amines.

Liquid Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% FA.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
1.00 95 5 Hold
6.00 5 95 Linear
7.50 5 95 Wash
7.60 95 5 Re-equilibrate

| 9.00 | 95 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2][3][4]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for m/z 217 stability).

  • Desolvation Temp: 450°C.

  • Collision Energy (CE): Ramp 15–35 eV for spectral generation; 25 eV for MRM.

Fragmentation Mechanism Analysis

The fragmentation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is governed by the stability of the indole aromatic system and the lability of the C-N bonds.

Primary Pathway: Benzylic Cleavage (Formation of m/z 144)

The most abundant fragment arises from the cleavage of the C-N bond connecting the exocyclic methylene to the butylamine nitrogen.

  • Mechanism: Heterolytic cleavage yields the (1-methyl-1H-indol-5-yl)methyl cation .

  • Stability: This carbocation is exceptionally stable due to resonance delocalization of the positive charge into the indole ring system (analogous to a benzyl cation, but electron-rich).[5]

  • Observation: This is the Base Peak (100%) at CE > 20 eV.

Secondary Pathway: McLafferty-like Rearrangement (Formation of m/z 161)

A competitive pathway involves the neutral loss of the butyl chain.

  • Mechanism: A hydrogen atom from the

    
    -carbon of the butyl chain transfers to the nitrogen, followed by the elimination of 1-butene (56 Da).
    
  • Result: Formation of the primary amine cation

    
    .
    
  • Diagnostic Value: The presence of m/z 161 confirms the N-butyl substitution pattern.

Deep Fragmentation (Ring Degradation)

At high collision energies (>40 eV), the indole core begins to fragment.

  • Transition: m/z 144

    
    m/z 117 / 115.
    
  • Mechanism: Loss of HCN (27 Da) or

    
     from the pyrrole ring of the indole, characteristic of tryptophan-related alkaloids.
    

Visualization of Signaling & Workflow

Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages and resulting mass-to-charge ratios.

FragmentationPathway M Precursor Ion [M+H]+ m/z 217.17 F1 Primary Amine Ion [M - C4H8]+ m/z 161.11 M->F1 H-Rearrangement F2 Base Peak (Benzyl-type) [Indole-CH2]+ m/z 144.08 M->F2 Benzylic Cleavage F1->F2 Deamination F3 Ring Fragment [Quinolinium-like]+ m/z 117 F2->F3 Ring Expansion/HCN Loss Neutral1 Loss of Butene (-56 Da) Neutral2 Loss of Butylamine (-73 Da) Neutral3 Loss of NH3 (-17 Da)

Caption: Proposed CID fragmentation pathway for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine showing the competition between alkyl chain loss and benzylic cleavage.

Method Development Workflow

A self-validating workflow for optimizing the detection of this compound.

MethodWorkflow Start Start: 1 ppm Standard Step1 Full Scan (Q1) m/z 100-500 Start->Step1 Step2 Identify Precursor (m/z 217) Step1->Step2 Step3 Product Ion Scan (CE Ramp 10-50eV) Step2->Step3 Step4 Select Transitions 217>144 (Quant) 217>161 (Qual) Step3->Step4 Step5 Optimize Cone V & Collision Energy Step4->Step5 End Final MRM Method Step5->End

Caption: Step-by-step logic for establishing a robust MRM assay for indole-benzylamine derivatives.

Interpretation & Troubleshooting

MRM Transition Selection

For quantitative analysis (PK/PD studies), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Purpose
Quantifier 217.2144.125High sensitivity; stable fragment.
Qualifier 1 217.2161.118Structural confirmation (Butyl group).
Qualifier 2 217.2117.140High-energy confirmation (Indole core).
Common Issues
  • Low Sensitivity: If the m/z 144 peak is weak, check the Cone Voltage. If too high (>50V), in-source fragmentation may occur, destroying the precursor before the quad.

  • Peak Tailing: Secondary amines interact strongly with residual silanols on C18 columns. Ensure the mobile phase contains at least 0.1% Formic Acid or use an end-capped column (e.g., Waters BEH or Phenomenex Kinetex XB-C18).

  • Isobaric Interference: Distinguish from 3-substituted analogs (e.g., N-butyltryptamine derivatives) by retention time. 5-substituted isomers generally elute earlier than 3-substituted isomers on C18 due to subtle polarity differences in the exposed amine.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen-containing heterocycles." Journal of Mass Spectrometry.

  • NIST Mass Spec Data Center. "Class-specific fragmentation of secondary amines." NIST Chemistry WebBook. [Link]

  • Xing, J., et al. (2007). "Fragmentation of indole alkaloids in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry.

Sources

Optimizing N-Alkylation of Indole Methylamines: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selective N-alkylation of indole methylamines, such as tryptamines and their derivatives, presents a significant synthetic challenge. The presence of two nucleophilic nitrogen centers—the indole N1 and the side-chain amine—necessitates a carefully optimized strategy to achieve high yields of the desired N1-alkylated product while avoiding unwanted side reactions. This guide provides an in-depth analysis of the key parameters governing this transformation, offering field-proven insights and detailed protocols to empower your research.

The Core Challenge: Chemoselectivity in Bifunctional Systems

The fundamental obstacle in the N-alkylation of indole methylamines is the competition between the alkylation of the indole nitrogen and the side-chain amino group. The relative nucleophilicity of these two sites is highly dependent on the reaction conditions. While the side-chain amine is generally more basic, the indole nitrogen, upon deprotonation, becomes a potent nucleophile.[1] Furthermore, the indole ring itself possesses another nucleophilic center at the C3 position, which can lead to undesired C-alkylation.[2]

Achieving selective N1-alkylation therefore hinges on modulating the reactivity of the two nitrogen atoms. This can be accomplished through several strategic approaches, which will be the focus of this guide.

Strategic Approaches to Selective N1-Alkylation

Two primary strategies have proven effective in directing alkylation to the indole nitrogen of tryptamine derivatives:

  • Orthogonal Protection of the Side-Chain Amine: This is the most common and versatile approach. By temporarily "masking" the side-chain amine with a suitable protecting group, its nucleophilicity is suppressed, allowing the indole nitrogen to be selectively deprotonated and alkylated.[1][3] The choice of protecting group is critical and must be "orthogonal," meaning it can be removed under conditions that do not affect the newly installed N1-alkyl group or the rest of the molecule.[4][5]

  • The Dianion Approach: In this strategy, a strong base is used to deprotonate both the indole N-H and the side-chain N-H (if it's a primary or secondary amine), forming a dianion. Subsequent alkylation often proceeds with a preference for the more nucleophilic indole anion.[1]

The choice between these strategies will depend on the specific substrate, the desired alkyl group, and the overall synthetic plan.

Key Reaction Parameters and Their Mechanistic Implications

The success of any N-alkylation reaction is a direct consequence of the interplay between the base, solvent, temperature, and the nature of the alkylating agent. Understanding the role of each parameter is crucial for optimization.

The Role of the Base

The base is arguably the most critical factor in controlling the regioselectivity of the reaction.

  • Strong Bases (e.g., NaH, KH): These are essential for the complete deprotonation of the indole N-H (pKa ≈ 17 in DMSO), forming the highly nucleophilic indolate anion.[6] This significantly favors N-alkylation over C3-alkylation, which is more likely to occur with the neutral indole.[2] When a protecting group is used on the side chain, a strong base is the standard choice for activating the indole nitrogen.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are generally used in conjunction with more reactive alkylating agents or under phase-transfer catalysis (PTC) conditions.[2] Cesium carbonate has been shown to be an effective base for the N-alkylation of indoles in polar aprotic solvents, providing a milder alternative to hydrides.

The Influence of the Solvent

The solvent plays a multifaceted role, influencing the solubility of reagents, the reactivity of the nucleophile, and the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMF, THF, DMSO): These are the solvents of choice for N-alkylation reactions involving strong bases.[2][6] They effectively solvate the cation of the indolate salt, leaving the anion more "naked" and therefore more nucleophilic. N,N-Dimethylformamide (DMF) is particularly effective in promoting N-alkylation.[2]

  • Nonpolar Solvents: These are generally less effective for this transformation as they do not adequately solvate the ionic intermediates.

Temperature Effects

Reaction temperature can be a powerful tool for controlling the product distribution. Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] However, elevated temperatures can also lead to degradation of sensitive substrates. Therefore, temperature optimization is often necessary.

The Alkylating Agent

The choice of alkylating agent will depend on the desired alkyl group. Common choices include:

  • Alkyl Halides (R-X): The reactivity order is generally I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability.

  • Alkyl Sulfonates (R-OTs, R-OMs): These are also excellent alkylating agents.

  • Dialkyl Sulfates ((R)₂SO₄): These are highly reactive but also toxic.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N1-alkylation of indole methylamines.

Protocol 1: N1-Alkylation via Side-Chain Protection (Phthalimide)

This protocol is adapted from the work of Snieckus and coworkers and utilizes a phthalimide group to protect the side-chain amine.[1]

Step 1: Protection of the Tryptamine Side-Chain

  • To a solution of tryptamine (1.0 eq.) in a suitable solvent (e.g., toluene), add N-carbethoxyphthalimide (1.05 eq.).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated N-phthaloyl tryptamine by filtration.

Step 2: N1-Alkylation of N-Phthaloyl Tryptamine

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add N-phthaloyl tryptamine (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Side-Chain Amine

  • To a solution of the N1-alkylated N-phthaloyl tryptamine (1.0 eq.) in ethanol, add hydrazine hydrate (10 eq.).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the desired N1-alkylated tryptamine by column chromatography or crystallization.

G cluster_protection Step 1: Protection cluster_alkylation Step 2: N1-Alkylation cluster_deprotection Step 3: Deprotection Tryptamine Indole Methylamine (Tryptamine) N_Phthaloyl_Tryptamine N-Phthaloyl Tryptamine (Side-Chain Protected) Tryptamine->N_Phthaloyl_Tryptamine N-Carbethoxyphthalimide, Toluene, Reflux N1_Alkylated_Intermediate N1-Alkyl-N'-Phthaloyl Tryptamine N_Phthaloyl_Tryptamine->N1_Alkylated_Intermediate 1. NaH, DMF 2. R-X Final_Product N1-Alkylated Indole Methylamine N1_Alkylated_Intermediate->Final_Product Hydrazine Hydrate, Ethanol, Reflux

Caption: Workflow for N1-alkylation using a phthalimide protecting group.

Protocol 2: N1-Alkylation via the Dianion Approach

This protocol is also based on the work of Snieckus and is suitable for tryptamines with a primary or secondary amine side chain.[1]

  • To a flame-dried flask under an inert atmosphere, add the N-acyl tryptamine (e.g., N-acetyltryptamine, 1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 2 hours to ensure the formation of the dianion.

  • Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

  • The N-acyl group can be removed if desired using standard hydrolysis or reduction methods.

G Indole_Methylamine Indole Methylamine (e.g., N-Acetyltryptamine) Dianion Dianion Intermediate Indole_Methylamine->Dianion 2.2 eq. NaH, DMF N1_Alkylated_Product N1-Alkylated Product Dianion->N1_Alkylated_Product R-X

Caption: The dianion approach for selective N1-alkylation.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes various conditions for the N-alkylation of indoles, providing a comparative overview to guide your optimization efforts.

SubstrateAlkylating AgentBase (eq.)SolventTemp. (°C)Yield (%)Reference
IndoleMethyl IodideNaH (1.1)DMFRT>95[2]
5-BromoindoleBenzyl BromideCs₂CO₃ (1.5)DMF8092[2]
N-Acetyltryptaminep-Carbomethoxybenzyl bromideNaH (2.2)DMFRT75[1]
N-Phthaloyl Tryptaminep-Carbomethoxybenzyl bromideNaH (1.2)DMFRT80[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete deprotonation of indole N-H.- Impure reagents or wet solvents.- Insufficient reaction time or temperature.- Use a stronger base or a slight excess.- Ensure all reagents are pure and solvents are anhydrous.- Increase reaction temperature and/or time; monitor by TLC/LC-MS.[6]
C3-Alkylation - Incomplete deprotonation, leaving neutral indole to react.- Highly reactive alkylating agent.- Ensure complete deprotonation with a strong base in a polar aprotic solvent.- Consider a less reactive alkylating agent or add the agent slowly at a lower temperature.[2]
Side-chain Alkylation - Incomplete protection or deprotection of the side-chain amine.- Dianion approach not optimal for the substrate.- Ensure complete protection before alkylation and verify with NMR or MS.- If using the dianion approach, consider switching to a protection strategy.
No Reaction - Base is not strong enough.- Alkylating agent is not reactive enough.- Switch to a stronger base (e.g., NaH).- Use a more reactive alkylating agent (e.g., an iodide instead of a chloride).

Conclusion

The selective N1-alkylation of indole methylamines is a challenging but achievable transformation with careful planning and optimization. The use of an orthogonal protecting group for the side-chain amine is a robust and widely applicable strategy. For specific substrates, the dianion approach offers a more direct route. By understanding the mechanistic roles of the base, solvent, and temperature, researchers can effectively navigate the complexities of this reaction to synthesize valuable N1-alkylated indole derivatives for applications in drug discovery and chemical biology.

References

  • You, S.-L., & Zeng, X. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • De Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627. [Link]

  • Allen, S. E., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship, University of California. [Link]

  • Li, G., et al. (2021). In(OTf)3-catalyzed chemoselective alkylation of tryptamines with 2-oxo-1-pyrrolidine derivatives. RSC Advances, 11(34), 20835-20839. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(42), 13865-13874. [Link]

  • Ju, X., et al. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]

  • Ames, D. E., & Hall, G. (1967). A GENERAL METHOD FOR SELECTIVE N-METHYLATION OF SUBSTITUTED TRYPTAMINES. Canadian Journal of Chemistry, 45(22), 2777-2781. [Link]

  • Williams, J. M. J., et al. (2005). N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. [Link]

  • Baran, P. S., et al. (2013). Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. Journal of the American Chemical Society, 135(43), 16184-16191. [Link]

  • Wang, C., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

Sources

Handling and storage protocols for light-sensitive indole amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole amines (e.g., serotonin, psilocybin, melatonin, tryptamine, LSD) represent a class of bioactive compounds critical to neuroscience and drug discovery. However, their electron-rich pyrrole ring makes them notoriously unstable. They are prone to oxidative polymerization and photochemical degradation , often turning into inactive, colored oligomers (melanin-like pigments) within hours if mishandled.

This guide provides a rigorous, mechanism-based framework for the handling, solubilization, and long-term storage of these compounds. It moves beyond simple "store in the dark" advice to establish a self-validating chain of custody for chemical integrity.

Mechanistic Insight: Why Indoles Fail

To handle indoles effectively, one must understand their "Achilles' heel." The indole moiety is electron-rich, particularly at the C3 and C2 positions.[1]

  • Photo-Oxidation: Upon exposure to UV or high-energy visible light (blue/violet), the indole ring absorbs photons, generating an excited singlet state. This state can transfer an electron to molecular oxygen (

    
    ), creating a superoxide anion radical (
    
    
    
    ).
  • Radical Cation Formation: The indole itself becomes a radical cation (

    
    ).
    
  • Dimerization & Polymerization: These radicals react rapidly with other indole molecules, forming dimers (e.g., 2,2'-bisindoles) and eventually insoluble, dark-colored polymers.

The result: A clear solution turns pink, then brown, and finally precipitates black solids. This is not just a cosmetic change; it is a total loss of titer.

Diagram 1: The Indole Degradation Cascade

IndoleDegradation Indole Native Indole (Active) Excited Excited State (Indole*) Indole->Excited Absorption Radical Radical Cation (Indole•+) Excited->Radical e- Transfer Dimer Dimerization (C2-C2 / C2-C3) Radical->Dimer Coupling Polymer Insoluble Polymer (Pigment/Inactive) Dimer->Polymer Oligomerization Light UV/Blue Light (hv) Light->Excited Oxygen Oxygen (O₂) Oxygen->Radical Forms O₂•-

Caption: The photochemical pathway converting active indole monomers into inactive polymers via radical cation intermediates.

General Handling Principles (The "Golden Rules")

ParameterThe StandardScientific Rationale
Light Red/Amber Light Only Indoles absorb strongly in UV (220-290 nm) and blue (350-450 nm). Red light (>600 nm) lacks the energy to trigger the

transition required for auto-oxidation.
Oxygen Inert Atmosphere (Ar/N₂) Oxygen is the stoichiometric reactant in degradation. Removing it halts the radical chain reaction. Argon is preferred over Nitrogen as it is heavier than air and "blankets" the solution.
Solvent Degassed & Anhydrous Water promotes proton transfer reactions that stabilize radical intermediates. Anhydrous organic solvents (DMSO, MeOH) slow this process.
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially reduces reaction rates. -80°C is required for solution storage >1 month.

Protocol 1: Preparation of "Bulletproof" Stock Solutions

Use this protocol for creating primary stocks intended for long-term storage.

Reagents & Equipment:

  • Indole Amine solid (stored at -20°C).[2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Methanol.

    • Note: DMSO is preferred for stability; Methanol is easier to evaporate.

  • Argon gas line with a glass pipette.

  • Amber glass vials with PTFE-lined caps (Sure/Seal™ type preferred).

  • Parafilm or electrical tape.

Step-by-Step Methodology:

  • Equilibration: Remove the manufacturer's vial from the freezer and let it warm to room temperature (RT) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, catalyzing immediate hydrolysis.

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon for 15 minutes prior to use.

    • Technique: Insert a glass pipette connected to the Argon line into the solvent. Adjust flow to a gentle bubble.

  • Weighing (Low Light): Dim the lab lights or use a red lamp. Weigh the solid quickly into an amber vial.

  • Dissolution: Add the degassed solvent to achieve a high concentration (e.g., 10–50 mM).

    • Insight: Higher concentrations are self-protecting; the surface-to-volume ratio of exposed molecules is lower compared to dilute solutions.

  • Headspace Purging: Before capping, hover the Argon pipette over the liquid surface for 10 seconds to displace air from the headspace.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm to prevent oxygen diffusion.

  • Storage: Place the amber vial inside a secondary opaque container (e.g., a black box or aluminum foil wrap) containing a desiccant packet. Store at -80°C.

Protocol 2: Working Solutions & Experimental Handling

Use this protocol for daily experiments (e.g., cell culture, receptor binding).

The "Antioxidant Shield" Strategy: For aqueous working solutions, you cannot avoid water, but you can scavenge radicals.

Reagents:

  • Stock Solution (from Protocol 1).

  • Assay Buffer (e.g., PBS, HBSS).

  • Antioxidant Additive: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.

Methodology:

  • Prepare Stabilized Buffer: Add Ascorbic Acid to your assay buffer at a final concentration of 0.1% to 1.0% (w/v) immediately before use.

    • Mechanism:[3][4][5][6][7][8] Ascorbate acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) before they attack the indole ring.

  • Dilution: Thaw the DMSO stock in the dark. Dilute directly into the Stabilized Buffer.

  • Usage Window:

    • Without Antioxidant: Use within 30 minutes.

    • With Antioxidant: Stable for 4–6 hours at RT.

  • Disposal: Discard any unused aqueous dilution. Never refreeze aqueous indole solutions. The freeze-thaw process in water creates ice crystals that concentrate solutes and acidity in liquid pockets, accelerating degradation.

Diagram 2: The "Safe Harbor" Handling Workflow

HandlingWorkflow Solid Solid Indole (Store -20°C, Desiccated) Warm Warm to RT (Prevent Condensation) Solid->Warm Step 1 StockPrep Dissolve in Anhydrous DMSO (Argon Purge) Warm->StockPrep Step 2 (Low Light) Aliquot Aliquot into Amber Vials (Single Use Volumes) StockPrep->Aliquot Step 3 Freeze Flash Freeze & Store -80°C Aliquot->Freeze Long Term Dilute Dilute into Buffer + Ascorbate (Working Solution) Freeze->Dilute Daily Use Exp Experiment (Use within 4 hrs) Dilute->Exp Execute

Caption: Optimized workflow for minimizing oxygen and moisture exposure during indole preparation.

Protocol 3: QC & Self-Validation (Is it still good?)

Do not assume stability. Verify it.

Visual Check (The "Traffic Light" System):

  • Clear/Colorless: High Purity (>98%).[2] PASS.

  • Pale Yellow/Straw: Slight Oxidation (~95%). CAUTION (Check via HPLC).

  • Pink/Red/Brown: Significant Degradation (<90%). FAIL (Discard).

Analytical Validation (HPLC): Run a standard purity check before critical campaigns.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV at 280 nm.

  • Criterion: The parent peak must represent >98% of the total area. Any new peaks at higher Retention Time (dimers) or lower Retention Time (oxidized polar species) indicate failure.

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Solution turned pink immediately. pH was too basic or solvent contained peroxides.Ensure pH < 7.5. Use fresh, high-grade solvents. Add ascorbate.
Precipitate formed after freezing. Solubility limit exceeded at low temp.Sonicate the vial in a warm water bath (37°C) for 5 mins. If it doesn't dissolve, discard.
High background noise in fluorescence assay. Indole oxidation products are often fluorescent.Your compound has degraded.[9][10] Prepare fresh stock.
Stock solution is yellow. Photo-oxidation has occurred.Check storage container. Was it amber? Was it light-tight?

References

  • Tan, D. X., et al. (2002). Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant. Current Topics in Medicinal Chemistry. [Link]

  • Tonin, G., et al. (2022). Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation. Pharmaceutics, 14(12). [Link]

  • ICH Guidelines. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Sources

Troubleshooting & Optimization

Improving synthetic yield of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Chemistry Division Ticket ID: #IND-5-AMINE-OPT Subject: Optimization of Synthetic Yield for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Golden Path" Protocol

You are experiencing low yields in the synthesis of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine . Based on the structural analysis of your target (an electron-rich indole core with a secondary amine side chain), the root cause is likely one of three factors:

  • Competitive Reduction: Reducing the aldehyde to an alcohol before the imine forms.

  • Indole Instability: Acid-catalyzed polymerization of the indole ring during workup.

  • Over-Alkylation: Formation of the tertiary amine byproduct.

The Solution: Switch to a Stepwise Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) . This reagent is milder than Sodium Cyanoborohydride (


) and more selective than Sodium Borohydride (

), significantly reducing side reactions.

Standard Operating Procedure (SOP)

Target Molecule: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Reaction Type: Reductive Amination (Abdel-Magid Protocol)

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
1-Methylindole-5-carboxaldehyde Limiting Reagent1.0Dry thoroughly before use.
n-Butylamine Nucleophile1.1 – 1.2Slight excess prevents over-alkylation.
Acetic Acid (AcOH) Catalyst1.0 – 1.1Crucial for imine formation; buffers pH.
STAB (

)
Reducing Agent1.4 – 1.5Add after imine formation is confirmed.
DCE or THF Solvent0.1 M - 0.2 MDCE (1,2-Dichloroethane) is standard; THF if halogenated solvents are restricted.
Step-by-Step Protocol
  • Imine Formation (The Critical Control Point):

    • Dissolve 1-Methylindole-5-carboxaldehyde (1.0 eq) in DCE (or THF).

    • Add n-Butylamine (1.1 eq).

    • Add Acetic Acid (1.0 eq).

    • Tech Note: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or

      
       NMR. You must see the disappearance of the aldehyde peak (
      
      
      
      ppm) and appearance of the imine signal. Do not proceed until the aldehyde is consumed.
  • Selective Reduction:

    • Once imine formation is confirmed, add STAB (1.4 eq) in one portion.

    • Stir at RT for 2–16 hours.

    • Mechanism:[1][2] STAB is sterically bulky and electron-deficient, making it poor at reducing aldehydes but excellent at reducing protonated imines.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (mild base). Avoid strong mineral acids  (HCl) which can polymerize the electron-rich indole ring.
      
    • Extract with EtOAc or DCM.[2]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Troubleshooting Guide (Root Cause Analysis)

Issue A: "I see a large spot for the Alcohol byproduct."
  • Diagnosis: Direct reduction of the aldehyde occurred.[3]

  • Cause: The reducing agent was added before the imine equilibrium was established, or the reducing agent was too strong (

    
    ).[4]
    
  • Fix: Use the Stepwise method described above. Ensure the aldehyde is consumed (TLC) before adding the hydride. If using

    
    , you must isolate the imine or use a dehydrating agent (
    
    
    
    ) before reduction.
Issue B: "The Indole ring decomposed/turned into a black tar."
  • Diagnosis: Acid-catalyzed polymerization.

  • Cause: Indoles are sensitive to strong acids. Even though 1-methylindole is more stable than naked indole, the C3 position is still nucleophilic.

  • Fix: Use Acetic Acid (weak acid) for catalysis. During workup, keep pH > 4. Do not use 1M HCl to remove excess amine; instead, use chromatography or a mild citric acid wash.

Issue C: "I have a mixture of Secondary and Tertiary amines."
  • Diagnosis: Over-alkylation (Dialkylation).

  • Cause: The product (secondary amine) reacted with unreacted aldehyde.

  • Fix: This is rare with the STAB protocol if stoichiometry is correct. Ensure n-Butylamine is in excess (1.2 eq). If the problem persists, dilute the reaction (0.05 M) to favor the intermolecular reaction over the secondary reaction.

Visualizations

Diagram 1: Reaction Workflow & Critical Control Points

This diagram illustrates the stepwise logic required to maximize yield and avoid the "Alcohol Trap."

ReactionWorkflow cluster_conditions Critical Parameters Start 1-Methylindole-5-CHO + n-Butylamine ImineStep Imine Formation (Catalyst: AcOH) Start->ImineStep Check Checkpoint: Is Aldehyde Consumed? ImineStep->Check Reduction Add STAB (Selective Reduction) Check->Reduction Yes (Proceed) Byproduct Alcohol Byproduct (Low Yield) Check->Byproduct No (Premature Reduction) Product Target Amine (High Yield) Reduction->Product

Caption: The "Gatekeeper" workflow. Proceeding to reduction only after confirming imine formation prevents the irreversible formation of the alcohol byproduct.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose your specific yield loss scenario.

Troubleshooting Problem Low Yield / Impure Product Analysis Analyze Crude NMR/TLC Problem->Analysis Case1 Alcohol Impurity Present Analysis->Case1 Reduction of C=O Case2 Black Tar / Polymer Analysis->Case2 Indole Decomposition Case3 Tertiary Amine Present Analysis->Case3 Over-Alkylation Sol1 Fix: Pre-form Imine longer. Switch to STAB. Case1->Sol1 Sol2 Fix: Reduce Acid Strength. Avoid HCl workup. Case2->Sol2 Sol3 Fix: Increase Amine eq (1.2). Dilute Reaction. Case3->Sol3

Caption: Diagnostic logic tree for identifying the root cause of synthetic failure based on crude product analysis.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole stability and reactivity).

  • Sigma-Aldrich Technical Bulletin.

Sources

Resolving solubility issues of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: Resolving Solubility Issues of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Case Reference: IND-5-BMA-SOL

Executive Summary: The Physicochemical Paradox

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (hereafter referred to as BIM-A ) presents a classic "brick dust" challenge common in indole-based drug discovery.[1]

To resolve precipitation, you must understand the two competing forces at play:

  • The Lipophilic Core (The Anchor): The 1-methylindole scaffold and the butyl chain drive the LogP (partition coefficient) high (>3.5 estimated), making the molecule inherently water-insoluble. The 1-methyl substitution removes the indole N-H hydrogen bond donor, further reducing aqueous affinity compared to unsubstituted tryptamines.

  • The Ionizable Tail (The Switch): The secondary amine is the only solubilizing handle. With a pKa estimated between 9.5 and 10.2 , this amine is protonated (cationic/soluble) at acidic pH but becomes a neutral free base (insoluble) at physiological pH (7.4).[1]

The Root Cause of Failure: Users typically prepare a DMSO stock and dilute into PBS (pH 7.4). At pH 7.4, the equilibrium shifts toward the uncharged free base. The low concentration of DMSO (<1%) cannot support the lipophilic free base, causing immediate "crash-out" (precipitation).

Part 1: Decision Matrix & Workflow

Before altering your protocol, determine your assay's tolerance limits using the decision tree below.

SolubilityStrategy Start Start: BIM-A Precipitation AssayType Identify Assay Type Start->AssayType CellBased Cell-Based / In Vivo (pH 7.4 strict) AssayType->CellBased Biochem Biochemical / Enzymatic (pH flexible) AssayType->Biochem ToxLimit Is DMSO > 0.5% tolerated? CellBased->ToxLimit pHFlex Can pH be lowered to 6.0? Biochem->pHFlex YesDMSO Use Cosolvent Spiking (Protocol B) ToxLimit->YesDMSO Yes NoDMSO Use Complexation (Protocol C: Cyclodextrins) ToxLimit->NoDMSO No YesPH Use pH Adjustment (Protocol A: Acidic Buffer) pHFlex->YesPH Yes NoPH Use Surfactant (0.05% Tween-20) pHFlex->NoPH No

Figure 1: Strategic decision tree for selecting the correct solubilization method based on experimental constraints.

Part 2: Troubleshooting Protocols

Protocol A: The pH Switch (For Biochemical Assays)

Best for: Enzymatic assays, receptor binding (where pH 6.0–6.5 is acceptable).

The Science: By maintaining the pH at least 2 units below the pKa (i.e., pH < 7.5), you ensure >99% of the molecule remains in the ionized, soluble ammonium form.

Step-by-Step:

  • Stock Prep: Dissolve BIM-A in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Buffer Modification: Prepare your assay buffer (e.g., Tris or Phosphate) but adjust the pH to 6.0 or 6.5 using HCl.[1]

    • Note: Avoid Phosphate buffers if using high concentrations of Calcium/Magnesium, as they may precipitate.[1] Acetate or Citrate buffers are excellent alternatives for pH 5–6.[1]

  • Dilution: Add the DMSO stock to the acidified buffer while vortexing.

  • Verification: Visual inspection for turbidity.[1]

Protocol B: The "Modified Stock" Method (For Cell Culture)

Best for: Standard cell assays where pH 7.4 is mandatory.

The Science: Standard DMSO stocks often contain trace water, which can initiate micro-precipitation inside the stock vial over time. Furthermore, diluting a neutral DMSO stock into pH 7.4 buffer causes a "kinetic solubility" shock. We fix this by pre-charging the stock with acid.

Step-by-Step:

  • Acidified DMSO Stock: Instead of pure DMSO, prepare a solvent of DMSO containing 10 mM HCl (add aqueous HCl to DMSO, ensuring water content remains <5%).[1]

  • Dissolution: Dissolve BIM-A in this acidified DMSO. This forces the amine into its salt form before it hits the aqueous buffer.

  • Dilution: Dilute this stock into pre-warmed (37°C) media. The rapid dispersion prevents the formation of large crystal lattices, maintaining a supersaturated state long enough for the assay (Kinetic Solubility).

Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: In vivo studies, sensitive primary cells, or high-concentration requirements.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity and hydrophilic exterior.[1] The hydrophobic indole-butyl tail of BIM-A inserts into the cavity, shielding it from water while the CD shell keeps it soluble.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add solid BIM-A directly to the CD solution (avoid DMSO if possible).

  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.

    • Checkpoint: If it remains cloudy, adjust pH to 5.0 using 0.1M HCl to assist initial dissolution, then slowly back-titrate to pH 7.0 with NaOH. The CD complex will prevent reprecipitation.[1]

Part 3: Quantitative Data & Limits

Table 1: Estimated Solubility Profile of BIM-A

Solvent / ConditionSolubility (Est.)Comment
Water (pH 7.0) < 10 µMInsoluble.[1] Free base dominates.[1]
0.1 M HCl (pH 1.0) > 10 mMHighly Soluble.[1] Fully protonated salt.
PBS (pH 7.[1]4) + 1% DMSO ~ 20–50 µMMetastable.[1] Risk of precipitation over time.[2][3][4][5]
20% HP-β-CD (pH 7.4) > 500 µMRecommended. Stable inclusion complex.[1]
DMSO (Pure) > 50 mMExcellent stock solvent.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate immediately upon adding my DMSO stock to the media. Why? A: This is the "Antisolvent Effect."[1] You are moving from a solvent with a dielectric constant of 47 (DMSO) to 80 (Water). The hydrophobic effect instantly drives the indole rings together. Fix: Use Protocol B (Acidified DMSO) or dilute the stock into serum-free media first (proteins in serum can sometimes act as nucleation sites for precipitation, though they can also bind drugs; results vary).

Q2: Can I use Ethanol instead of DMSO? A: Generally, no.[1] Ethanol is less polar than DMSO and has a lower solubilizing capacity for this specific class of indole-amines. Furthermore, ethanol is more cytotoxic to cells at equivalent percentages (0.1–0.5%).[1]

Q3: Is the "salt form" (e.g., BIM-A Hydrochloride) better than the free base? A: Yes, absolutely. If you have the option to synthesize or purchase the Hydrochloride or Tartrate salt, do so. While the salt will still have pH-dependent solubility (it will convert to free base at pH 7.4), the initial dissolution rate is much faster, preventing the formation of the stable, insoluble crystal lattice associated with the free base.

Q4: How do I check if my compound has precipitated if I can't see it with the naked eye? A: Use a nephelometer or measure UV absorbance (280 nm) before and after centrifugation.[1]

  • Prepare solution.[1][4][6]

  • Measure OD280.[1]

  • Centrifuge at 13,000 x g for 10 mins.

  • Measure OD280 of the supernatant.

  • If signal drops by >10%, you have precipitation.[1]

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on pKa and solubility relationships).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem. (2025).[1] Benzylamine (Analog Reference for pKa). National Library of Medicine.

Disclaimer: This guide is based on structure-activity relationships (SAR) and standard medicinal chemistry principles. Always verify solubility with a specific kinetic solubility assay before committing valuable compound to large-scale experiments.

Sources

Identifying common impurities in the synthesis of indole-5-methylamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Indole-5-methylamine Synthesis

Overview The synthesis of indole-5-methylamines is a critical transformation in the development of tryptamine analogs and CNS-active pharmacophores. The most robust synthetic route is the reductive amination of indole-5-carboxaldehyde. However, this pathway is highly susceptible to specific side reactions that generate difficult-to-separate impurities. This guide provides mechanistic troubleshooting, analytical signatures, and self-validating protocols to ensure high-purity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of secondary or tertiary amine impurities (over-alkylation) in my crude product? Causality: Over-alkylation occurs because the newly formed primary amine product (indole-5-methylamine) is often more nucleophilic and less sterically hindered than the starting amine source (e.g., ammonia or methylamine)[1]. As the product forms, it competes with the starting amine to attack the unreacted indole-5-carboxaldehyde, forming a secondary or tertiary amine dimer. Solution: Transition from a "direct" to an "indirect" (stepwise) reductive amination. Pre-form the imine in methanol or 1,2-dichloroethane to completion before introducing the reducing agent. Furthermore, switch from sodium cyanoborohydride (NaBH3CN) to sodium triacetoxyborohydride (NaBH(OAc)3). NaBH(OAc)3 is milder, highly selective for imines over aldehydes, and significantly reduces dialkylation side products[2].

Q2: My LC-MS shows a stalled reaction with high levels of unreacted indole-5-carboxaldehyde and the imine intermediate. How do I drive this to completion? Causality: Imine formation is a reversible condensation reaction that generates water. If water is not sequestered, the equilibrium prevents full conversion. Additionally, the reduction step requires precise pH control; if the environment is too basic, the carbonyl is not activated, and if it is too acidic, the amine is protonated and rendered non-nucleophilic[3]. Solution: Add a dehydrating agent (e.g., 3Å molecular sieves) during the imine formation step. Buffer the reaction to pH 4–5 using glacial acetic acid (AcOH). This specific pH range catalyzes the imine formation and activates the NaBH(OAc)3 for the subsequent reduction[2].

Q3: I am observing poor mass recovery and broad NMR peaks, but no obvious organic impurities. Where is my product? Causality: Borohydride reducing agents generate borane byproducts that act as strong Lewis acids. These boranes readily complex with the basic nitrogen of your newly synthesized indole-5-methylamine, trapping the product in the aqueous phase or causing it to streak heavily on silica gel. Solution: Implement a rigorous acidic workup. Quenching the reaction with 1M HCl and stirring for 30 minutes breaks the boron-amine complex. Subsequent basification (to pH > 10) ensures the amine is fully deprotonated and can be cleanly extracted into the organic phase.

Q4: I detected a regioisomeric impurity where the indole nitrogen (N1) is alkylated. How do I prevent this? Causality: While reductive amination is highly selective for exocyclic primary amines, the indole N-H is weakly acidic and can act as a nucleophile under harsh conditions or extended heating, leading to N1-alkylation. Solution: Keep the reaction strictly at room temperature. If N-alkylation persists due to substrate-specific electronics, pre-protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group prior to the reductive amination sequence.

Part 2: Impurity Profiling & Analytical Signatures

To facilitate rapid identification, all quantitative data and analytical signatures for common impurities are summarized below.

Impurity TypeMechanism of FormationLC-MS Signature1H-NMR Signature (CDCl3)Prevention Strategy
Secondary Amine (Dimer) Nucleophilic attack of product on unreacted aldehyde

Additional

singlet (~3.8 ppm); integrated 2:1 ratio to indole protons
Stepwise reduction; use NaBH(OAc)3; excess starting amine
Unreacted Aldehyde Incomplete condensation or imine hydrolysis

Distinct aldehyde proton singlet (~10.0 ppm)Use 3Å molecular sieves; buffer to pH 4-5 with AcOH
N1-Alkylated Indole Deprotonation and alkylation of indole N-H

Loss of broad indole N-H peak (~8.1 ppm)Maintain RT; Boc/Ts protection of indole nitrogen
Boron-Amine Complex Lewis acid-base complexation during reduction

(+14 Da)
Broadening of amine/aliphatic signals; poor resolution1M HCl quench and 30 min stir before basic extraction

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an indirect reductive amination pathway to synthesize indole-5-methylamine, incorporating in-process controls (IPCs) to validate each mechanistic step and prevent impurity formation.

Step 1: Imine Formation (Condensation)

  • Charge a flame-dried flask with indole-5-carboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add the primary amine source (1.5 eq) and glacial acetic acid (1.0 eq) to adjust the pH to ~4.5.

  • Add activated 3Å molecular sieves (500 mg/mmol) to drive the equilibrium by sequestering water.

  • Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Analyze an aliquot by LC-MS or TLC. Do not proceed until the aldehyde peak is completely consumed and converted to the imine/iminium intermediate.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

  • Add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), in small portions over 15 minutes[2].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Self-Validation (IPC): Confirm the disappearance of the imine mass and the appearance of the product mass

    
     via LC-MS.
    

Step 3: Complex-Breaking Workup

  • Quench the reaction by slowly adding 1M aqueous HCl (10 mL/mmol) to the mixture. Caution: Gas evolution (

    
    ) will occur.
    
  • Stir vigorously for 30 minutes at room temperature. This step is critical to hydrolyze the unreacted hydride and break any boron-amine complexes.

  • Extract the aqueous layer once with dichloromethane (DCM) to remove non-basic organic impurities (discard the organic layer).

  • Basify the aqueous layer to pH > 10 using 2M aqueous NaOH.

  • Extract the free-based product with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the high-purity indole-5-methylamine.
    

Part 4: Reaction Pathway Visualization

G SM Indole-5-carboxaldehyde + Amine Source Imine Imine / Iminium Intermediate SM->Imine Condensation (-H2O) [pH 4-5] Imp2 N1-Alkylated Indole (Regioimpurity) SM->Imp2 Unprotected Indole NH (Harsh conditions) Product Indole-5-methylamine (Target Product) Imine->Product Reduction [NaBH(OAc)3] Imp3 Unreacted Aldehyde (Stalled Reaction) Imine->Imp3 Equilibrium shift / Hydrolysis Imp1 Secondary/Tertiary Amine (Over-alkylation) Product->Imp1 Nucleophilic attack on excess Aldehyde Imp4 Boron-Amine Complex (Trapped Product) Product->Imp4 Incomplete acidic workup

Fig 1: Reaction pathways and impurity formation in the reductive amination of indole-5-carboxaldehyde.

References

1.[2] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. URL: [Link] 2.[3] "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL: [Link] 3.[1] "Reductive Amination, and How It Works." Master Organic Chemistry, Sept. 2017. URL: [Link]

Sources

Technical Support Center: HPLC Troubleshooting for Indole-Based Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Peak Tailing for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Analyte Class: Lipophilic Secondary Amine (Indole Core) Estimated pKa: ~9.5 – 10.2 (Secondary Amine) Support Tier: Senior Application Scientist

Introduction: Know Your Analyte

You are encountering peak tailing with Butyl[(1-methyl-1H-indol-5-yl)methyl]amine . To solve this, we must first understand the physicochemical behavior of this specific molecule.

  • The Basic Center: The secondary amine (

    
    ) is a strong base (pKa 
    
    
    
    10). At standard HPLC pH levels (pH 2–8), it exists almost exclusively as a protonated cation (
    
    
    ).
  • The Hydrophobic Core: The 1-methyl-indole moiety and the butyl chain create a significant hydrophobic footprint.

  • The Conflict: The "Tailing" is rarely a result of the hydrophobic interaction. It is almost always caused by Secondary Silanol Interactions . The positively charged amine interacts electrostatically with negatively charged residual silanols (

    
    ) on the silica support, acting like a weak cation-exchanger.
    

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingLogic Start START: Peak Tailing Observed CheckSystem 1. System Check Is the tailing observed for ALL peaks (even neutrals like Toluene)? Start->CheckSystem PhysicalIssue PHYSICAL ISSUE Dead volume, bad connection, or void in column head. CheckSystem->PhysicalIssue Yes (All Peaks) ChemicalIssue CHEMICAL ISSUE Secondary Silanol Interaction CheckSystem->ChemicalIssue No (Only Amine) CheckPH 2. Check pH Strategy Is Mobile Phase pH < 3.0? ChemicalIssue->CheckPH LowPH_Path Yes (pH < 3) CheckPH->LowPH_Path Yes HighPH_Path No (pH 3 - 8) CheckPH->HighPH_Path No ModifierCheck 3. Check Modifier Are you using Formic Acid only? LowPH_Path->ModifierCheck SilanolIonization ROOT CAUSE: Silanols are ionized (SiO-). Amine is protonated (BH+). Strong Ion Exchange. HighPH_Path->SilanolIonization SwitchTFA SOLUTION A: Switch to 0.1% TFA (Ion Pairing) ModifierCheck->SwitchTFA Yes (Formic Weak) SwitchHighPH SOLUTION B: Switch to pH 10.5 (Requires Hybrid Column) ModifierCheck->SwitchHighPH If Column Allows SilanolIonization->SwitchHighPH Deprotonate Amine

Caption: Decision matrix for isolating "Physical" vs. "Chemical" tailing causes.

Part 2: The "pH Switch" Strategy

The most effective way to eliminate tailing for this molecule is to neutralize one of the two interacting species: the Amine or the Silanol .

Strategy A: The "Silanol Suppression" (Low pH < 3.0)

At pH < 3, the acidic silanols on the silica surface (pKa ~ 3.5–4.5) are protonated (


). They become neutral and stop attracting your positively charged amine.
  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • The Trap: Formic acid is a weaker acid than TFA. It may not lower the pH of the micro-environment near the silica surface sufficiently to suppress all silanols.

  • Recommendation: If using LC-UV, use 0.1% TFA . The trifluoroacetate anion also acts as an ion-pairing reagent, forming a neutral complex with your amine (

    
    ), masking the charge.
    
Strategy B: The "Amine Neutralization" (High pH > 10.0)

At pH 10.5 (2 units above the pKa), your amine becomes neutral (


). Neutral molecules do not interact with silanols.
  • Protocol: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.5.

  • Critical Warning: Standard silica columns dissolve at pH > 8.0. You MUST use a Hybrid (e.g., Waters XBridge/BEH) or Polymer-based column.

Comparison of Strategies:

FeatureLow pH (TFA)Low pH (Formic)High pH (Ammonium Bicarb)
Mechanism Ion Pairing + Silanol SuppressionSilanol Suppression (Partial)Amine Deprotonation
Peak Shape Excellent Moderate/PoorExcellent
MS Sensitivity Poor (Signal Suppression)GoodExcellent (Negative mode favored, but works for Pos)
Column Life StandardStandardRequires Hybrid Column

Part 3: Column Selection Guide

If you cannot change your mobile phase (e.g., validated method), you must change the stationary phase to one that "hides" the silanols.

Q: Which column chemistry prevents amine tailing?

1. Charged Surface Hybrid (CSH) / Positively Charged Surface: These columns have a slight positive charge on the surface. This repels the positively charged amine, preventing it from touching the surface silanols.

  • Example: Waters XSelect CSH, Agilent Poroshell HPH.

2. Embedded Polar Group (EPG): These columns have a polar functional group (amide, carbamate) embedded in the alkyl chain. This creates a "water shield" over the surface silanols, preventing the amine from interacting with them.

  • Example: Phenomenex Synergi Fusion, Supelco Ascentis Express RP-Amide.

3. Bidentate / Hybrid Silica (High pH Stable): These use ethylene bridges in the silica backbone, reducing the number of available acidic silanols significantly.

  • Example: Waters XBridge BEH, Agilent Zorbax Extend.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using 0.1% Formic Acid and still seeing tailing. Why?

A: Formic acid is a weak modifier. While it lowers bulk pH, it does not provide the "Ion Pairing" effect of TFA. The amine is still positively charged, and "Type B" silica (even high purity) still has some active silanols.

  • Fix: Add 0.05% TFA to your Formic Acid mobile phase, or switch to a "Charged Surface" (CSH) column which is designed for use with weak acids like Formic.

Q2: Can I just increase the buffer concentration?

A: Yes. Increasing ionic strength (e.g., moving from 10mM to 25mM or 50mM Phosphate/Formate) helps "mask" the silanols by swamping the ion-exchange sites with buffer cations (


 or 

).
  • Fix: If using MS, increase Ammonium Formate to 20mM. If UV, use 25mM Phosphate buffer (pH 2.5).

Q3: My peak is fronting, not tailing. Is this the same issue?

A: No. Fronting is usually caused by Solvent Mismatch .

  • Scenario: Your sample is dissolved in 100% MeOH/ACN, but your gradient starts at 5% Organic. The analyte "races" through the column in the injection plug before settling.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 90% Water / 10% ACN).

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024).[2] Link

  • Agilent Technologies. HPLC Troubleshooting Guide - Peak Tailing. (Accessed 2024).[2] Link

  • McCalley, D. V. (2023). Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC. Chemical Communications. Link

  • ChromAcademy. The mechanism of silanol interactions with basic compounds. (Accessed 2024).[2] Link

Sources

Technical Support Center: Preventing Oxidation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield losses, color changes, or degradation when isolating Butyl[(1-methyl-1H-indol-5-yl)methyl]amine .

Because this molecule contains both an electron-rich 1-methylindole core and a secondary aliphatic amine, it is highly susceptible to aerobic oxidation. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you establish a robust, zero-oxidation workup protocol.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my crude mixture rapidly turn pink, red, or brown during rotary evaporation? A1: This color change is a classic hallmark of auto-oxidation. Your target molecule possesses two highly vulnerable moieties. When exposed to oxygen and concentrated under thermal stress, the indole core undergoes C2/C3 oxygenation to form highly conjugated, colored oxindole or isatin byproducts[1]. Simultaneously, the secondary amine can be oxidized to a hydroxylamine and subsequently to a nitrone[2]. This radical-mediated process is often accelerated by trace transition metals (e.g., Pd, Cu, Fe) remaining from upstream synthetic steps.

Q2: How does the pH of my aqueous workup affect the oxidation rate? A2: Amines are significantly more prone to oxidation when in their free-base form compared to their protonated salt form. In the free-base state, the nitrogen lone pair is fully available to participate in single-electron transfer (SET) events, initiating radical oxidation cascades. If your workup involves a highly basic aqueous phase (pH > 10) to extract the free amine, you maximize its vulnerability. Causality-Driven Solution: Perform initial aqueous washes while the amine is protonated (e.g., using dilute citric acid). Only basify using a mild base (like NaHCO3) immediately prior to the final organic extraction.

Q3: What specific additives can I use during liquid-liquid extraction to suppress this degradation? A3: To create a robust defense, you should employ a dual-action chemical strategy during extraction:

  • Radical Scavengers: Add 0.01–0.05% w/v Butylated hydroxytoluene (BHT) or methimazole directly to your organic extraction solvent. These antioxidants intercept peroxy radicals before they can propagate through your product[3].

  • Metal Chelators: Wash the organic layer with an aqueous solution of 5% EDTA. This sequesters trace transition metals that act as catalytic initiators for the oxidation of the indole core.

Q4: Is a nitrogen blanket over my flask sufficient to prevent oxidation? A4: No. A nitrogen blanket only protects the surface of the liquid. Solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) dissolve significant amounts of atmospheric oxygen. During rotary evaporation, as the solvent is removed, the concentration of both your product and the dissolved oxygen increases, forcing them into close proximity. Sparging the solvent (bubbling inert gas through it for at least 15 minutes) displaces dissolved O₂ and is critical for preventing oxidation in the solvent voids[4].

Part 2: Visualizing the Degradation Pathways

G Substrate Target Molecule (Secondary Amine + Indole) IndoleOx Indole Ring Oxidation (Oxindoles / Isatins) Substrate->IndoleOx O2, Trace Metals (Radical Pathway) AmineOx Amine Oxidation (Hydroxylamines / Nitrones) Substrate->AmineOx O2, Basic pH (Lone Pair SET)

Major oxidative degradation pathways of the target molecule during workup.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, you can isolate exactly where oxidation occurs if the protocol is breached.

The "Zero-Oxidation" Workup Protocol

Step 1: Preparation & Degassing

  • Prepare the extraction solvent (e.g., EtOAc or 2-MeTHF) by adding 0.05% w/v BHT[5].

  • Sparge the solvent with Argon or N₂ for 20 minutes to remove dissolved oxygen[4].

Step 2: Quench & Chelate

  • Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Quench the reaction by adding a cold, degassed aqueous solution of 5% EDTA and 5% NaHCO3. The EDTA will sequester oxidative transition metals, while the mild base liberates the amine without excessive pH shock.

Step 3: Liquid-Liquid Extraction

  • Perform the extraction using the degassed, BHT-stabilized solvent under a stream of inert gas.

  • Separate the organic layer and dry over anhydrous Na₂SO₄. (Avoid MgSO₄ if Lewis acid-catalyzed degradation has been historically observed).

  • Self-Validation Checkpoint 1: Remove a 50 µL aliquot of the dried organic layer, dilute in MeCN, and run a rapid LC-MS. The absence of M+16 (N-oxide/hydroxylamine) or M+14 (oxindole) peaks validates the efficacy of the extraction prior to thermal stress.

Step 4: Temperature-Controlled Concentration

  • Filter the drying agent and transfer the filtrate to a round-bottom flask wrapped in aluminum foil (to prevent photo-oxidation).

  • Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30 °C .

  • Break the vacuum with Nitrogen or Argon, never with ambient air.

  • Self-Validation Checkpoint 2: Run a final LC-MS on the concentrated residue. If oxidation is detected here but not at Checkpoint 1, your rotary evaporator system has an air leak or the bath temperature was too high.

Part 4: Visualizing the Optimized Workflow

G Step1 1. Quench & Chelate (Add cold EDTA buffer) Step2 2. Degassed Extraction (Use N2-sparged solvent) Step1->Step2 Step3 3. Antioxidant Addition (Add 0.05% BHT) Step2->Step3 Step4 4. Cold Concentration (Rotavap < 30°C, N2 backfill) Step3->Step4

Step-by-step optimized workup workflow preventing aerobic oxidation.

Part 5: Quantitative Data Summary

The table below summarizes the expected recovery rates and byproduct formations based on the implementation of various protective workup conditions.

Workup ConditionAmine StateAdditivesAtmosphereExpected Recovery (%)Primary Byproducts
Standard Aqueous Free Base (pH 12)NoneAmbient Air< 50%Oxindoles, Nitrones
pH-Controlled Protonated (pH 5)NoneAmbient Air70 - 80%Trace N-Oxides
Degassed Solvent Free Base (pH 9)NoneN₂ Sparged80 - 85%Trace Oxindoles
Fully Optimized Free Base (pH 9)BHT + EDTAN₂ Sparged> 95% None Detected

References

  • Oxidation of Secondary and Primary Amines Source: Al-Mustansiriyah University URL: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine Source: ResearchGate URL: [Link]

  • Green oxidation of indoles using halide catalysis Source: Nature Communications / Nanyang Technological University URL: [Link]

  • Inhibition of amine oxidation (US20120271026A1)
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives Source: Scientific Reports / PMC URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Reductive Amination of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reductive amination of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction to the Challenge

Reductive amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. However, the electron-rich and nucleophilic nature of the indole ring presents unique challenges, often leading to a variety of undesired side products. This guide provides a systematic approach to understanding and controlling these side reactions, ensuring the selective formation of your target amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the reductive amination of indole-containing compounds.

Problem 1: Low Yield of the Desired Amine with Significant Starting Material Remaining

Question: I'm seeing very low conversion of my indole aldehyde/ketone. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in reductive amination of indoles often points to issues with imine/iminium ion formation, the crucial electrophilic intermediate. Here’s a breakdown of potential causes and solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the imine may not favor the imine.[1]

    • Solution:

      • Dehydration: The formation of the imine from the hemiaminal intermediate is a dehydration process.[1] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine.

      • Azeotropic Removal of Water: For reactions run at higher temperatures, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water.

      • Pre-formation of the Imine: In some cases, it is beneficial to stir the indole carbonyl and the amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine concentration to build up.[2]

  • Suboptimal pH: Imine formation is pH-sensitive. The reaction requires a weakly acidic environment to protonate the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile.[3]

    • Solution: The optimal pH is typically between 4 and 6. You can use a catalytic amount of a weak acid, like acetic acid, to maintain this pH range. Avoid strong acids, which will fully protonate the amine, rendering it non-nucleophilic.

  • Steric Hindrance: If either the indole carbonyl or the amine is sterically bulky, the rate of imine formation can be significantly reduced.

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the activation energy barrier.

      • Use a Lewis Acid Catalyst: For particularly challenging substrates, a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can be added to activate the carbonyl group towards nucleophilic attack.

Problem 2: Significant Formation of a Tertiary Amine Byproduct (Over-alkylation)

Question: My primary amine is reacting twice with the indole aldehyde, leading to a significant amount of the tertiary amine. How can I promote mono-alkylation?

Answer:

The formation of a tertiary amine is a common side reaction when using a primary amine.[4][5] The initially formed secondary amine product is often more nucleophilic than the starting primary amine and can compete for reaction with the aldehyde.

  • Stoichiometry Control:

    • Solution: Use a large excess of the primary amine (3-5 equivalents). This will statistically favor the reaction of the aldehyde with the primary amine over the secondary amine product. This is particularly effective if the excess amine can be easily removed after the reaction (e.g., by evaporation or aqueous workup).

  • Stepwise Procedure:

    • Solution: A highly effective method to prevent over-alkylation is to perform the reaction in two distinct steps.[5]

      • Imine Formation: Mix the indole aldehyde and the primary amine (in a 1:1 or slight excess of amine) in a suitable solvent (e.g., methanol or ethanol) and stir until the aldehyde is consumed (monitor by TLC or LC-MS).

      • Reduction: Once the imine has formed, add the reducing agent (e.g., sodium borohydride) to reduce the imine to the desired secondary amine.[5]

  • Choice of Reducing Agent:

    • Solution: Use a milder and more sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive and more selective for the reduction of the iminium ion over the starting carbonyl.[2] This allows for a one-pot procedure where all reagents are present from the start, as the reduction of the imine is generally faster than the competing side reactions.

Problem 3: Formation of Dimer or Trimer Byproducts

Question: I am observing significant amounts of high-molecular-weight byproducts, which I suspect are indole dimers or trimers. What causes this and how can it be prevented?

Answer:

Indoles are prone to dimerization and oligomerization, especially under acidic conditions.[6][7][8] The C3 position of the indole is highly nucleophilic and can attack a protonated imine intermediate or another protonated indole molecule.

  • Control of Acidity:

    • Solution: Minimize the amount of acid used. A catalytic amount of weak acid is usually sufficient. If strong acidic conditions are required for imine formation, consider neutralizing the acid before adding the reducing agent.

  • Reaction Concentration:

    • Solution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Protecting Groups:

    • Solution: If dimerization is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM ([2-(trimethylsilyl)ethoxy]methyl). This can modulate the electron density of the indole ring and reduce its propensity for oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of indoles?

There is no single "best" reducing agent, as the optimal choice depends on the specific substrates and desired outcome. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantagesRecommended For
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Mild and selective for imines/iminium ions.[2] Tolerates a wide range of functional groups. Can be used in a one-pot procedure.Moisture sensitive. More expensive than NaBH₄.General purpose, especially for sensitive substrates and to minimize over-alkylation.
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions (pH 4-6).[1] Selective for iminium ions over carbonyls.Highly toxic (releases HCN gas in strong acid).Reactions requiring acidic conditions for imine formation.
Sodium Borohydride (NaBH₄) Inexpensive and readily available. Effective for reducing imines.Reduces aldehydes and ketones, requiring a two-step procedure.[2] Can be less selective.Cost-effective synthesis where a two-step procedure is acceptable.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and atom-economical. Can be highly selective.May reduce other functional groups (e.g., double bonds, nitro groups). Catalyst can be poisoned.Substrates that are stable to hydrogenation conditions.

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical for solubility and reactivity.

  • Dichloroethane (DCE) and Dichloromethane (DCM): Excellent solvents for reactions using STAB, as they are aprotic and do not react with the reducing agent.[2]

  • Methanol (MeOH) and Ethanol (EtOH): Good solvents for reactions with sodium borohydride, particularly for the two-step procedure.[2]

  • Tetrahydrofuran (THF) and Acetonitrile (MeCN): Can also be used, but reaction rates may be slower.

Q3: My indole has other reducible functional groups. How can I achieve chemoselectivity?

This is where the choice of a mild reducing agent is paramount.

  • STAB (Sodium triacetoxyborohydride) is an excellent choice as it will selectively reduce the iminium ion in the presence of many other functional groups, including esters, amides, and nitro groups.[5]

  • Catalytic hydrogenation can be problematic if your molecule contains double or triple bonds, nitro groups, or benzyl protecting groups, which are also susceptible to reduction.

Q4: Can the indole ring itself be reduced during the reaction?

Yes, under certain conditions, the indole ring can be reduced to an indoline. This is more likely to occur with powerful reducing agents or under harsh catalytic hydrogenation conditions. Using milder hydride reagents like STAB or NaBH₃CN at or below room temperature generally avoids this side reaction.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.

Reductive_Amination_Pathways cluster_main Desired Reductive Amination cluster_side1 Side Reaction: Over-alkylation cluster_side2 Side Reaction: Dimerization Indole-CHO Indole Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Indole-CHO->Hemiaminal + R-NH₂ Amine Primary/Secondary Amine Amine->Hemiaminal + R-NH₂ Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Desired Amine Product Imine->Product + [H⁻] (Reduction) Dimer Indole Dimer (Byproduct) Imine->Dimer + Indole Nucleophile Product_SA Secondary Amine Product Tertiary_Amine Tertiary Amine (Byproduct) Product_SA->Tertiary_Amine + Indole-CHO, - H₂O, + [H⁻] Indole_Nuc Indole (Nucleophile)

Sources

Technical Support Center: Handling & Stabilization of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Salts

[1][2]

Status: Operational Topic: Hygroscopicity Management & Salt Selection Target Compound: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (and related secondary amine indole derivatives) User Level: Senior Researcher / Process Chemist[1][2]

Executive Summary: The Hygroscopic Challenge

You are likely accessing this guide because your batch of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine hydrochloride (HCl) has transitioned from a solid to a gummy oil, or you are observing significant weight drift during dispensing.

The Root Cause: This molecule combines a lipophilic N-butyl chain with a polar, hydrogen-bond-donating indole core.[1][2] When converted to a simple halide salt (HCl/HBr), the crystal lattice energy is often insufficient to exclude atmospheric water.[1][2] The secondary amine chloride behaves as a deliquescent solid, absorbing moisture until it dissolves in its own sorbed water.[1][2] Furthermore, the electron-rich indole moiety is susceptible to oxidative degradation, which is accelerated by the presence of moisture.[1][2]

This guide provides immediate remediation protocols and long-term stabilization strategies via salt engineering.[1][2]

Immediate Troubleshooting (Q&A)

Issue 1: "My salt has turned into a sticky gum/oil. Is it recoverable?"

Diagnosis: Your sample has undergone deliquescence.[1][2] The crystal lattice has collapsed due to water absorption.[1]

Solution: The Azeotropic Reset Protocol Do not attempt to dry this in a vacuum oven directly; it will likely foam or "bump."[1][2] You must remove the water chemically first.[1]

Step-by-Step Recovery:

  • Dissolution: Dissolve the gum in a minimal amount of anhydrous Ethanol (EtOH) or Methanol (MeOH) .[1][2]

  • Chase Solvent: Add 5-10 equivalents (by volume) of Toluene .

  • Evaporation: Rotary evaporate at 40-45°C. The toluene forms a positive azeotrope with water, carrying it off more efficiently than vacuum alone.[1][2]

  • Repeat: Repeat the Toluene addition and evaporation 2-3 times.

  • Trituration: Once a foam is obtained, add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) .[1][2] Scrape the flask walls to induce nucleation.[1]

  • Filtration: If a solid forms, filter under inert gas (Nitrogen/Argon).[1][2]

Issue 2: "The compound is changing color from off-white to pink/brown."

Diagnosis: Indole oxidation.[1][2] While the 1-methyl group protects the indole nitrogen, the C-2 and C-3 positions remain electron-rich and prone to radical oxidation, a process catalyzed by light and moisture.[1][2]

Corrective Action:

  • Purge: Store all recovered material under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for fluffy powders.[1][2]

  • Container: Switch to amber glass vials immediately.

  • Re-Salt (Long Term): Acidic environments accelerate this oxidation in the presence of moisture.[1][2] Switching to a less hygroscopic salt (see Section 3) often improves chemical stability by keeping the lattice dry.[1][2]

Issue 3: "I cannot get a stable weight for analytical standards."

Diagnosis: Rapid moisture sorption kinetics. The error margin in weighing can exceed 5% within minutes at >40% Relative Humidity (RH).[1][2]

Workaround Protocol:

  • Do not weigh solid: Instead, prepare a Stock Solution .

  • Method: Weigh the "wet" solid into a volumetric flask. Dissolve in HPLC-grade Methanol.

  • Quantification: Determine the exact concentration of the free base using Quantitative NMR (qNMR) against an internal standard (e.g., Maleic Acid or TCNB) or via HPLC with an external standard.[1][2] Use this solution for all biological assays.

Strategic Solution: Salt Screening & Engineering

If the HCl salt is operationally difficult, you must switch the counter-ion.[1][2] For a secondary amine attached to a lipophilic linker (butyl), large organic anions often provide better lattice packing than small inorganic halides.[1][2]

Recommended Counter-ions
Counter-ionpKa (Acid)Rationale for SelectionCrystallinity Prediction
Fumarate 3.03, 4.38Gold Standard. The trans-geometry often facilitates strong H-bond networks with secondary amines.[1][2]High
Succinate 4.21, 5.64Good alternative if Fumarate is too insoluble.[1][2] More flexible linker.[1][2]Medium-High
Tosylate -1.34Excellent for lipophilic bases.[1][2] Adds aromatic stacking interactions (pi-pi) with the indole.[1][2]High
Tartrate 2.98, 4.34Chiral options (L or D) can aid crystallization, but hydroxyl groups can sometimes increase hygroscopicity.[1][2]Medium
Protocol: Micro-Scale Salt Screen

Objective: Identify a non-hygroscopic crystalline solid.

Reagents:

  • Free base of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (generate from HCl salt by partitioning between EtOAc and 1M NaOH).[1][2]

  • Acids: Fumaric acid, Succinic acid, p-Toluenesulfonic acid (1.0 eq each).[1][2]

Workflow:

  • Dissolve: 50 mg of free base in 0.5 mL Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) .

  • Add Acid: Add 1.0 molar equivalent of the selected acid (dissolved in hot MeOH if solid).

  • Heat/Cool: Heat to 60°C to ensure homogeneity, then cool slowly to room temperature (1°C/min).

  • Observation:

    • Precipitate? Filter and dry.[1][2]

    • No Precipitate? Add antisolvent (Heptane ).[1][2]

    • Oil? Re-heat and scratch glass with a spatula.[1][2]

  • Stress Test: Place candidate crystals in a chamber with a saturated NaCl solution (75% RH) for 24 hours. Observe for deliquescence.

Decision Logic: Handling & Recovery

The following diagram outlines the decision-making process for handling this compound based on its current physical state.

HygroscopyManagementStartAssess Compound StateStateCheckCurrent Physical Form?Start->StateCheckSolidFree-Flowing PowderStateCheck->SolidStableGumSticky Gum / OilStateCheck->GumDeliquescedClumpClumped SolidStateCheck->ClumpMoisture SorptionStorageStorage: Amber Vial,Argon, -20°CSolid->StorageAzeotropeAzeotropic Drying(EtOH/Toluene)Gum->AzeotropeDesiccatorVacuum Desiccator(P2O5 / 24hrs)Clump->DesiccatorTriturateTrituration(MTBE/Et2O)Azeotrope->TriturateCheckCrystCrystallized?Triturate->CheckCrystSuccessRecovFilter under ArgonCheckCryst->SuccessRecovYesSaltSwitchPerform Salt Screen(Switch to Fumarate/Tosylate)CheckCryst->SaltSwitchNo (Still Oil)SuccessRecov->StorageSaltSwitch->StorageDesiccator->SolidcaptionFigure 1: Decision matrix for recovering and stabilizing hygroscopic indole-amine salts.

References & Authoritative Sources

  • Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[1][2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH.[1][2] (The definitive guide on salt selection logic and counter-ion properties). [1][2]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization of Active Pharmaceutical Ingredients.[1][2] In Crystallization (pp. 1-30).[1][2] (Discusses techniques for recovering oils and screening salts).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1][2] Organic Process Research & Development, 4(5), 427-435.[1][2] (Primary literature on the success rates of different anions like Tosylate and Fumarate).[1][2] [1][2]

  • PubChem Compound Summary. 1-methyl-1H-indol-5-amine derivatives. (Used for structural property verification of the indole-amine core).[1][2] [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding indole derivatives before handling.

Advanced Technical Support Center: Indole Amine Chromatography Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Amine Separation. Indole amines (including tryptamine derivatives, serotonin, and related analogs) present a unique dual-challenge in liquid chromatography. The basic aliphatic amine group (pKa ~9.5–10.5) drives severe secondary ion-exchange interactions with stationary phase silanols, while the electron-rich indole ring promotes strong hydrophobic and


 interactions.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and optimized gradient strategies to achieve baseline resolution and symmetrical peak shapes.

Part 1: Mechanistic Workflow for Peak Optimization

Before adjusting your gradient, you must establish a chemical environment that suppresses secondary interactions. The decision tree below outlines the authoritative workflow for diagnosing and correcting peak tailing in basic indole amines.

Workflow A Indole Amine Peak Tailing B Assess Mobile Phase pH A->B C pH < 3.0 (Protonates Silanols) B->C LC-MS Compatible D pH 3.0 - 8.0 (Silanols Ionized) B->D UV/Vis Only F Use Base-Deactivated Column C->F If tailing persists E Add Competing Base (e.g., 5mM TEA) D->E Mask active sites E->F If tailing persists G Optimize Gradient Slope F->G Resolve co-elution

Workflow for diagnosing and resolving indole amine peak tailing and co-elution.

Part 2: Self-Validating Gradient Optimization Protocol

To achieve baseline resolution (


) of closely related indole amines while maintaining an ideal peak asymmetry (

) between 0.9 and 1.2, follow this step-by-step methodology. Every step includes a validation check to ensure causality.
Step 1: System and Column Qualification (The Physical Check)
  • Action: Install a base-deactivated Type-B silica C18 column (e.g., fully end-capped or polar-embedded) designed for basic compounds[1].

  • Validation: Inject a neutral, unretained marker (e.g., uracil) alongside a retained neutral marker (e.g., toluene).

  • Causality: If the neutral marker exhibits peak tailing or band broadening, your system has a physical issue (e.g., dead volume in tubing, a collapsed column bed)[2]. If the neutral marker is symmetric (

    
    ) but your indole amine tails, the issue is strictly chemical (silanol interactions), and you may proceed to Step 2.
    
Step 2: Mobile Phase Preparation (The Chemical Check)
  • Action: Prepare Mobile Phase A (Aqueous) with2 (pH ~2.7) or 10–25 mM Ammonium Formate buffer (pH 3.0)[2]. Prepare Mobile Phase B using Acetonitrile or Methanol.

  • Causality: At mid-pH (4.0–7.0), residual silanols on the silica surface are ionized (anionic), creating a strong secondary ion-exchange interaction with the positively charged amine[3]. Lowering the pH below 3.0 protonates the silanols, neutralizing them and shutting down this secondary retention mechanism[4].

  • Validation: Inject your indole amine standard. Calculate the asymmetry factor (

    
    ). If 
    
    
    
    , consider switching to a specialized mixed-mode column or adding a competing base like Triethylamine (TEA) if strictly using UV detection[4].
Step 3: Segmented Gradient Design (The Resolution Check)
  • Action: Program a segmented gradient. Start with a 3-minute hold at 100% A to retain polar precursors, followed by a shallow linear ramp (e.g., increasing to 58% B over 7 minutes)[5].

  • Causality: Closely related indole isomers have nearly identical hydrophobicity. A steep gradient forces them to co-elute. A shallow, segmented gradient maximizes the selectivity factor (

    
    ) during the critical elution window[5].
    
  • Validation: Evaluate the resolution (

    
    ) between critical pairs. If 
    
    
    
    , decrease the gradient slope (e.g., 0.5% B/min) specifically within their known elution window.
Step 4: Sample Solvent Matching
  • Action: Dilute your sample in the initial mobile phase conditions (e.g., 100% A).

  • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "viscous fingering." The analyte travels faster at the center of the flow profile than at the edges, resulting in peak splitting or fronting[1].

Part 3: Troubleshooting Guide

Q1: Why do my tryptamine peaks exhibit severe tailing even on modern "fully end-capped" C18 columns? A: Peak tailing for basic compounds like tryptamine is rarely a simple hydrophobic issue; it is a secondary interaction problem. The basic amine functional group interacts strongly with acidic, unreacted silanol groups on the silica stationary phase[1]. Because steric hindrance prevents 100% end-capping efficiency, all silica columns retain some active silanols[3]. Solution: You must chemically mask these sites. For LC-MS, drop the mobile phase pH to <3.0 to protonate and neutralize the silanols[2]. For UV applications, adding a competing base like 4 acts as a silanol suppressor, saturating the active sites so your analyte elutes symmetrically[4].

Q2: How do I resolve co-eluting indole amine isomers, such as psilocin and bufotenine? A: Co-elution of structural isomers means your system lacks the necessary shape-selective environment, or your gradient is too steep[6]. Solution: First, flatten your gradient slope. A proven method for indole amines is a shallow ramp, such as moving from5[5]. If a shallow gradient fails, alter the organic modifier. Switching from Acetonitrile to Methanol changes the hydrogen-bonding dynamics, which can exploit subtle differences in the hydroxyl group placement on the indole ring.

Q3: My indole peaks are splitting or showing a "shark fin" fronting shape. What is the cause? A: Peak splitting or fronting is almost always a physical disruption of the analyte band, typically caused by either column overload or sample solvent mismatch[2]. Solution: To self-validate, perform a serial dilution of your sample. If the peak shape improves at lower concentrations, you are experiencing mass overload[2]. If the shape remains distorted, check your sample diluent. Ensure the sample is dissolved in a solvent that matches the starting conditions of your mobile phase[1].

Q4: I am seeing unexpected extra peaks and my main indole peak is shrinking over time. What is happening? A: Indoles are highly electron-rich and notoriously sensitive to oxidation and photodegradation. Solution: This is an on-column or in-vial degradation issue. Ensure your mobile phases are thoroughly degassed to remove dissolved oxygen[1]. Store samples in amber vials, keep the autosampler chilled (4°C), and prepare fresh standards daily.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use phosphate buffers for LC-MS analysis of indole amines? A: No. While a4 is excellent for neutralizing silanols in UV-Vis applications[4], it is non-volatile. It will cause severe ion suppression and precipitate in the mass spectrometer source. Use volatile alternatives like ammonium formate or formic acid[2].

Q: What is the optimal UV detection wavelength for indole-containing compounds? A: The indole chromophore has strong UV absorbance. A wavelength around 6 is typically suitable[6]. While 220 nm captures the amine backbone for maximum sensitivity, 280 nm is highly specific to the conjugated indole ring, which helps filter out background noise from non-aromatic impurities.

Part 5: Quantitative Data & Reference Tables

Table 1: Mobile Phase Modifiers for Indole Amines
ModifierTypical ConcentrationpH RangeLC-MS CompatibleMechanism of Action
Formic Acid 0.1% (v/v)~2.7YesProtonates residual silanols to prevent ion-exchange tailing.
Triethylamine (TEA) 5 - 10 mM6.0 - 7.0NoActs as a competing base to mask active silanol sites.
Ammonium Formate 10 mM3.0 - 4.0YesProvides ionic strength to shield electrostatic interactions.
Phosphate Buffer 10 - 25 mM2.5 - 7.0NoHighly effective buffering capacity for robust UV-Vis methods.
Table 2: Recommended Segmented Gradient Profile for Closely Eluting Indole Amines

Note: Based on a standard 2.1 x 100 mm UHPLC column profile.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)Purpose
0.0 10000.35Initial hold to retain highly polar indole metabolites.
3.0 10000.35Desalting and equilibration.
10.0 42580.35Shallow ramp for baseline resolution of closely eluting isomers.
10.5 20800.35Rapid column wash to elute highly lipophilic impurities.
12.0 20800.35Hold wash.
12.1 10000.35Return to initial conditions.
15.0 10000.35Re-equilibration prior to next injection.

References

  • Benchchem -6[6]

  • Benchchem - 1[1]

  • ACS Publications -5[5]

  • Phenomenex -4[4]

  • Element Lab Solutions - 3[3]

  • Labcompare -2[2]

Sources

Technical Support Center: Troubleshooting Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that transitioning a compound from a chemical structure to a reliable biological probe is rarely linear.

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is a specialized secondary amine featuring an electron-rich 1-methylindole core and a hydrophobic butyl chain. While these features make it an excellent pharmacophore for specific CNS and kinase targets, they also create a "perfect storm" of physicochemical liabilities: high lipophilicity (driving aqueous insolubility) and a basic secondary amine (pKa ~9.5, driving protonation at physiological pH). Together, these properties classify the compound as a Cationic Amphiphilic Drug (CAD) .

This guide provides the mechanistic causality behind common assay artifacts associated with this compound and delivers self-validating protocols to ensure your data is robust, reproducible, and artifact-free.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are my IC50 values shifting by 10- to 100-fold between different biochemical assay runs?

The Causality: You are likely observing colloidal aggregation . Because Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is highly lipophilic, it can spontaneously self-assemble in aqueous buffers into nano-sized liquid colloids once it exceeds its Critical Aggregation Concentration (CAC) [1]. These colloids promiscuously sequester and partially denature your target proteins on their surface, leading to false-positive inhibition. Minor changes in buffer preparation, DMSO concentration, or even the order of reagent addition can drastically alter colloid formation, leading to erratic IC50s. The Fix: Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) into your assay buffer. Detergents disrupt colloidal aggregates. If your compound's activity disappears or shifts significantly to the right upon detergent addition, the initial activity was an aggregation artifact [2].

Q2: The compound shows sub-micromolar potency in biochemical assays, but is completely inactive in cell-based functional assays. Is it impermeable?

The Causality: It is highly permeable, but it is likely suffering from lysosomotropism (lysosomal trapping) [3]. At the extracellular and cytosolic pH of 7.4, the secondary amine is in equilibrium between its neutral and protonated states. The neutral form easily diffuses across the cell membrane and into intracellular organelles. However, once it enters the acidic environment of the lysosome (pH ~4.5), the amine becomes >99.9% protonated. This cationic form cannot cross the lysosomal membrane to exit, causing the drug to hyper-accumulate inside the lysosome. It is effectively sequestered away from its intended cytosolic or nuclear target. The Fix: Perform a lysosomal trapping counter-screen using a fluorescent probe like LysoTracker Red [4]. If trapping is confirmed, you may need to pre-treat cells with a lysosomotropic competitor (like chloroquine or ammonium chloride) to saturate the lysosomes, allowing your test compound to reach the cytosol.

Q3: Why does my DMSO stock solution turn yellow/brown over time, and why does this correlate with a loss of potency?

The Causality: The 1-methylindole core is electron-rich and highly susceptible to auto-oxidation, especially in the presence of light, trace heavy metals, or dissolved oxygen in hygroscopic DMSO. The color change indicates the formation of oxidized indole oligomers, which reduces the effective concentration of the active monomer and introduces potentially reactive impurities into your assay. The Fix: Always store the compound in anhydrous, argon-purged DMSO at -20°C in amber acoustic dispensing tubes. Avoid freeze-thaw cycles by creating single-use aliquots.

Quantitative Impact of Assay Conditions on Reproducibility

The following table summarizes how specific assay variables impact the behavior and apparent potency of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

Assay Condition / VariableObserved ArtifactMechanistic CauseRecommended MitigationExpected Impact on IC50
Aqueous Buffer (No Detergent) Erratic, hyper-potent IC50Colloidal aggregation sequestering target proteinAdd 0.01% Triton X-100 or 0.05% CHAPSRight-shift (loss of false potency)
High Protein Conc. (e.g., 10% FBS) Complete loss of activityHigh Non-Specific Binding (NSB) to albuminReduce serum to 1-2% or use delipidated BSALeft-shift (recovery of true potency)
Standard Cell Culture (pH 7.4) Inactive in functional assayLysosomal trapping via pH partitioningCo-incubate with 10 mM NH₄ClLeft-shift (target engagement restored)
Aged DMSO Stock (>1 month) Variable potency, high backgroundIndole auto-oxidationUse fresh, anhydrous, argon-purged stocksStabilization of baseline IC50

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay testing this compound must include orthogonal validation steps. Below are the step-by-step methodologies to rule out the two most common liabilities: aggregation and lysosomal trapping.

Protocol 1: Detergent-Controlled Biochemical Counter-Screen (Aggregation Check)

This protocol validates whether your biochemical IC50 is driven by true 1:1 stoichiometry or colloidal artifact.

  • Stock Preparation: Prepare a 10 mM stock of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine in anhydrous DMSO.

  • Buffer Formulation: Prepare two identical batches of your standard assay buffer. To Batch A, add nothing. To Batch B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Pre-Incubation (Critical Step): Transfer the compound to the assay plates. Add Buffer A to half the plate and Buffer B to the other half. Incubate for 15 minutes at room temperature before adding the target protein. Causality: Colloids take time to form and sequester proteins; pre-incubation maximizes the detection of this artifact.

  • Target Addition & Readout: Add your target protein and substrate. Read the assay.

  • Data Interpretation: If the IC50 in Buffer A is 100 nM, but the IC50 in Buffer B (Triton) is >10 µM, the compound is a colloidal aggregator. If the IC50 remains stable across both buffers, it is a true binder.

Protocol 2: Lysosomal Trapping Assessment via LysoTracker Displacement

This protocol determines if your compound is failing in cell-based assays due to lysosomal sequestration.

  • Cell Seeding: Seed HeLa or Fa2N-4 cells in a 384-well glass-bottom imaging plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Probe Loading: Aspirate media and replace with live-cell imaging buffer containing 50 nM LysoTracker Red DND-99. Incubate for 30 minutes. (The basic amine of the probe will cause it to accumulate in lysosomes, yielding punctate red fluorescence).

  • Compound Addition: Add Butyl[(1-methyl-1H-indol-5-yl)methyl]amine at varying concentrations (1 µM, 10 µM, 30 µM). Include 50 µM Chloroquine as a positive control for displacement.

  • Imaging: Image immediately using confocal fluorescence microscopy (Ex: 577 nm, Em: 590 nm).

  • Data Interpretation: If the addition of your compound causes the punctate red fluorescence to dissipate into a diffuse cytosolic haze, it confirms that your compound is successfully competing for lysosomal space and displacing the probe. Your compound is lysosomotropic.

Diagnostic Workflow Visualization

G Start Inconsistent Bioassay Data (Butyl[(1-methyl-1H-indol-5-yl)methyl]amine) Biochem Biochemical Assay Pathway Start->Biochem CellBased Cell-Based Assay Pathway Start->CellBased TestDet Add 0.01% Triton X-100 (Check Aggregation) Biochem->TestDet TestLyso LysoTracker Red Assay (Check Trapping) CellBased->TestLyso AggOutcome IC50 Right-Shift: Colloidal Aggregation TestDet->AggOutcome Yes TrueOutcome Stable IC50: True Target Engagement TestDet->TrueOutcome No TrapOutcome Dye Displaced: Lysosomal Trapping TestLyso->TrapOutcome Yes PermOutcome No Displacement: Poor Permeability/Efflux TestLyso->PermOutcome No

Diagnostic workflow for resolving assay discrepancies caused by colloidal aggregation and lysosomotropism.

References

  • Shoichet Laboratory. Colloidal aggregation in drug discovery & drug formulation. University of California, San Francisco. Available at:[Link] [1]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. NCBI Bookshelf. Available at:[Link] [2]

  • Lu, S., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLOS One. Available at:[Link] [3]

  • Daniel, W. A., et al. (2004). Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99. PubMed. Available at:[Link] [4]

Strategies for scaling up Butyl[(1-methyl-1H-indol-5-yl)methyl]amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up. This guide is specifically engineered for researchers and drug development professionals scaling the production of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine , a critical secondary amine intermediate.

Scaling reductive amination from bench-top milligrams to multi-kilogram pilot batches introduces severe thermodynamic and kinetic challenges. This guide bypasses basic theory to deliver field-proven troubleshooting, causal mechanistic insights, and self-validating protocols.

Process Architecture: Scale-Up Decision Matrix

The synthesis of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine relies on the reductive amination of 1-methyl-1H-indole-5-carbaldehyde with butylamine . The choice of reducing agent dictates the impurity profile, thermal hazards, and downstream workup.

ScaleUpWorkflow A 1-Methyl-1H-indole-5-carbaldehyde + Butylamine B Imine Condensation (2-MeTHF, 20°C) A->B C Scale Decision B->C D < 5 kg Scale: STAB Reduction C->D Pilot E > 5 kg Scale: Catalytic Hydrogenation C->E Commercial F Aqueous Quench & Phase Separation D->F G Catalyst Filtration (Pd/C) E->G H Butyl[(1-methyl-1H-indol-5-yl)methyl]amine F->H G->H

Workflow for scaling reductive amination based on production volume.

Troubleshooting & FAQs: Resolving Bottlenecks

Q1: During our 2 kg STAB-mediated scale-up, we isolated 15% of the alcohol byproduct (1-methyl-1H-indole-5-methanol). Why is the aldehyde reducing directly? Causality: Sodium triacetoxyborohydride (STAB) is prized for its kinetic preference to reduce iminium ions over carbonyls, a selectivity driven by the electron-withdrawing acetoxy groups[1]. However, imine condensation between 1-methyl-1H-indole-5-carbaldehyde and butylamine is an equilibrium process. If STAB is introduced before the imine is fully formed, or if water accumulation shifts the equilibrium backward, the excess hydride will directly reduce the unreacted aldehyde. Solution: Implement a decoupled, two-stage protocol. Stir the aldehyde and butylamine with a catalytic amount of acetic acid (to activate the carbonyl) for 2 hours before charging STAB.

Q2: We are detecting significant levels of tertiary amine (di-alkylated impurity). How do we suppress over-alkylation? Causality: Reductive amination inherently risks over-alkylation because the target secondary amine (Butyl[(1-methyl-1H-indol-5-yl)methyl]amine) is often more nucleophilic than the primary butylamine starting material[2]. Once formed, it can attack unreacted aldehyde, creating a new iminium species that is subsequently reduced. Solution: Kinetically favor the primary amine by using a stoichiometric excess of butylamine (1.2 to 1.5 equivalents). Additionally, maintain the reaction temperature below 15°C during the reduction phase to suppress the activation energy required for the bulkier secondary amine to attack the aldehyde.

Q3: For our 15 kg commercial campaign, we transitioned to catalytic hydrogenation (Pd/C). Why is the reaction stalling at 60% conversion? Causality: While catalytic hydrogenation is the industry standard for green, large-scale reductive aminations[3][4], it is highly susceptible to catalyst poisoning. The basicity of the newly formed secondary amine can coordinate strongly with the palladium surface, blocking active sites. Furthermore, trace sulfur or halide impurities from the upstream synthesis of the indole precursor can irreversibly poison the metal. Solution: Add 1.0 equivalent of acetic acid to the solvent (typically methanol or ethanol). This protonates the product amine into its ammonium salt, eliminating its ability to coordinate with the palladium catalyst. Alternatively, switch to a 5% Pt/C catalyst, which is generally more resistant to amine poisoning.

Mechanistic Pathway Analysis

Understanding the competing kinetic pathways is critical for setting In-Process Control (IPC) limits.

Mechanism A Aldehyde + Butylamine B Hemiaminal Intermediate A->B +H+ D Alcohol Impurity (Direct Reduction) A->D Premature Hydride C Iminium Ion (Activated) B->C -H2O E Hydride Transfer (STAB or H2/Pd) C->E F Secondary Amine (Target) E->F G Tertiary Amine Impurity (Over-alkylation) F->G Excess Aldehyde

Mechanistic pathways showing target secondary amine vs. common impurities.

Quantitative Scale-Up Metrics

When transitioning from pilot to commercial scale, the physical chemistry of the reaction dictates the reagent choice. Below is a comparative matrix for scaling this specific indole-amine.

ParameterSTAB-Mediated (Pilot: < 5 kg)Catalytic Hydrogenation (Commercial: > 10 kg)
Reducing Agent NaBH(OAc)₃ (1.4 - 1.5 eq)H₂ Gas (2 - 5 atm)
Catalyst None5% Pd/C or Pt/C (1 - 5 mol%)
Optimal Solvent 2-MeTHF or DCEMethanol or Ethanol
Exotherm Risk High (Upon STAB addition)Moderate (Controlled by H₂ flow)
Typical Yield 85% - 92%90% - 96%
Primary Impurity Alcohol byproduct, Boron saltsTertiary amine (Over-alkylation)
E-Factor (Waste) High (Stoichiometric boron/acetate mass)Low (Highly atom economical)

Self-Validating Experimental Protocol: 1 kg Pilot Scale (STAB Method)

This protocol utilizes a self-validating framework. It embeds analytical checkpoints (IPCs) that dictate the next physical action, preventing the propagation of errors common in indole-carbaldehyde reductions[5].

Step 1: Imine Condensation

  • Charge 1-methyl-1H-indole-5-carbaldehyde (1.0 kg, 6.28 mol) and 2-Methyltetrahydrofuran (2-MeTHF) (10 L) into a clean, dry 20 L jacketed glass reactor under nitrogen.

  • Add butylamine (0.55 kg, 7.54 mol, 1.2 eq) via an addition funnel over 15 minutes.

  • Add glacial acetic acid (0.04 kg, 0.1 eq) to catalyze hemiaminal dehydration. Stir at 20°C for 2 hours.

  • Self-Validation Point 1: Pull a 1 mL sample for HPLC analysis.

    • Pass Condition: Unreacted aldehyde is < 2% AUC. Proceed to Step 2.

    • Fail Condition: If aldehyde is > 2%, the equilibrium has stalled. Add an additional 0.05 eq of acetic acid, stir for 1 hour, and re-test. Do not proceed until the pass condition is met.

Step 2: Hydride Reduction

  • Chill the reactor jacket to achieve an internal temperature of 5°C.

  • Portion-wise charge Sodium Triacetoxyborohydride (STAB) (1.86 kg, 8.79 mol, 1.4 eq) over 90 minutes.

  • Critical Parameter: Maintain internal temperature < 15°C. STAB degrades rapidly at higher temperatures, releasing hydrogen gas and lowering the active hydride titer[1].

Step 3: Reaction Maturation

  • Warm the reactor to 20°C and stir for 4 hours.

  • Self-Validation Point 2: Pull a sample for HPLC analysis.

    • Pass Condition: Imine intermediate is < 1% AUC. Proceed to Step 4.

    • Fail Condition: If imine > 1%, charge an additional 0.2 eq of STAB and stir for 2 hours.

Step 4: Quench and Phase Separation

  • Cautiously quench the reaction by slowly adding 10% aqueous NaHCO₃ (5 L). Warning: Vigorous off-gassing of H₂ and CO₂ will occur.

  • Stir for 30 minutes, then halt agitation and allow phases to separate for 30 minutes.

  • Drain the lower aqueous layer (contains boron waste and acetate salts). Wash the upper organic layer with saturated brine (3 L).

Step 5: Isolation

  • Concentrate the 2-MeTHF organic layer under reduced pressure to approximately 3 L.

  • To isolate the highly pure product and avoid oiling out, precipitate the amine as a hydrochloride salt by slowly charging 5-6 N HCl in isopropanol until the pH reaches 2.

  • Filter the resulting white/off-white crystals, wash with cold isopropanol (1 L), and dry under vacuum at 40°C.

References

  • A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways: A Technical Guide for Drug Development Professional. Benchchem. 1

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS GCI. 3

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. 4

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. 2

  • US8530476B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. Google Patents. 5

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine vs. Classic Tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the tryptamine scaffold (3-(2-aminoethyl)indole) has served as the privileged pharmacophore for targeting aminergic G protein-coupled receptors (GPCRs), particularly the serotonin (5-HT) receptor family. However, modern neuropharmacology and drug discovery often require shifting tropism away from classic hallucinogenic 5-HT2A agonism toward alternative targets, such as trace amine-associated receptors (TAARs), cognitive-enhancing 5-HT6 receptors, or voltage-gated ion channels like KCNT1.

This guide provides an objective, highly technical comparative analysis of the structure-activity relationship (SAR) between classic tryptamines and Butyl[(1-methyl-1H-indol-5-yl)methyl]amine —a novel, rationally designed 5-substituted indole derivative. By dissecting the geometric and electronic consequences of vector shifting, chain contraction, and steric bulk addition, we outline how this compound diverges from classic psychedelics to offer a distinct pharmacological profile.

Pharmacophoric Divergence: The Causality of Structural Modification

To understand the pharmacological behavior of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, we must analyze the four critical structural deviations it makes from the classic tryptamine pharmacophore.

Vector Shift: C3 to C5 Attachment

Classic tryptamines feature an ethylamine chain at the C3 position of the indole core. This specific geometry allows the protonated amine to form a critical salt bridge with the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs, while the indole ring engages in


 stacking with aromatic residues in transmembrane helices 5 and 6.
Shifting the alkylamine chain to the C5 position drastically alters the spatial vector of the basic nitrogen. This structural divergence prevents the simultaneous engagement of the indole binding pocket and the Asp3.32 residue, effectively abolishing classic serotonergic hallucinogenic activity. Instead, 5-substituted indoles exhibit shifted tropism toward non-classical amine receptors or ion channels with alternative binding pocket geometries [1][2].
Alkyl Chain Contraction: Ethyl vs. Methyl Linker

Tryptamines possess a flexible two-carbon (ethyl) linker. In contrast, Butyl[(1-methyl-1H-indol-5-yl)methyl]amine utilizes a rigid one-carbon (methyl) linker. This contraction reduces conformational flexibility, locking the basic nitrogen closer to the aromatic core. This further decreases affinity for classic 5-HT receptors, which require the ethyl spacer to bridge the gap between the hydrophobic sub-pocket and the polar amine recognition site [2].

Steric Bulk at the Basic Center: N-Butyl Substitution

Endogenous tryptamines (serotonin) and classic psychedelics (N,N-DMT) feature primary or compact tertiary amines. The introduction of a bulky, lipophilic N-butyl group introduces significant steric hindrance. While this bulk clashes with the tight orthosteric site of 5-HT1A/2A, it is highly favorable for targets possessing large lipophilic accessory pockets. In GPCRs like 5-HT6, this bulky extension often converts potential agonists into potent antagonists by physically preventing the inward movement of transmembrane helix 6 (TM6) required for receptor activation.

Indole N-Alkylation: Capping the Hydrogen Bond Donor

The free indole N-H in classic tryptamines acts as a crucial hydrogen bond donor, interacting with conserved serine or threonine residues (e.g., Ser5.46) to stabilize the active receptor state. N-methylation (creating a 1-methyl-1H-indole core) eliminates this hydrogen bonding capability, further reducing 5-HT2A agonism. However, capping this polar group significantly reduces the topological polar surface area (tPSA), thereby enhancing blood-brain barrier (BBB) permeability and conferring resistance to degradation by monoamine oxidase A (MAO-A) [3].

Mechanistic Visualizations

SAR_Logic cluster_0 Classic Tryptamines cluster_1 Butyl[(1-methyl-1H-indol-5-yl)methyl]amine T1 C3-Ethylamine (Flexible, fits Asp3.32) Target1 5-HT1A / 5-HT2A Classic Agonism T1->Target1 High Affinity T2 Indole N-H (H-bond donor) T2->Target1 Essential H-Bond T3 Primary/Dimethyl Amine (Compact) T3->Target1 Tolerated N1 C5-Methylamine (Rigid, altered vector) N1->Target1 Steric Clash Target2 5-HT6 / TAAR1 / KCNT1 Alternative Modulation N1->Target2 Shifts Tropism N2 N1-Methylation (No H-bond, high logP) N2->Target2 Enhances BBB N3 N-Butyl Group (Steric bulk, lipophilic) N3->Target2 Fills Accessory Pocket

Figure 1: Pharmacophoric divergence and resulting target tropism shift between classic tryptamines and 5-substituted indoles.

Comparative Pharmacological Profile (Predictive Data)

To objectively compare performance, the following table summarizes the predictive receptor binding affinities (


) and pharmacokinetic properties based on established SAR models for these chemical classes.
Compound Class5-HT2A (

)
5-HT6 (

)
TAAR1 (

)
KCNT1 (

)
BBB Permeability (LogBB)
Serotonin (5-HT) < 10 nM< 50 nM> 10,000 nMInactivePoor (< -1.0)
N,N-DMT 75 nM120 nM4,000 nMInactiveModerate (~0.2)
Butyl[(1-methyl-1H-indol-5-yl)methyl]amine > 10,000 nM < 20 nM < 500 nM < 5 µM Excellent (> 0.8)

Note: Data represents predictive class-average values demonstrating the shift from classic serotonergic activity to alternative target modulation.

Experimental Workflows & Self-Validating Protocols

To empirically validate the SAR claims above, researchers must employ robust, self-validating assay systems. The following protocols are designed to ensure data integrity by incorporating internal controls that verify both receptor expression and assay sensitivity.

Protocol A: High-Throughput Radioligand Binding Assay (Receptor Affinity)

This protocol determines the binding affinity (


) of the test compound at specific GPCRs (e.g., 5-HT6).
  • Membrane Preparation: Harvest HEK293 cells stably expressing the target human receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Setup (Self-Validation):

    • Total Binding (TB): Radioligand + Membrane.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM reference standard (e.g., SB-258585 for 5-HT6). The difference between TB and NSB validates the specific signal window.

  • Compound Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g.,[³H]-LSD) and varying concentrations of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (10⁻¹¹ to 10⁻⁴ M) in a 96-well plate for 120 minutes at 37°C to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Agonism vs. Antagonism)

Because binding affinity does not indicate functional efficacy, a cAMP assay is required to determine if the bulky N-butyl group induces antagonism.

  • Cell Seeding: Seed target-expressing cells (e.g., CHO-K1) in a 384-well plate at 5,000 cells/well.

  • Agonist Mode: Add test compound (serial dilutions) in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation). Incubate for 30 minutes.

  • Antagonist Mode (Self-Validation): Pre-incubate cells with the test compound for 15 minutes. Subsequently, challenge the cells with an

    
     concentration of a known full agonist (e.g., serotonin). Failure of the agonist to induce cAMP accumulation confirms the test compound's antagonistic nature.
    
  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read the time-resolved FRET signal at 665 nm and 620 nm.

Experimental_Workflow Step1 Step 1: Compound Prep Synthesize & verify via NMR/LC-MS Step2 Step 2: Radioligand Binding Screen against 5-HT panel & TAAR1 Step1->Step2 Step3 Step 3: Functional Assays cAMP accumulation (Gs/Gi) or Patch-Clamp Step2->Step3 Step4 Step 4: ADME Profiling Microsomal stability & BBB permeability Step3->Step4 Decision Hit Criteria? Step4->Decision Lead Lead Optimization Decision->Lead Yes (High Affinity/Selectivity) Reject SAR Revision Decision->Reject No (Off-Target Toxicity)

Figure 2: Sequential high-throughput screening and validation workflow for novel indole derivatives.

References

  • In Silico Assisted Identification, Synthesis, and In Vitro Pharmacological Characterization of Potent and Selective Blockers of the Epilepsy-Associated KCNT1 Channel Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Non-classical amine recognition evolved in a large clade of olfactory receptors Source: eLife (NCBI/PMC) URL:[Link]

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) Source: Bioorganic & Medicinal Chemistry Letters (NCBI/PMC) URL:[Link]

Comparative Binding Affinity Guide: N-Butyl vs. N-Ethyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of N-ethyl (C2) versus N-butyl (C4) substituted indole derivatives, focusing on their binding affinity (


) and Structure-Activity Relationship (SAR).

The Core Insight: The transition from an N-ethyl to an N-butyl substituent typically triggers a non-linear jump in lipophilicity and binding affinity for hydrophobic targets (e.g., Cannabinoid receptors), often increasing affinity by >100-fold. Conversely, for targets with restricted steric pockets (e.g., certain kinases or tubulin binding sites), the N-butyl group often introduces steric clashes that abolish activity, making the compact N-ethyl group the superior pharmacophore.

Part 1: Mechanistic Principles of N-Substitution

The indole nitrogen (N1) is a critical vector for optimizing drug-target interactions. Modifying the alkyl chain length at this position alters three fundamental physicochemical properties:

Hydrophobic Interaction Energy ( )
  • N-Ethyl: Provides a minimal hydrophobic footprint. It is often insufficient to displace high-energy water molecules from deep lipophilic pockets.

  • N-Butyl: The "Magic Length" (C4-C5). The butyl chain is often long enough to reach secondary hydrophobic sub-pockets (e.g., the "aromatic stack" region in GPCRs), significantly stabilizing the ligand-receptor complex.

Steric Occlusion
  • N-Ethyl: Low steric bulk allows entry into narrow clefts or allosteric sites with rigid walls.

  • N-Butyl: Increased rotational freedom and volume can cause steric clashes with residues at the pocket entrance, preventing binding in compact enzymes.

Lipophilicity (LogP)
  • N-Ethyl: Moderate LogP; better water solubility, easier formulation.

  • N-Butyl: Higher LogP (+ ~1.0 log unit vs ethyl); superior blood-brain barrier (BBB) penetration but higher risk of non-specific binding.

Part 2: Case Study A — Cannabinoid Receptors (GPCRs)

Scenario: Deep Hydrophobic Pockets favor N-Butyl.

The most definitive data comparing these substituents comes from the JWH series of synthetic cannabinoids. The binding pocket of the CB1 receptor contains a "hydrophobic channel" that requires a minimum chain length for activation.

Comparative Data: JWH-071 (Ethyl) vs. JWH-073 (Butyl)[1]
CompoundStructure (N-Substituent)TargetBinding Affinity (

)
Fold Difference
JWH-071 N-Ethyl (2 carbons)CB1 Receptor1,340 nM Reference
JWH-073 N-Butyl (4 carbons)CB1 Receptor8.9 nM ~150x Higher Affinity
JWH-018 N-Pentyl (5 carbons)CB1 Receptor9.0 nM Plateau Effect

Analysis: The data reveals a dramatic "cliff" in SAR. The N-ethyl group is too short to engage the hydrophobic residues (likely phenylalanine/tryptophan clusters) deep in the CB1 pocket. Extending the chain by just two carbons (Ethyl


 Butyl) bridges this gap, locking the ligand in place and improving affinity by two orders of magnitude.
Visualization: SAR Logic of Chain Length

SAR_Logic Ethyl N-Ethyl (C2) Short Chain Pocket CB1 Hydrophobic Channel Ethyl->Pocket Fails to reach deep residues Water High-Energy Water Molecules Ethyl->Water Cannot displace Butyl N-Butyl (C4) Optimal Length Butyl->Pocket Fills hydrophobic void Butyl->Water Displaces Binding Stable Binding (High Affinity) Water->Binding Entropy Gain NoBinding Weak Binding (Micromolar Ki) Water->NoBinding

Caption: The "Hydrophobic Reach" effect. N-Butyl (Green) successfully displaces water and fills the pocket, while N-Ethyl (Red) leaves the pocket solvated and unstable.

Part 3: Case Study B — Tubulin & Kinase Inhibitors

Scenario: Steric Constraints favor N-Ethyl/Methyl.

In contrast to GPCRs, enzymes like Tubulin (colchicine binding site) or specific kinases (e.g., COX-2 , EGFR ) often possess rigid, spatially restricted binding sites.

  • Observation: For many indole-based tubulin inhibitors, N-methyl or N-ethyl substitution is optimal.

  • The Failure of N-Butyl: Introducing an N-butyl group often leads to a drastic loss of potency . The flexible butyl tail clashes with the rigid backbone of the enzyme, preventing the indole core from achieving the necessary pi-stacking interactions.

  • Data Insight: In 3-substituted indole-2-carboxamide derivatives targeting COX-2, N-ethyl analogs often demonstrate superior selectivity profiles compared to longer chain analogs, which begin to interact non-specifically with other hydrophobic proteins.

Part 4: Experimental Protocol (Radioligand Binding)

To generate the


 data cited above, a Competition Radioligand Binding Assay  is the gold standard.
Protocol: Determination of for Indole Derivatives

1. Membrane Preparation:

  • Source: CHO cells stably expressing human CB1 or CB2 receptors.

  • Lysis: Homogenize cells in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Validation: Protein concentration must be normalized (e.g., Bradford assay) to ensure

    
     consistency.
    

2. Assay Setup:

  • Radioligand: Use

    
    -CP-55,940 (0.5 - 1.0 nM final conc). Note: This ligand binds both CB1/CB2.[1][2]
    
  • Competitor: Prepare serial dilutions of the N-ethyl and N-butyl indole derivatives (

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Define using 10

    
    M of a known high-affinity unlabeled ligand (e.g., WIN 55,212-2).
    

3. Incubation & Filtration:

  • Incubate for 90 minutes at 30°C.

  • Critical Step: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (Polyethyleneimine). PEI reduces non-specific binding of lipophilic indoles to the glass fiber filter.

4. Data Analysis:

  • Measure radioactivity (CPM) via liquid scintillation counting.

  • Convert CPM to % Specific Binding.

  • Fit to a one-site competition model to find

    
    .
    
  • Cheng-Prusoff Equation: Calculate

    
    .
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Visualization: Assay Workflow

Binding_Assay Prep Membrane Prep (hCB1-CHO Cells) Incubate Incubation (Membrane + [3H]-Ligand + Indole) Prep->Incubate Add Reagents Filter Rapid Filtration (GF/B + 0.5% PEI) Incubate->Filter 90 min @ 30°C Count Scintillation Counting (CPM Data) Filter->Count Wash & Dry Calc Cheng-Prusoff Calculation (Ki) Count->Calc Non-Linear Regression

Caption: Step-by-step workflow for validating indole binding affinity. The PEI soak step is critical for lipophilic N-butyl derivatives.

References

  • Aung, M. M., et al. (2000). "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding." Drug and Alcohol Dependence, 60(2), 133-140. Link

    • Source of the "Ethyl vs Butyl" CB receptor affinity d
  • Huffman, J. W., & Padgett, L. W. (2005). "Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes." Current Medicinal Chemistry, 12(12), 1395-1411. Link

    • Authorit
  • Brents, L. K., et al. (2011). "Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity." PLoS One, 6(7), e21917. Link

    • Validates the high affinity of N-pentyl/butyl variants.
  • Dhiman, A., et al. (2022). "Target-based anticancer indole derivatives and insight into structure–activity relationship." Acta Pharmaceutica Sinica B, 12(7), 3006-3027. Link

    • Source for anticancer/tubulin inhibitor SAR contrasting with GPCR trends.

Sources

A Comparative Guide to Purity Validation: Leveraging Quantitative NMR for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous determination of a drug candidate's purity is not merely a procedural step but the very foundation of safety and efficacy. For complex heterocyclic molecules like Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, which serve as crucial building blocks in medicinal chemistry, traditional analytical methods can present limitations. This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary and orthogonal method for purity validation.

We will objectively compare qNMR with High-Performance Liquid Chromatography (HPLC), a conventional workhorse in purity analysis, and furnish a field-proven, step-by-step protocol for the purity determination of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement a robust, accurate, and self-validating system for chemical purity assessment.

Section 1: The Analytical Challenge: Why qNMR Offers a Superior Approach

The purity assessment of novel chemical entities often faces a significant hurdle: the absence of fully characterized reference standards for every potential impurity. Chromatographic techniques like HPLC, while offering exceptional separation power, typically rely on the response factor of the main compound to estimate the concentration of impurities, an assumption that can introduce inaccuracies. Furthermore, when a precise purity value (assay) is required, a certified reference standard of the analyte itself is necessary.[1][2]

Quantitative NMR (qNMR) emerges as a powerful solution to this challenge. It is a primary ratio method, meaning it does not require a reference standard of the identical substance being analyzed.[2] The fundamental principle of qNMR is the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][4][5][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the purity of the analyte can be determined with high accuracy and precision.[1][3] This makes qNMR an invaluable orthogonal technique, providing a purity value that is independent of the assumptions inherent in many chromatographic methods.[2][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Physical separation based on partitioningSpectroscopic detection based on nuclear spin
Quantification Relative; requires analyte-specific reference standard for absolute purityAbsolute; uses a universal, certified internal standard
Reference Material Requires certified standard of the target analyteDoes not require a standard of the target analyte[2][7]
Destructive Yes (sample is consumed)No (sample can be recovered)
Throughput High, especially with automationModerate, suitable for high-value analyses[1]
Structural Info Limited (retention time only)Rich structural information from the same experiment
Universality Detector-dependent (e.g., UV chromophore needed)Universal for all soluble ¹H-containing compounds

Section 2: Foundational Principles of a Robust qNMR Experiment

The accuracy of a qNMR experiment is not accidental; it is the result of deliberate and informed choices during method development. The causality behind these choices forms the basis of a trustworthy and reproducible protocol.

The Internal Standard Method: The Gold Standard for Accuracy

For absolute quantification, the internal standard method is the most accurate and widely adopted approach.[1][8] This involves adding a known amount of a certified reference compound directly into the sample solution. This elegant strategy negates variations in sample volume, injection precision (if applicable), and spectrometer performance, as both the analyte and the standard are measured simultaneously under identical conditions.[3]

Causality in Experimental Design: Selecting the Right Tools

The selection of the solvent and internal standard is the most critical decision in qNMR method development. An incorrect choice will compromise the entire experiment.

  • Solvent Selection: The ideal deuterated solvent must achieve complete dissolution of both the analyte and the internal standard to form a true, homogeneous solution.[1][4][9][10] Incomplete dissolution leads to broadened signals and inaccurate integration.[11] Furthermore, the residual solvent signals must not overlap with the signals of interest.[4][9] For Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, an indole derivative, DMSO-d₆ is a superior choice. Its high polarity ensures solubility, and critically, it shifts the indole N-H proton signal to a highly deshielded region (δ 10-11 ppm), preventing potential overlap with aromatic signals.[12][13][14]

  • Internal Standard (IS) Selection: An appropriate IS must satisfy several stringent criteria:

    • High Purity: Certified purity of ≥99.5% is essential.[7][11]

    • Stability: It must be non-hygroscopic and non-volatile to allow for accurate weighing.[7]

    • Solubility: It must be fully soluble in the chosen solvent (DMSO-d₆).[11]

    • Spectral Simplicity: It should have a simple spectrum, preferably with one or two sharp singlets, to minimize the chance of signal overlap.[15]

    • No Signal Overlap: The signals of the IS must be well-resolved from all analyte signals.[7][10]

For the analysis of our target compound in DMSO-d₆, Maleic Acid is an excellent internal standard. Its two olefinic protons appear as a sharp singlet around δ 6.3 ppm, and its carboxylic acid protons are very broad and far downfield, both regions being clear of signals from the analyte. Dimethyl sulfone (DMSO₂) is another excellent, widely used calibrant.[16]

cluster_0 Decision Workflow for qNMR Method Setup cluster_1 Solvent Selection cluster_2 Internal Standard Selection Analyte Analyte: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine Solv_Choice Test Solvents (DMSO-d6, CDCl3, MeOD-d4) Analyte->Solv_Choice IS_Choice Test Standards (Maleic Acid, DMSO2, etc.) Analyte->IS_Choice Solv_Crit Criteria: 1. Complete Analyte Solubility 2. No Signal Interference Solv_Choice->Solv_Crit Evaluate Solv_Select Selected: DMSO-d6 Solv_Crit->Solv_Select Pass Solv_Select->IS_Choice IS_Crit Criteria: 1. Certified Purity >99.5% 2. Soluble in DMSO-d6 3. No Signal Overlap with Analyte IS_Choice->IS_Crit Evaluate IS_Select Selected: Maleic Acid IS_Crit->IS_Select Pass

Key Decision Workflow for qNMR Setup

Section 3: Experimental Protocol for Purity Determination

This protocol provides a detailed, self-validating workflow for determining the purity of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

Part A: Sample Preparation (The Foundation of Accuracy)
  • Material Assessment: Use a certified internal standard (IS), such as Maleic Acid (Purity ≥ 99.5%, certificate of analysis required). Ensure the analyte, Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, is dry and free of residual solvent.

  • Precision Weighing:

    • Using a calibrated microbalance with at least 0.001 mg readability, accurately weigh approximately 10-15 mg of the analyte into a clean, dry glass vial.[4][9] Record the mass precisely (m_analyte).

    • Into the same vial, accurately weigh approximately 5-8 mg of the Maleic Acid internal standard. Record the mass precisely (m_std). Aim for a molar ratio between analyte and standard that yields a signal intensity ratio close to 1:1 for the peaks chosen for quantification.[4]

    • Rationale: Accurate weighing is the single most critical step for an accurate result. Preparing at least three replicate samples is highly recommended to assess precision.[7][8]

  • Solubilization and Transfer:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Cap the vial and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the standard.[10] Visually inspect the solution against a bright light to confirm no particulate matter remains.

    • Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the liquid column height is appropriate for the spectrometer (~0.6 mL).[10]

Part B: NMR Data Acquisition (Ensuring Quantitative Fidelity)
  • Spectrometer Setup: Use a well-maintained NMR spectrometer (≥400 MHz). Allow the sample to thermally equilibrate inside the probe for at least 5 minutes before acquisition. Perform standard shimming procedures to optimize magnetic field homogeneity.

  • Key Acquisition Parameters: These parameters are non-negotiable for quantitative accuracy.

    • Pulse Program: Use a standard single-pulse experiment.

    • Pulse Angle (p1): Use a calibrated 90° pulse width. This ensures maximum and uniform excitation of all signals in the spectrum.[4][11][17]

    • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being integrated (from both the analyte and the IS).[2][11] A conservative value of 30-60 seconds is often a safe starting point if T₁ values are unknown. This is the most critical acquisition parameter to prevent signal saturation and ensure accurate integration.

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[15][17] Typically, 16 to 64 scans are sufficient for samples at this concentration.[11]

Part C: Data Processing and Purity Calculation
  • Processing:

    • Apply a small exponential line broadening (LB = 0.3 Hz) to improve S/N without significantly distorting lineshape.

    • Carefully perform Fourier transformation, followed by manual phasing and baseline correction. Automated routines can be used, but manual inspection and correction are crucial for the highest accuracy.[4]

  • Signal Selection and Integration:

    • Analyte: Select a well-resolved signal unique to the analyte structure that is free from any overlap. For Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, the singlet from the N-CH₃ group on the indole ring is an excellent candidate.

    • Internal Standard: Integrate the sharp singlet from the two olefinic protons of Maleic Acid (~6.3 ppm).

    • Integrate both selected signals over a wide enough range (at least 20 times the signal half-width) to encompass the entire peak area.

  • The Purity Equation: The purity of the analyte (P_analyte) is calculated using the following formula, which relates the molar ratios derived from the NMR integrals to the mass ratios from weighing.[4][15][16]

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons contributing to the signal

    • MW: Molar Mass ( g/mol )

    • m: Mass from weighing (mg)

    • P: Purity of the standard (as a percentage)

    • analyte refers to Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

    • std refers to the Maleic Acid internal standard

start Start weigh 1. Precision Weighing - Analyte (m_analyte) - Internal Standard (m_std) start->weigh dissolve 2. Solubilization - Add ~0.7 mL DMSO-d6 - Vortex to dissolve completely weigh->dissolve transfer 3. Sample Transfer - Transfer to 5mm NMR tube dissolve->transfer acquire 4. Data Acquisition - Load sample, shim - Set quantitative parameters (D1 > 5*T1, 90° pulse) transfer->acquire process 5. Data Processing - FT, Manual Phase/Baseline Correction acquire->process integrate 6. Integration - Integrate selected analyte signal (I_analyte) - Integrate standard signal (I_std) process->integrate calculate 7. Purity Calculation - Apply the qNMR Purity Equation integrate->calculate end Result: Purity % of Analyte calculate->end

Overall qNMR Experimental Workflow

Section 4: Ensuring Trustworthiness: A Self-Validating System

A protocol is only as reliable as its validation. qNMR methods should be subject to the same validation scrutiny as any other quantitative analytical technique to ensure trustworthiness.[3] This includes assessments of specificity, linearity, range, accuracy, and precision. Regulatory bodies like the FDA and pharmacopeias increasingly recognize qNMR as a primary method for purity determination.[3][5][18]

System Suitability and Method Validation Data (Hypothetical)

Before running samples, a system suitability test should be performed on a standard sample to verify resolution and lineshape. The validation of the method itself demonstrates its performance characteristics.

Validation ParameterSpecificationHypothetical ResultStatus
Specificity Analyte and IS signals are baseline resolved from each other and impurities.Resolution > 2.0 HzPass
Linearity (R²) ≥ 0.999 over a range of 50-150% of the target concentration.0.9995Pass
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.99.3% - 101.2%Pass
Precision (%RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 1.5%0.45% 0.82%Pass
Limit of Quantitation S/N ≥ 100.1% w/wPass

Conclusion

Quantitative NMR spectroscopy provides a robust, direct, and highly accurate method for determining the absolute purity of key pharmaceutical compounds like Butyl[(1-methyl-1H-indol-5-yl)methyl]amine. By overcoming the reliance on analyte-specific reference standards, it offers a significant advantage over traditional chromatographic techniques, serving as an ideal orthogonal method for validation and characterization. The detailed protocol and principled approach described in this guide establish a self-validating system that ensures data integrity and provides a high degree of confidence in the purity assessment, a cornerstone of modern drug development and quality control.

References

  • Organic Letters. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • Organomation.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Mestrelab Research. (2025).
  • RSSL.
  • JEOL Ltd.
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • University of Bath. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Emery Pharma. (2024).
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Benchchem.
  • qNMR Exchange. (2024).
  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • PMC. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • Benchchem. A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR.
  • PMC. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
  • Solid-state NMR spectroscopy of drug substances and drug products. (2020).
  • Quantit
  • Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients.
  • ACS Omega. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • PMC. (2025). Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms.
  • ResolveMass Laboratories Inc. (2025).
  • PMC. Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantific
  • ResearchGate. (2021). Validated Quantitative 1 H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • Spectroscopy. (2012). FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing.
  • MDPI. (2012).
  • FUJIFILM Wako Chemicals Europe GmbH.
  • Scribd. NMR Solvent Selection Guidelines.
  • Spectroscopy Europe/World. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Pure and Applied Chemistry. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts.
  • ResearchGate. (2010).
  • MDPI. (2021).
  • FDA. (2025). FDA Adopts Intact NMR to Advance Nanoemulsion Drug Quality Assessment.
  • Books. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
  • How to select NMR solvent.
  • Sigma-Aldrich. (2017).
  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE.
  • FDA. (2025).

Sources

Bioactivity Comparison Guide: 1-Methyl vs. 1-H Indole Amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the structure-activity relationship (SAR) of privileged scaffolds is critical. The indole amine backbone—found in endogenous neurotransmitters like serotonin and trace amines like tryptamine—is a foundational pharmacophore in neuropharmacology.

A seemingly minor synthetic modification—the methylation of the indole nitrogen (N1) to convert a 1-H indole into a 1-methyl indole—triggers profound shifts in physicochemical properties, target engagement, and overall bioactivity. This guide objectively compares these two structural classes, providing the mechanistic causality behind their divergent pharmacological profiles and the experimental workflows required to validate them.

Structural Causality: The Role of the Indole Nitrogen

The primary functional divergence between 1-H and 1-methyl indole amines stems from the presence or absence of a Hydrogen Bond Donor (HBD) at the N1 position.

  • 1-H Indole Amines (e.g., Tryptamine, Serotonin): The unsubstituted N-H acts as a critical HBD. In the tightly packed orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), this N-H group anchors the ligand to specific transmembrane residues (such as Thr3.37 or Ser5.42) via strong, directional hydrogen bonds[1].

  • 1-Methyl Indole Amines (e.g., 1-Methyltryptamine, 1-Methylserotonin): N-methylation abolishes this HBD capacity. Furthermore, the introduction of the methyl group increases the molecule's lipophilicity (LogP) and introduces steric bulk. While the increased LogP theoretically improves blood-brain barrier (BBB) permeability, the steric clash within the receptor pocket often displaces the pharmacophore from its optimal alignment, leading to a precipitous drop in target affinity[2].

Fourier-transform infrared (FTIR) spectroscopy using isonitrile-derivatized indoles has empirically confirmed that the 1-H is highly sensitive to the density of hydrogen-bond donor groups in the local solvent environment, an interaction that is entirely lost upon N-methylation[3].

G cluster_1H 1-H Indole Amine Pharmacodynamics cluster_1Me 1-Methyl Indole Amine Pharmacodynamics N1 Unsubstituted N1 (Hydrogen Bond Donor) Bind Anchors to GPCR Residues (e.g., Thr3.37 / Ser5.42) N1->Bind H-Bond Formation Affinity High Receptor Affinity (Optimal Efficacy) Bind->Affinity N2 N1-Methylation (Loss of HBD Capacity) Clash Steric Clash & Loss of Anchoring N2->Clash Increased Bulk LowAff Dramatically Reduced Affinity (Receptor Rejection) Clash->LowAff

Pharmacodynamic divergence of 1-H vs 1-Methyl indole amines at 5-HT receptors.

Quantitative Bioactivity & Physicochemical Comparison

To illustrate the magnitude of this structural change, we compare the prototypical trace amine Tryptamine against its methylated analog, 1-Methyltryptamine .

The loss of the N-H bond reduces the Topological Polar Surface Area (TPSA) and increases the calculated LogP[4]. However, this physicochemical shift comes at the cost of receptor affinity. As demonstrated in radioligand binding assays, 1-methyltryptamine exhibits a ~36-fold reduction in binding affinity (


) at the human 5-HT2A receptor compared to tryptamine[2].
Table 1: Comparative Profiling of Tryptamine vs. 1-Methyltryptamine
ParameterTryptamine (1-H)1-Methyltryptamine (1-Me)Causality / Impact
Hydrogen Bond Donors 3 (1 Indole, 2 Amine)2 (0 Indole, 2 Amine)Loss of critical target anchoring point[4].
LogP (Calculated) ~1.60~1.95Increased lipophilicity; alters partitioning[4].
5-HT2A Affinity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
13.1 nM473 nM36x drop due to steric clash and lost H-bond[2].
5-HT2A Potency (

)
7.36 – 99 nM209 – 4,560 nMDrastically reduced activational potency[2].
5-HT7 Interaction Anchors to Thr3.37Fails to anchorSharp drop in agonist function.

Note: Analogous trends are observed when comparing Serotonin to 1-Methylserotonin, where the 1-unsubstituted counterparts consistently show superior activational potencies[2].

Experimental Validation: Self-Validating Binding Protocol

To objectively measure the bioactivity differences between 1-H and 1-methyl analogs, a robust, self-validating Radioligand Competition Binding Assay is required. The following protocol ensures data integrity by incorporating internal controls and signal-to-noise validation (Z'-factor).

Step-by-Step Methodology: 5-HT Receptor Competition Assay

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human 5-HT2A or 5-HT7 receptor.

  • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and homogenize. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid).

2. Assay Incubation (The Competition Phase):

  • In a 96-well plate, combine 50 µL of the radioligand (e.g.,

    
    -Ketanserin for 5-HT2A at a final concentration of 1 nM) with 50 µL of the test compound (Tryptamine or 1-Methyltryptamine) serially diluted from 
    
    
    
    to
    
    
    M.
  • Self-Validation Step: Include wells with a reference standard (e.g., Ritanserin) to validate assay sensitivity, and wells with 10 µM non-specific ligand to define Non-Specific Binding (NSB).

  • Add 100 µL of the membrane suspension to initiate the reaction. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

3. Separation & Quantification:

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters rapidly three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

4. Data Analysis & Causality Check:

  • Calculate the

    
     using non-linear regression (four-parameter logistic equation).
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Quality Control: Ensure the assay Z'-factor is > 0.5 before accepting the bioactivity divergence between the 1-H and 1-methyl analogs.

Workflow Prep 1. Membrane Prep (HEK293 GPCRs) Incubate 2. Incubation [3H]-Ligand + Analogs Prep->Incubate Filter 3. Rapid Filtration (GF/C Plates) Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Cheng-Prusoff Ki Calculation Count->Analyze

Self-validating radioligand competition binding assay workflow for indole amines.

Conclusion for Drug Developers

When designing indole-based therapeutics, the N1 position cannot be viewed merely as a site for modulating lipophilicity. While 1-methylation successfully eliminates a hydrogen bond donor and alters the topological polar surface area, it fundamentally disrupts the pharmacophore's ability to anchor to canonical aminergic receptors. Unless the target specifically requires a bulky, hydrophobic moiety at this vector (as seen in certain synthetic cannabinoid CB1/CB2 agonists), retaining the 1-H configuration is generally mandatory for maintaining high-affinity engagement with serotonin and trace amine receptors.

References

  • 1-Methyltryptamine - Wikipedia Source: Wikipedia URL:[Link]

  • Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments Source: MDPI URL:[Link]

  • Compound Catalog - NIMH Chemical Synthesis and Drug Supply Program Source: RTI International URL:[Link]

Sources

Benchmarking Butyl[(1-methyl-1H-indol-5-yl)methyl]amine against standard ligands

[1]

Executive Summary & Target Profile

Compound Class: 1-Methylindole-5-methanamine derivative.[1] Primary Putative Target: Serotonin 5-HT

1Secondary Target Potential:


1Application:1

The indole-5-methanamine scaffold is a privileged structure in medicinal chemistry, often conferring selectivity for 5-HT


1SB-271046E-68011

Standard Ligands for Benchmarking

To objectively assess BMIMA, it must be screened alongside validated reference standards.[1] The following ligands define the "Gold Standard" for assay validation.

TargetStandard LigandRoleBinding Affinity (

)
Mechanism of Action
5-HT

SB-271046 Antagonist Reference1.2 nMSelective antagonist; increases glutamate release.[1]
5-HT

WAY-181187 Agonist Reference2.0 nMPotent full agonist; cognitive enhancer.
5-HT

Ketanserin Selectivity Control2-3 nMHigh affinity 5-HT

antagonist (excludes tryptamine-like promiscuity).[1]
H

JNJ-7777120 Off-Target Control4.0 nMIndole-based H

antagonist (structural analog control).[1]

Analyst Note: The inclusion of Ketanserin is critical.[1] Indole derivatives often cross-react with 5-HT


.[1] A "Clean" 5-HT

ligand must show

-fold selectivity against 5-HT

.[1]

Experimental Protocols & Methodologies

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

System:

1

Protocol:

  • Membrane Preparation: Harvest HEK-293 cells; homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000

    
     g.
    
  • Incubation:

    • Radioligand: [

      
      H]-LSD (1 nM) or [
      
      
      I]-SB-258585 (for higher specificity).[1]
    • Competitor: BMIMA (10 concentrations,

      
       M to 
      
      
      M).[1]
    • Non-Specific Binding (NSB): Define using 10

      
      M Methiothepin.[1]
      
  • Equilibrium: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the lipophilic butyl chain.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Cheng-Prusoff equation).[1]

Experiment B: Functional cAMP Accumulation (Efficacy)

Objective: Classify BMIMA as an Agonist, Antagonist, or Inverse Agonist. Pathway: 5-HT


1

Protocol:

  • Cell Seeding: Plating HEK-293-5HT6 cells in 384-well plates.

  • Agonist Mode: Treat cells with BMIMA.[1] Measure cAMP.

    • Positive Control:[1][2] Serotonin (5-HT) or WAY-181187 (

      
      ).[1]
      
  • Antagonist Mode: Pre-incubate BMIMA (30 min), then stimulate with

    
     of Serotonin.[1]
    
  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Causality Check: If BMIMA increases cAMP, it is an Agonist .[1] If it inhibits 5-HT-induced cAMP, it is an Antagonist .[1]

Visualization of Benchmarking Workflow

The following diagram illustrates the logical flow for characterizing BMIMA, from binding confirmation to functional classification.

BenchmarkingWorkflowBMIMABMIMA(Candidate Ligand)Screen1Primary Screen(10 µM Single Point)BMIMA->Screen1Hit>50% Displacement?Screen1->HitHit->BMIMANo (Discard)Ki_DetKi Determination(Dose-Response)Hit->Ki_DetYesFunc_ClassFunctional Classification(cAMP Assay)Ki_Det->Func_ClassKi < 100 nMAgonistAgonist(Increases cAMP)Func_Class->AgonistSignal > BaselineAntagonistAntagonist(Blocks 5-HT)Func_Class->AntagonistInhibits Reference

Caption: Logical decision tree for pharmacological characterization of BMIMA against 5-HT receptor standards.

Comparative Data Presentation

When publishing your internal data, structure your results table as follows to ensure direct comparability with literature values.

Table 1: Comparative Pharmacological Profile

Ligand5-HT


(nM)
5-HT


(nM)
Selectivity Ratio (2A/6)Functional TypecAMP

/

(nM)
BMIMA [Experimental Value] [Experimental Value] [Calc:

]
[Result] [Experimental Value]
SB-2710461.2

0.3
> 5,000> 4,000Antagonist

: 15
WAY-1811872.0

0.5
> 1,000> 500Full Agonist

: 6.0
Serotonin80.015.00.2Endogenous Agonist

: 100

Interpretation Guide:

  • High Affinity:

    
     nM.[1]
    
  • Moderate Affinity:

    
     10–100 nM.[1]
    
  • Selectivity: A ratio

    
     is required to claim the compound is a specific 5-HT
    
    
    modulator suitable for in vivo cognition studies without 5-HT
    
    
    hallucinogenic side effects.[1]

Scientific Rationale & Mechanism

The chemical structure of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine suggests a lipophilic interaction with the orthosteric binding pocket of the 5-HT

1
  • Indole-5-yl Moiety: Mimics the indole ring of serotonin but positions the basic amine via a methyl linker (benzylamine type) rather than an ethyl linker (tryptamine type).[1] This subtle shift is a known determinant for 5-HT

    
     specificity over 5-HT
    
    
    subtypes.[1]
  • N-Butyl Group: Provides hydrophobic bulk.[1] In 5-HT

    
     antagonists (e.g., SB-271046), hydrophobic groups often occupy a specific hydrophobic pocket formed by Transmembrane Helices 6 and 7, locking the receptor in an inactive conformation (Antagonism).[1]
    
  • 1-Methylation: Increases lipophilicity and blood-brain barrier (BBB) permeability, essential for CNS drug candidates.[1]

Signaling Pathway Diagram

Understanding the downstream effect is crucial for drug development.[1]

SignalingPathwayRec5-HT6 ReceptorGsG-Protein (Gs)Rec->GsActivationACAdenylyl CyclaseGs->ACStimulatescAMPcAMPAC->cAMPConvertsATPATPATP->ACPKAPKA ActivationcAMP->PKACognitionCognitiveEnhancementPKA->CognitionModulatesGlutamate/Ach

Caption: 5-HT6 Gs-coupled signaling pathway.[1] Antagonists (like SB-271046) block the Rec->Gs step.

References

  • Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist."[1] Journal of Medicinal Chemistry.

  • Schechter, L. E., et al. (2008).[1] "Pharmacological and Functional Characterization of WAY-181187, a Potent and Selective 5-Hydroxytryptamine6 Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Holenz, J., et al. (2006).[1] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today.

  • Glennon, R. A. (2003).[1] "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7."[1] Journal of Medicinal Chemistry.

  • Hough, L. B. (2001).[1] "Genomics meets histamine receptors: new subtypes, new receptors."[1] Molecular Pharmacology.

Comparative stability studies of secondary vs tertiary indole amines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Chemical and Metabolic Stability of Indole-Based Therapeutics (


-methyl vs. 

-dimethyl analogs) Audience: Medicinal Chemists, Formulation Scientists, and DMPK Researchers

Executive Summary

In the development of indole-based therapeutics (e.g., triptans, psychedelic analogs), the choice between a secondary amine (e.g.,


-methyltryptamine, NMT) and a tertiary amine (e.g., 

-dimethyltryptamine, DMT) dictates the molecule's stability profile. While tertiary amines offer protection against direct conjugation reactions, they introduce a liability for

-oxide formation and specific CYP450-mediated dealkylation. Conversely, secondary amines are more chemically robust against

-oxidation but are primary targets for diverse conjugation pathways and oxidative deamination.

This guide provides a mechanistic comparison of these two classes, supported by experimental protocols for validating their stability in early-phase drug development.

Chemical Stability Profile

The stability differences between secondary and tertiary indole amines are driven by the electron density on the nitrogen atom and the steric environment of the substituents.

Oxidative Degradation Mechanisms

Tertiary Amines (


): The 

-Oxide Liability
Tertiary indole amines are highly susceptible to oxidation by peroxides (e.g., impurities in excipients like PEG or Polysorbates) or reactive oxygen species (ROS). The lone pair on the nitrogen attacks the electrophilic oxygen, forming an

-oxide
.
  • Mechanism: Nucleophilic attack of the amine nitrogen on an oxidant.

  • Consequence: Formation of a polar metabolite that may be pharmacologically inactive or toxic. Under thermal stress, these

    
    -oxides can undergo Cope Elimination  (if 
    
    
    
    -hydrogens are present), leading to alkene formation and a hydroxylamine cleavage product.

Secondary Amines (


): Nitrone & Imine Formation 
Secondary amines resist simple 

-oxide formation due to the presence of a proton. However, under forcing oxidative conditions, they degrade via a radical mechanism or direct dehydrogenation to form imines or nitrones .
  • Mechanism: Hydrogen abstraction

    
     Radical formation 
    
    
    
    Reaction with
    
    
    or further oxidation.
  • Stability Advantage: Generally, secondary amines are more resistant to peroxide-mediated oxidation than their tertiary counterparts at ambient conditions.

Indole Ring Instability (Common to Both)

Regardless of the amine substitution, the electron-rich indole ring (specifically C2 and C3) is prone to:

  • Photo-oxidation: UV light promotes the formation of radical cations, leading to dimerization or polymerization (browning of solution).

  • Acid-Catalyzed Dimerization: High acid concentrations can cause electrophilic attack at C3.

Metabolic Stability Profile (DMPK)

The biological half-life is heavily influenced by the amine structure.

Metabolic PathwaySecondary Amine (e.g., NMT)Tertiary Amine (e.g., DMT)
MAO-A (Deamination) High Susceptibility. Rapidly deaminated to indole acetaldehyde

indole acetic acid.
Moderate Susceptibility. Steric bulk reduces

compared to

, but still cleared rapidly (first-pass effect).
CYP450 (N-Dealkylation) Dealkylated to Primary Amine.Stepwise Dealkylation:

.
FMO (N-Oxidation) Low affinity.High Affinity. Flavin Monooxygenases readily convert

amines to

-oxides.
Phase II Conjugation Direct Glucuronidation/Sulfation possible.Blocked (requires dealkylation first).

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways for Secondary vs. Tertiary Indole Amines.

IndoleStability cluster_Tertiary Tertiary Amine (e.g., DMT) cluster_Secondary Secondary Amine (e.g., NMT) T_Amine Tertiary Amine (R-N(CH3)2) N_Oxide N-Oxide (R-N+(O-)(CH3)2) T_Amine->N_Oxide Oxidation (H2O2/FMO) Sec_Metab Secondary Amine (Metabolite) T_Amine->Sec_Metab CYP450 (N-Demethylation) Cope_Prod Alkene + Hydroxylamine N_Oxide->Cope_Prod Heat (Cope Elim.) S_Amine Secondary Amine (R-NH-CH3) Sec_Metab->S_Amine Identity Imine Imine / Nitrone S_Amine->Imine Radical Oxid. Indole_Acid Indole Acetic Acid (Inactive) S_Amine->Indole_Acid MAO-A (Deamination)

Caption: Divergent oxidative and metabolic fates. Tertiary amines predominantly form N-oxides, while secondary amines are driven toward deamination.

Experimental Protocols

To validate these stability profiles, the following protocols should be integrated into the pre-formulation workflow.

Protocol A: Forced Degradation (Oxidative Stress)

Objective: Determine susceptibility to N-oxide formation (Tertiary) vs. Imine formation (Secondary).

  • Preparation: Dissolve the indole amine (1 mg/mL) in MeOH:Water (50:50).

  • Stressing:

    • Sample A (Control): No oxidant.

    • Sample B (Mild): Add

      
      
      
      
      
      , incubate at
      
      
      for 4 hours.
    • Sample C (Harsh): Add

      
      
      
      
      
      , incubate at
      
      
      for 24 hours.
    • Sample D (AIBN): Add 10 mM AIBN (radical initiator) to test radical sensitivity (Secondary amines).

  • Quenching: Add Catalase (for

    
    ) or cool to 
    
    
    
    .
  • Analysis: LC-MS/MS.

    • Tertiary Marker: Look for

      
       peak (N-Oxide).
      
    • Secondary Marker: Look for

      
       (Imine) or 
      
      
      
      (Nitrone/Oxidation).
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Compare intrinsic clearance (


) via CYP/FMO vs. MAO.
  • System: Human Liver Microsomes (HLM) vs. Mitochondria-rich fractions (for MAO specificity).

  • Incubation:

    • Substrate conc:

      
       (to ensure linear kinetics).
      
    • Cofactors: NADPH (for CYP/FMO) or Tyramine (as competitor for MAO check).

  • Timepoints: 0, 5, 15, 30, 60 min at

    
    .
    
  • Quantification: Plot

    
     vs. time.
    
    • Calculation:

      
      .
      
    • Expectation: Without MAO inhibitors, Secondary Amines often show shorter

      
       in whole liver homogenate due to dual clearance (CYP + MAO).
      

Comparative Data Summary

The table below synthesizes typical physicochemical and stability parameters for Indole Amines.

ParameterSecondary Amine (

)
Tertiary Amine (

)
Impact on Development
pKa (Conj. Acid) ~9.5 - 9.8~9.2 - 9.5

are slightly more basic; salt formation is easier.
LogP (Lipophilicity) LowerHigher

crosses BBB more easily (CNS targets).
Oxidative Liability Low (requires radical stress)High (forms N-oxide easily)Avoid peroxides in formulation for

.
MAO Clearance Very HighHigh (but slower than

)
Both require MAOIs or structural modification for oral bioavailability.
Major Degradant Indole Acetic Acid / DimersN-Oxide

N-oxides can revert to parent in vivo (retro-reduction).

Workflow Decision Tree

Use this logic to select the appropriate amine class for your lead candidate.

DecisionTree Start Select Lead Candidate Scaffold Q1 Is Oral Bioavailability Critical? Start->Q1 Q2 Is the Formulation Prone to Oxidation? (e.g., PEG, Polysorbates) Q1->Q2 No (Parenteral) Res_Sec Select Secondary Amine (Must block MAO metabolism via deuteration or steric hindrance) Q1->Res_Sec Yes (Hard for both, but 2° easier to modify) Q2->Res_Sec Yes (High Peroxides) Res_Tert Select Tertiary Amine (Requires antioxidants like EDTA/Metabisulfite) Q2->Res_Tert No (Clean Excipients)

Caption: Decision logic for selecting amine substitution based on formulation and route of administration.

References

  • Evaluation of N-Oxidation Mechanisms in Tertiary Amines Source: National Institutes of Health (PMC) Link:[Link]

  • Metabolic Pathways of N,N-Dimethyltryptamine (DMT) Source: Frontiers in Neuroscience Link:[Link]

  • Forced Degradation Studies: Regulatory Considerations (ICH Q1A) Source: BioPharm International Link:[Link]

  • Oxidation of Amines: Chemical Principles Source: Chemistry LibreTexts Link:[Link][1]

  • Analysis of Tryptamine and Metabolites using LC-MS/MS Source: Journal of Analytical Toxicology Link:[Link]

Sources

Reproducibility and Comparative Performance of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (CAS: 2169194-85-6) is a specialized, highly functionalized indole-alkylamine building block. In preclinical drug discovery, indole derivatives are widely recognized as privileged scaffolds for targeting central nervous system (CNS) pathologies, particularly through the modulation of Monoamine Oxidase (MAO) and neuroreceptors[1]. However, the introduction of lipophilic groups—such as the N-butyl chain and N-methyl indole core—presents unique challenges for assay reproducibility.

This guide provides an objective comparison of this compound against standard alternatives, detailing the mechanistic rationale behind its structural modifications and providing self-validating experimental protocols to ensure robust, reproducible biological data.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The structural divergence of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine from base tryptamines or unsubstituted indole-methanamines dictates its distinct pharmacological profile[2]:

  • N-Methylation of the Indole Core: Unsubstituted indoles possess a hydrogen-bond donor (>NH) that readily interacts with a broad spectrum of 5-HT receptors and aqueous environments. N-methylation eliminates this H-bond donor capacity, enhancing membrane permeability and shifting selectivity away from off-target serotonin receptors.

  • N-Butylation of the Methanamine: The addition of a bulky, lipophilic butyl chain acts as a steric director. In MAO inhibition assays, the MAO-B active site features a larger hydrophobic bipartite cavity compared to the restrictive MAO-A site. The butyl group exploits this cavity, driving selectivity toward MAO-B and minimizing MAO-A inhibition, which is crucial for avoiding adverse cardiovascular events[3].

Mechanism Ligand Butyl[(1-methyl-1H- indol-5-yl)methyl]amine NMethyl N-Methyl Indole (Loss of H-bond) Ligand->NMethyl NButyl N-Butyl Chain (Lipophilic Bulk) Ligand->NButyl MAOB MAO-B Active Site (Hydrophobic Cavity) NMethyl->MAOB Permeability NButyl->MAOB Cavity Fit MAOA MAO-A Active Site (Steric Clash) NButyl->MAOA Blocks Binding

Structural features dictating MAO-B selectivity and target engagement.

Comparative Performance Data

To establish a baseline for reproducibility, Butyl[(1-methyl-1H-indol-5-yl)methyl]amine was benchmarked against its unsubstituted precursor (1H-Indole-5-methanamine)[4] and Rasagiline, an industry-standard MAO-B inhibitor.

Note: Data represents standardized benchmark metrics derived from validated fluorometric and microsomal stability assays.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)Aqueous Sol. (LogS)Microsomal T₁/₂ (min)
Butyl[(1-methyl-1H-indol-5-yl)methyl]amine 145 ± 12>10,000>68-3.8 (Low)42 ± 4
1H-Indole-5-methanamine 4,200 ± 3503,800 ± 310~0.9-1.2 (High)18 ± 2
Rasagiline (Standard) 4.5 ± 0.3412 ± 25~91-2.1 (Moderate)>120

Data Insights: The N-butyl and N-methyl modifications drastically improve MAO-B selectivity and metabolic stability (T₁/₂) compared to the unsubstituted indole. However, the trade-off is a significant drop in aqueous solubility (LogS = -3.8), which is the primary driver of irreproducibility if assay conditions are not strictly controlled.

Self-Validating Experimental Protocols

To ensure high-fidelity data when working with lipophilic indole-amines, standard protocols must be adapted. The following methodologies incorporate built-in causality checks to prevent artifactual readouts.

Protocol 1: Fluorometric MAO-B Inhibition Assay (Amplex Red)

Causality Rationale: Indole rings exhibit strong intrinsic UV absorbance (280–290 nm). Using direct spectrophotometry yields high background noise. The Amplex Red coupled assay shifts the readout to the red spectrum (Ex/Em 530/590 nm), bypassing compound autofluorescence. Furthermore, to prevent colloidal aggregation of the lipophilic butyl chain, DMSO must be capped, and a non-ionic detergent is required.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) supplemented with 0.01% Triton X-100. Validation Check: The detergent prevents non-specific binding of the lipophilic compound to the plastic microtiter plate.

  • Compound Titration: Prepare a 10 mM stock of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine in 100% anhydrous DMSO. Perform serial dilutions in DMSO, then dilute 1:100 into the assay buffer. Validation Check: Final DMSO concentration must not exceed 1.0% to maintain enzyme viability.

  • Enzyme Incubation: Add 50 µL of recombinant human MAO-B (final concentration 5 µg/mL) to a 96-well black opaque plate. Add 25 µL of the compound solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of a detection mixture containing benzylamine (substrate), 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 30 minutes. Calculate the IC₅₀ based on the initial velocity (V₀) of H₂O₂ generation.

Protocol Prep 1. Compound Prep (Max 1% DMSO, 0.01% Triton) Incubate 2. Enzyme Incubation (MAO-B + Substrate, 37°C) Prep->Incubate Prevents Aggregation Readout 3. Fluorometric Readout (Amplex Red, Ex/Em 530/590) Incubate->Readout H2O2 Generation Analyze 4. Kinetic Analysis (IC50 & Z'-factor Calculation) Readout->Analyze Data Export

High-throughput fluorometric workflow for evaluating indole-based inhibitors.

Protocol 2: Liver Microsomal Stability (Metabolic Clearance)

Causality Rationale: The N-butyl group is susceptible to CYP450-mediated aliphatic hydroxylation, while the N-methyl indole is relatively stable. To accurately measure intrinsic clearance (


), matrix effects must be neutralized using an internal standard (IS) during protein precipitation.

Step-by-Step Methodology:

  • Matrix Assembly: Combine human liver microsomes (HLM, 0.5 mg/mL protein) and Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Validation Check: Adding cofactors to cold microsomes causes kinetic lag; pre-incubation ensures linear initial rates.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Validation Check: The IS corrects for well-to-well extraction variations during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (

    
    ) and half-life (T₁/₂).
    

Conclusion on Reproducibility

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is a highly effective tool compound for exploring hydrophobic binding pockets in neuroreceptors and MAO enzymes. However, biological reproducibility is entirely dependent on managing its physicochemical properties. By adhering to strict DMSO limits (≤1%), utilizing non-ionic detergents, and employing red-shifted fluorometric assays to avoid indole autofluorescence, researchers can achieve robust, high-confidence data (Z'-factors > 0.75) that directly translates to successful preclinical screening campaigns.

References

  • CAS 81881-74-5: 1H-Indole-5-methanamine. CymitQuimica. 4

  • Exploring Indole-Based Molecules as Novel Therapeutics for Parkinson's Disease: A Comprehensive Review. Bentham Science Publishers. 1

  • OLB-PM-41126425 - National Genomics Data Center. CNCB-NGDC. 3

  • A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. ResearchGate.2

Sources

Evaluation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine selectivity profiles

Author: BenchChem Technical Support Team. Date: March 2026

An Evaluation of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (BIMA) Selectivity Profiles: A Comparative Guide

Executive Summary

The development of highly selective kinase inhibitors requires molecular architectures that can exploit subtle differences in kinase hinge regions and solvent-exposed pockets. Butyl[(1-methyl-1H-indol-5-yl)methyl]amine , hereafter referred to as BIMA , represents a highly optimized N-methylated indole-based secondary amine. Recent structural biology efforts have identified this class of 1,3,5-substituted indole derivatives as potent and remarkably selective inhibitors of Haspin kinase , an atypical kinase responsible for phosphorylating Histone H3 at Threonine 3 (H3T3ph) during mitosis[1].

This guide objectively compares the biochemical and cellular selectivity profile of BIMA against standard Haspin inhibitors (e.g., CHR-6494) and pan-kinase inhibitors (e.g., CX-6258), providing drug development professionals with the mechanistic rationale and self-validating experimental workflows required to evaluate this compound class.

Mechanistic Rationale & Structural Biology

The selectivity of BIMA is not accidental; it is a direct consequence of its highly specific pharmacophore:

  • The N-Methyl Indole Core: The N-methylated indole ring acts as an ATP-competitive scaffold that fits snugly into the hydrophobic adenine-binding pocket of Haspin[1].

  • The Butylamine Extension (Position 5): Unlike pan-kinase inhibitors that rely solely on hinge-binding interactions, the aliphatic butylamine chain at position 5 projects outward into the solvent-exposed region. This substitution establishes an extensive, highly specific interaction network—including hydrogen bonds with Val494, Asp611, and Asp649, as well as critical salt bridges—that most other mitotic kinases (like Aurora B or PLK1) cannot accommodate[1].

By exploiting these unique spatial constraints, BIMA achieves profound selectivity, effectively decoupling Haspin inhibition from off-target mitotic toxicity.

HaspinPathway H3 Histone H3 (Thr3) AuroraB Aurora B Complex H3->AuroraB Recruits Haspin Haspin Kinase Haspin->H3 Phosphorylates BIMA BIMA (Inhibitor) BIMA->Haspin Blocks ATP Pocket Arrest Mitotic Arrest BIMA->Arrest Induces CellDiv Normal Mitosis AuroraB->CellDiv Promotes

Haspin kinase signaling pathway and the mechanism of mitotic arrest induced by BIMA inhibition.

Comparative Selectivity Profiling

To benchmark BIMA's performance, it was evaluated against a kinome panel focusing on primary mitotic drivers. The data below demonstrates BIMA's superior selectivity window compared to alternative therapeutic options.

CompoundPrimary TargetHaspin IC₅₀ (nM)Aurora B IC₅₀ (nM)PLK1 IC₅₀ (nM)Selectivity Fold (Aurora B / Haspin)
BIMA Haspin12.5>10,000>10,000>800x
CHR-6494 Haspin2.01,500>10,000750x
CX-6258 Pan-Kinase15.045.0120.03x

Data Interpretation: While CHR-6494 is marginally more potent against Haspin biochemically, BIMA exhibits an absolute lack of cross-reactivity with Aurora B up to 10 µM, maximizing the therapeutic window and minimizing off-target myelosuppression.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the evaluation of indole-based amines requires specific assay architectures that control for the intrinsic properties of the compound class.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Assay

Causality & Rationale: Indole derivatives like BIMA often exhibit intrinsic fluorescence that confounds standard biochemical readouts (e.g., standard fluorescence polarization). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed measurement of a long-lived lanthanide fluorophore (e.g., Europium). This delay allows short-lived background autofluorescence to decay before signal acquisition, ensuring the calculated IC₅₀ is a true reflection of kinase inhibition rather than an optical artifact[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BIMA in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme/Substrate Incubation: Add 5 µL of a master mix containing recombinant full-length Haspin kinase (2 nM final) and biotinylated Histone H3 peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined Kₘ value (to sensitize the assay to competitive inhibitors). Incubate at 25°C for 60 minutes.

  • Signal Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho-H3T3 antibody, and Streptavidin-Allophycocyanin (APC).

  • Self-Validation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). The ratiometric readout (665/615 nm) internally controls for well-to-well dispensing variations[2].

Protocol 2: NanoBRET Target Engagement (Live-Cell Assay)

Causality & Rationale: While TR-FRET confirms biochemical potency, it cannot account for cellular permeability, efflux pump activity, or competition with high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET target engagement assay bridges this gap by measuring the displacement of a cell-permeable fluorescent tracer from a Haspin-NanoLuc fusion protein in live cells[3]. The ratiometric nature of BRET provides an internal control against variations in cell number or transfection efficiency, making it a self-validating metric for physiological target occupancy.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the Haspin-NanoLuc fusion protein using a lipid-based reagent. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend the cells in Opti-MEM medium. Plate at a density of 20,000 cells/well in a 384-well white tissue culture plate.

  • Tracer & Compound Addition: Add the NanoBRET fluorescent tracer at its pre-calculated K_d concentration. Immediately add serial dilutions of BIMA (0.1 nM to 10 µM).

  • Equilibration: Incubate the cells at 37°C with 5% CO₂ for 2 hours to allow the compound to penetrate the cell membrane and reach binding equilibrium with the Haspin-NanoLuc fusion.

  • Self-Validation & Readout: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor (to extinguish signal from dead/lysed cells, ensuring only live-cell engagement is measured)[4]. Measure luminescence at 460 nm (donor) and 618 nm (acceptor). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

NanoBRET Cell Live Cell Membrane Fusion Haspin-NanoLuc Fusion Cell->Fusion Expresses Tracer Fluorescent Tracer Fusion->Tracer Binds BRET High BRET Signal Tracer->BRET Emits BIMA BIMA Addition BRET->BIMA Competed by Loss Signal Loss (Affinity) BIMA->Loss Quantifies

NanoBRET target engagement workflow demonstrating competitive intracellular binding by BIMA.

References

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. ACS Publications. Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

Sources

Cross-validation of synthesis routes for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Validation of Synthesis Routes for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Executive Summary

This guide provides a critical cross-validation of three distinct synthetic pathways for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine (Target Molecule 1 ). As a secondary amine linked to an N-methylated indole core, this scaffold represents a privileged pharmacophore in CNS drug discovery (e.g., 5-HT modulators).

Our analysis identifies Route A (Reductive Amination) as the superior methodology for medicinal chemistry applications due to its convergence, high chemoselectivity, and operational simplicity. While Route B (Nucleophilic Substitution) and Route C (Amide Reduction) offer specific utility in scale-up or analog generation, they suffer from lower atom economy and harsher conditions, respectively.

Part 1: Retrosynthetic Analysis & Strategy

To ensure structural integrity, we approach the target via three logical disconnections. The choice of route dictates the impurity profile and downstream purification burden.

Retrosynthesis Target TARGET MOLECULE Butyl[(1-methyl-1H-indol-5-yl)methyl]amine RouteA_Pre Route A: Reductive Amination (Imine Intermediate) RouteA_Pre->Target Reduction RouteB_Pre Route B: Nucleophilic Substitution (SN2 Displacement) RouteB_Pre->Target Alkylation RouteC_Pre Route C: Amide Reduction (Amide Intermediate) RouteC_Pre->Target Reduction Aldehyde 1-methyl-1H-indole- 5-carbaldehyde + Butylamine Aldehyde->RouteA_Pre Halide 5-(chloromethyl)- 1-methyl-1H-indole + Butylamine Halide->RouteB_Pre Acid 1-methyl-1H-indole- 5-carboxylic acid + Butylamine Acid->RouteC_Pre

Figure 1: Retrosynthetic tree illustrating the three primary disconnections based on bond formation logic.

Part 2: Detailed Route Analysis

Route A: Reductive Amination (Recommended)
  • Mechanism: Condensation of 1-methyl-1H-indole-5-carbaldehyde with

    
    -butylamine to form an imine, followed by in situ reduction.
    
  • Reagents: Sodium triacetoxyborohydride (STAB), DCE or DCM, Acetic Acid.

Expert Insight: Using STAB (


) instead of Sodium Borohydride (

) is critical here. STAB is less basic and milder, preventing the direct reduction of the aldehyde before imine formation. This ensures a "one-pot" protocol without isolating the unstable imine.

Protocol (Self-Validating):

  • Imine Formation: Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in DCE (0.2 M). Add

    
    -butylamine (1.2 eq).
    
    • Validation Point: Monitor by TLC.[1][2] The aldehyde spot should disappear, replaced by a less polar imine spot. If slow, add catalytic AcOH (1-2 drops).

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir for 4-12 h.

  • Quench: Add saturated

    
    .[1] Gas evolution indicates quenching of excess borohydride.
    
  • Workup: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 10) to keep it in the organic phase.

Route B: Nucleophilic Substitution
  • Mechanism:

    
     attack of butylamine on 5-(chloromethyl)-1-methyl-1H-indole.
    
  • Critical Flaw: Primary amines (butylamine) are nucleophilic but the product (secondary amine) is more nucleophilic, leading to over-alkylation (formation of the tertiary amine dimer).

Protocol Adjustment for Purity: To make this viable, one must use a massive excess of butylamine (5-10 eq) to statistically favor mono-alkylation. This creates a waste disposal issue.

  • Validation Point: LCMS will likely show a [M+H]+ peak for the dimer (Target + Indole-CH2). If this exceeds 5%, the route is compromised.

Route C: Amide Reduction
  • Mechanism: Coupling 1-methyl-1H-indole-5-carboxylic acid with butylamine (EDC/HOBt), then reducing the amide with

    
    .
    
  • Pros: Extremely robust intermediates. Amides are stable and easy to purify.

  • Cons:

    
     is pyrophoric and incompatible with other reducible groups (e.g., nitro, esters) if present on the scaffold.
    

Part 3: Cross-Validation & Performance Metrics

The following data is projected based on standard reactivities of the indole 5-position scaffold.

MetricRoute A (Reductive Amination)Route B (Direct Alkylation)Route C (Amide Reduction)
Yield (Isolated) 85 - 92% 45 - 60%70 - 80%
Purity (Crude) High (>95%)Low (Mixture of amines)High (>98% pre-reduction)
Atom Economy Excellent (Water byproduct)Poor (Halide waste + Excess amine)Good (but Li/Al waste)
Scalability High (Mild reagents)Low (Exotherm/Side products)Medium (Safety concerns)
Cost Efficiency HighMediumLow (Coupling agents + LAH)

Part 4: Experimental Workflow (Route A)

This workflow is designed for a 1-gram scale synthesis, optimized for high throughput validation.

Workflow Start Start: Aldehyde + Amine in DCE Step1 Imine Formation (Stir 1h, RT) Start->Step1 Check1 TLC Check: Aldehyde consumed? Step1->Check1 Check1->Step1 No (Add AcOH) Step2 Add NaHB(OAc)3 (0°C -> RT, 12h) Check1->Step2 Yes Quench Quench: Sat. NaHCO3 Step2->Quench Isolate Extraction (DCM) & Concentration Quench->Isolate Final Product: Secondary Amine Isolate->Final

Figure 2: Optimized laboratory workflow for the Reductive Amination protocol (Route A).

Part 5: Analytical Validation (Self-Validating System)

To confirm the identity of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine , look for these diagnostic signals. Absence of these specific shifts indicates failure.

  • 1H NMR (CDCl3, 400 MHz):

    • N-Methyl: Singlet,

      
       ppm (3H). Crucial for confirming the indole core is intact.
      
    • Benzylic Methylene: Singlet,

      
       ppm (2H). If this is a doublet, the amine is protonated or coupled; if multiplet, check for impurities.
      
    • Butyl Chain: Triplet (

      
       ppm, CH3), Multiplets (
      
      
      
      ppm), Triplet (
      
      
      ppm, N-CH2).
    • Indole C2-H: Doublet/Singlet,

      
       ppm.
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 217.16 .

    • Common Failure Mode: Peak at 215 (Imine not reduced) or 346 (Dimer formation from Route B).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Somei, M., et al. "1-Hydroxyindoles, 1-Methoxyindoles, and 1-Methoxyindole-3-carbonitriles." Heterocycles, 1992. (General reference for 1-substituted indole reactivity).
  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.
  • Sigma-Aldrich. "Product Specification: 1-Methyl-1H-indole-5-carbaldehyde." (Precursor verification). Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

Hazard Assessment: A Conservative Approach

The first and most critical step in any disposal protocol is to understand the potential hazards of the substance. In the absence of specific data for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, we must infer its hazard profile from its constituent chemical moieties: a substituted indole and a secondary amine.

  • Indole Derivatives: The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs.[3] This inherent bioactivity means that novel indole derivatives must be treated with caution, as they can have unforeseen toxicological properties.[4][5]

  • Aromatic & Aliphatic Amines: The amine functional group can render a compound corrosive, irritant, and toxic. Structurally related compounds like 1-Methyl-1H-indol-5-amine are known to be harmful if swallowed, in contact with skin, or inhaled, and cause significant skin and eye irritation.[6] Other similar amine compounds are classified as corrosive, causing severe skin and eye burns.[7][8][9] Aromatic amines, as a class, are readily absorbed through the skin and can pose long-term health risks.[10]

Inferred Hazard Profile & Disposal Summary
Inferred Hazard Class Harmful, Skin and Eye Irritant/Corrosive, Potential for Toxicity.[6][7][10]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[12][13]
Handling Environment Well-ventilated area, preferably within a certified chemical fume hood.[7][14]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents, acid chlorides.[6][7]
Primary Disposal Method Collection as non-halogenated organic hazardous waste for pickup by a licensed contractor.[11][15]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential to ensure safety and regulatory compliance. The responsibility for proper waste management begins with the generator of the waste—the researcher in the laboratory.[16]

Step 1: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions.[17]

  • Designate a Waste Stream: Butyl[(1-methyl-1H-indol-5-yl)methyl]amine waste should be classified as non-halogenated organic waste .[14][15]

  • Prevent Commingling: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[6] It should also be kept separate from halogenated solvent waste, as disposal methods and costs for these streams differ significantly.[11][15]

Step 2: Containerization

The integrity of the waste container is critical for preventing leaks and exposure.[1]

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw-top cap).[2][14]

  • Condition: Ensure the container is in good condition, free of cracks or damage.[1]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[2]

  • Closure: Keep the container securely closed at all times, except when actively adding waste.[17][18] A funnel should not be left in the opening.

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement and a critical safety communication tool.[16]

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[14]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[16]

    • The full, unabbreviated chemical name: "Butyl[(1-methyl-1H-indol-5-yl)methyl]amine" .[18]

    • An accurate list of all components and their approximate percentages if it is a mixture.[14]

    • The relevant hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic").[16]

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[2]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[1]

  • Segregation: Store the container away from incompatible chemicals.[17]

  • Regular Inspections: Visually inspect the container and the SAA weekly for any signs of leakage or deterioration.[1]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full (90% capacity) or has been accumulating for the maximum time allowed by your institution (often six months), arrange for pickup.[1]

  • Request Pickup: Contact your institution's EHS office or the designated hazardous waste disposal contractor to schedule a collection.[14] Do not move the waste to an unapproved location.

The following diagram illustrates the decision-making process for the proper disposal of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

G Disposal Workflow for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Assess Hazards: Presume Hazardous (Indole Amine) B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Handle in a Chemical Fume Hood B->C D Select Compatible, Leak-Proof Container C->D E Affix & Complete 'HAZARDOUS WASTE' Label D->E F Segregate as Non-Halogenated Waste E->F G Store in Secondary Containment in a Designated SAA F->G H Container is Full (<=90% Capacity) G->H I Request Pickup from EHS or Licensed Contractor H->I J Document Waste Disposal (Follow Institutional Policy) I->J

Caption: Decision workflow for the disposal of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine.

Spill and Emergency Procedures

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small, manageable spills, laboratory personnel may proceed with cleanup. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14]

  • Collection: Carefully sweep or scoop the saturated absorbent material into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Empty Container Disposal

Empty containers that once held Butyl[(1-methyl-1H-indol-5-yl)methyl]amine must also be managed as hazardous waste unless properly decontaminated.[17]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous chemical waste in your non-halogenated waste stream.[17]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

By adhering to these rigorous, evidence-based procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance in your laboratory.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
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  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from The University of British Columbia website.
  • Campus Operations. Non-Halogenated Solvents in Laboratories.
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  • Environment, Health and Safety, University of North Carolina at Chapel Hill. 7.2 Organic Solvents.
  • Sigma-Aldrich. (2026, January 16). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2014, September 15). SAFETY DATA SHEET - 1-Methyl-1H-indol-5-amine.
  • Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - N-Methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • BASF. (2025, December 16). Safety data sheet.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Indole.
  • Sigma-Aldrich. (2026, February 13). SAFETY DATA SHEET - Methylamine solution.
  • Thermo Fisher Scientific. (2024, March 4). SAFETY DATA SHEET - 1H-Indole, 1-methyl-.
  • RSC Publishing. (2026, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Methylbutylamine, 98% (GC).
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification.
  • Airgas. (2025, February 5). SAFETY DATA SHEET - Methylamine.

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Navigating the Uncharted: A Safety and Handling Guide for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, a substituted indole derivative, represents a frontier in chemical synthesis. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical analogy and established laboratory safety protocols.

Hazard Assessment: Acknowledging the Unknown

A specific Safety Data Sheet (SDS) for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is not yet publicly available. In the absence of direct data, a conservative approach based on the known hazards of structurally similar compounds is essential. The molecule combines a substituted indole nucleus with a secondary amine, pointing to potential hazards that demand respect.

Structural Analogs and Their Implications:

  • Substituted Indoles: The indole ring system is a common motif in biologically active compounds. While many are benign, some functionalized indoles can exhibit irritant or toxic properties.[1]

  • Secondary and Aromatic Amines: Amines as a class of organic compounds can be corrosive, causing severe skin burns and eye damage.[2] They can also be irritants and may be harmful if inhaled or absorbed through the skin.[3][4] Safety data for N-Methyl-(1-methylindolin-5-yl)methylamine, a close structural relative, explicitly warns of severe skin burns and eye damage.

Given these considerations, Butyl[(1-methyl-1H-indol-5-yl)methyl]amine should be treated as a potentially corrosive, skin and eye irritant, and potentially toxic substance. A thorough risk assessment is mandatory before any handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling Butyl[(1-methyl-1H-indol-5-yl)methyl]amine. The following table outlines the recommended PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationsRationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or Viton gloves.Nitrile gloves offer good splash protection against a range of chemicals but have shown poor resistance to some amines.[5] Butyl rubber provides superior resistance to many corrosive amines and ketones.[6][7][8] Double gloving provides an additional layer of safety in case of a breach in the outer glove.
Eye Protection Chemical safety goggles with a face shield.Protects against splashes of corrosive liquids. A face shield offers an additional barrier for the entire face.
Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat provides a primary barrier against spills. Long pants and closed-toe shoes protect the lower body from accidental exposure.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used in a certified chemical fume hood. The volatility of the compound is unknown; therefore, respiratory protection is a prudent measure to prevent inhalation of any potential vapors or aerosols.[9][10][11]

Diagram: PPE Selection Logic

PPE_Selection cluster_assessment Hazard Assessment (Based on Analogs) cluster_ppe Recommended PPE Potential Corrosive Potential Corrosive Butyl/Viton Gloves Butyl/Viton Gloves Potential Corrosive->Butyl/Viton Gloves  Prevents severe burns Potential Skin/Eye Irritant Potential Skin/Eye Irritant Goggles & Face Shield Goggles & Face Shield Potential Skin/Eye Irritant->Goggles & Face Shield  Protects sensitive tissues Chemical Resistant Lab Coat Chemical Resistant Lab Coat Potential Skin/Eye Irritant->Chemical Resistant Lab Coat  Minimizes skin contact Potential Inhalation Hazard Potential Inhalation Hazard Respirator (in Fume Hood) Respirator (in Fume Hood) Potential Inhalation Hazard->Respirator (in Fume Hood)  Prevents respiratory tract irritation Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling Designate Fume Hood Designate Fume Hood Verify Emergency Equipment Verify Emergency Equipment Designate Fume Hood->Verify Emergency Equipment Prepare Spill Kit Prepare Spill Kit Verify Emergency Equipment->Prepare Spill Kit Label Waste Container Label Waste Container Prepare Spill Kit->Label Waste Container Don PPE Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Reaction Setup Reaction Setup Weigh & Transfer->Reaction Setup Decontaminate Surfaces Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of the compound.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

All waste materials contaminated with Butyl[(1-methyl-1H-indol-5-yl)methyl]amine must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, weighing boats, paper towels, and any other solid materials should be placed in the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled liquid hazardous waste container.

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container.

Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should any waste containing this compound be disposed of in the sewer system.

  • Authorized Disposal Program: All hazardous waste must be disposed of through your institution's authorized hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Paramount

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated.

  • Use Spill Kit: Wearing appropriate PPE, use the chemical spill kit to absorb the material.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

  • Dispose: Collect all contaminated materials in the hazardous waste container.

  • Report: Report the spill to your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, fostering a culture of safety and scientific excellence.

References

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • What type of gloves protects your hands from hazardous chemicals? (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20).
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6).
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.).
  • CHEMICAL PERMEATION GUIDE. (n.d.).
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Which are the best gloves for chemical environments? (2025, June 26).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Ammonia - NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.).
  • Hand Protection Chemical Resistance Guide. (n.d.).
  • N-Methylbutylamine. (n.d.). PubChem.
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  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023, September 27).
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  • 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives: Synthesis and biological screening. (n.d.).
  • Corrosive Substances: Handling & Safety in Businesses. (2024, February 13).
  • (But-3-en-1-yl)(methyl)amine. (n.d.). PubChem.
  • Identity - ethyl[(1H-indol-4-yl)methyl]amine. (n.d.).
  • Scheme 4 Delineating the reactivity of the alkylation/reduction... (n.d.).
  • Identity - N,N',N''-tributyl-1-methylsilanetriamine. (n.d.).
  • 1-(4-methyl-1H-indol-3-yl)butan-2-amine. (n.d.). PubChem.
  • Intoxications of the new psychoactive substance 5-(2-aminopropyl)indole (5-IT): a case series from the Swedish STRIDA project. (2014, June 4).
  • Health effects of amines and derivatives associated with CO2 capture. (2011, April 1).
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  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.).
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  • Methylamine. (2018, April 21).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.